molecular formula C7H7NNaO4 B14793361 5-Nitroguaiacol (sodium)

5-Nitroguaiacol (sodium)

Cat. No.: B14793361
M. Wt: 192.12 g/mol
InChI Key: IVJQGBHYRPCKGH-UHFFFAOYSA-N
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Description

5-Nitroguaiacol (sodium) is a useful research compound. Its molecular formula is C7H7NNaO4 and its molecular weight is 192.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitroguaiacol (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitroguaiacol (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7NNaO4

Molecular Weight

192.12 g/mol

InChI

InChI=1S/C7H7NO4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3;

InChI Key

IVJQGBHYRPCKGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])O.[Na]

Origin of Product

United States

Foundational & Exploratory

5-Nitroguaiacol (Sodium Salt): A Technical Guide to its Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-nitroguaiacolate, a derivative of guaiacol (B22219), is a synthetic aromatic compound with significant applications in agriculture as a potent plant growth regulator. It is a component of the commercial product Atonik, often used in combination with other nitrophenols to enhance crop yield and quality.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and known mechanisms of action of sodium 5-nitroguaiacolate, tailored for a scientific audience.

Chemical Structure and Identification

The chemical structure of 5-Nitroguaiacol sodium salt consists of a guaiacol (2-methoxyphenol) core with a nitro group (-NO₂) substituted at the 5-position of the benzene (B151609) ring. The phenolic hydroxyl group is deprotonated to form the sodium salt, which enhances its water solubility.[3]

G

Figure 1: Chemical Structure of 5-Nitroguaiacol Sodium Salt

Physicochemical Properties

The physicochemical properties of 5-Nitroguaiacol sodium salt are summarized in the table below. It typically appears as a red crystalline solid and is soluble in water and polar organic solvents.[4][5]

PropertyValueReference(s)
IUPAC Name sodium 2-methoxy-5-nitrophenolate[3]
Synonyms 5-Nitroguaiacol sodium salt, Sodium 5-nitroguaiacolate, Atonik[4][6]
CAS Number 67233-85-6[7]
Molecular Formula C₇H₆NNaO₄[7]
Molecular Weight 191.12 g/mol [7]
Appearance Red crystalline solid[5]
Melting Point 105-106 °C[8]
Solubility Soluble in water, methanol, ethanol (B145695), and acetone. Sparingly soluble in DMSO.[4][8]
UV-Vis Absorption (λmax) Neutral solution: 210 nm, 241 nm, 342 nm. Acidic solution: 210 nm. Basic solution: 227 nm.[3]

Spectroscopic Data (Predicted)

Spectroscopic MethodExpected Characteristic Peaks
¹H NMR - Aromatic protons (3H): Signals expected in the range of 6.5-8.0 ppm, showing splitting patterns corresponding to their positions on the substituted benzene ring.- Methoxy protons (3H): A sharp singlet is expected around 3.8-4.0 ppm.
¹³C NMR - Aromatic carbons (6C): Signals expected in the range of 100-160 ppm. The carbons attached to the oxygen and nitro groups will be significantly shifted.- Methoxy carbon (1C): A signal is expected around 55-60 ppm.
FT-IR (cm⁻¹) - Aromatic C-H stretch: ~3000-3100 cm⁻¹- Aliphatic C-H stretch (methoxy): ~2850-2960 cm⁻¹- Aromatic C=C stretch: ~1450-1600 cm⁻¹- NO₂ asymmetric stretch: ~1500-1550 cm⁻¹- NO₂ symmetric stretch: ~1330-1370 cm⁻¹- C-O-C stretch (ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)- C-O stretch (phenoxide): ~1260-1380 cm⁻¹

Experimental Protocols

Synthesis of 5-Nitroguaiacol Sodium Salt

The synthesis of 5-Nitroguaiacol sodium salt is typically achieved through a multi-step process starting from guaiacol.[8][9] The following is a representative experimental protocol based on literature descriptions.

G

Figure 2: Synthesis Workflow for 5-Nitroguaiacol Sodium Salt

Methodology:

  • Acylation of Guaiacol: Guaiacol is reacted with an acylating agent, such as acetic anhydride, in the presence of a catalyst. This step protects the hydroxyl group and directs the subsequent nitration.[9]

  • Nitration: The resulting acetylguaiacol is subjected to nitration using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to selectively introduce a nitro group at the 5-position.[9]

  • Hydrolysis: The acetyl group is removed by hydrolysis under acidic or basic conditions to yield 5-Nitroguaiacol.[9]

  • Salt Formation: 5-Nitroguaiacol is neutralized with a stoichiometric amount of sodium hydroxide (B78521) in a suitable solvent, such as ethanol or water, to form the sodium salt.[9]

  • Purification: The crude sodium 5-nitroguaiacolate is purified by recrystallization from an appropriate solvent to obtain a product of high purity.

Bioassay for Plant Growth Regulator Activity

To evaluate the efficacy of 5-Nitroguaiacol sodium salt as a plant growth regulator, a standard seed germination and seedling growth bioassay can be performed.

Methodology:

  • Preparation of Test Solutions: A series of concentrations of 5-Nitroguaiacol sodium salt (e.g., 1, 5, 10, 20 ppm) are prepared in distilled water. A control group with only distilled water is also included.

  • Seed Sterilization and Plating: Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish) are surface-sterilized and placed on sterile filter paper in petri dishes.

  • Treatment Application: A fixed volume of each test solution or control is added to the respective petri dishes.

  • Incubation: The petri dishes are incubated in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a defined period (e.g., 7-10 days), parameters such as germination percentage, root length, shoot length, and seedling fresh weight are measured.

  • Statistical Analysis: The data are statistically analyzed (e.g., using ANOVA) to determine the significant effects of different concentrations of 5-Nitroguaiacol sodium salt on plant growth.

Mechanism of Action in Plants

Sodium 5-nitroguaiacolate is absorbed by the plant and is believed to exert its growth-promoting effects by modulating various physiological and biochemical processes.[3][10] The proposed mechanism involves the regulation of endogenous plant hormones, enhancement of nutrient uptake, and mitigation of abiotic stress.

One of the key aspects of its action is likely related to nitric oxide (NO) signaling, as nitrophenols can be metabolized to release NO.[11][12] NO is a crucial signaling molecule in plants, involved in a wide range of responses, including growth, development, and stress adaptation.[11]

G

Figure 3: Proposed Signaling Pathway of 5-Nitroguaiacol Sodium Salt in Plants

The application of sodium 5-nitroguaiacolate can lead to an increase in the levels of endogenous growth-promoting hormones like auxins and cytokinins, while potentially decreasing the levels of stress-related hormones like abscisic acid.[1] This hormonal balance promotes cell division and elongation. Furthermore, it has been shown to enhance the activity of enzymes involved in nutrient metabolism, leading to better uptake and utilization of essential elements.[13] By stimulating the antioxidant defense system, it helps plants to cope with oxidative stress caused by various environmental adversities.[13]

Conclusion

Sodium 5-nitroguaiacolate is a well-established synthetic plant growth regulator with a multifaceted mode of action. Its chemical properties, particularly its water solubility, make it suitable for agricultural applications. The synthesis from guaiacol is a feasible process, and its biological activity can be reliably assessed through standard bioassays. Further research into the precise molecular targets and signaling cascades activated by this compound will provide a deeper understanding of its mechanism and may lead to the development of more effective and targeted agricultural products. This technical guide provides a solid foundation of the core chemical and biological aspects of sodium 5-nitroguaiacolate for researchers and professionals in the field.

References

An In-depth Technical Guide to 5-Nitroguaiacol (Sodium Salt): Synthesis, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitroguaiacol and its sodium salt, a compound of significant interest in the agricultural and pharmaceutical sectors. The document details its discovery and synthesis, physicochemical properties, and explores its biological mechanism of action as a plant growth regulator. This guide consolidates quantitative data into structured tables, presents detailed experimental protocols for its synthesis, and visualizes key pathways to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction

5-Nitroguaiacol, and more commonly its sodium salt, is a synthetic aromatic nitro compound that has garnered attention for its potent plant growth-regulating properties. It is a key component of the commercial plant biostimulant Atonik, which is widely used to enhance crop yield and quality.[1] Beyond its agricultural applications, its chemical structure and biological activity make it a subject of interest for broader research in synthetic chemistry and pharmacology. This guide aims to provide an in-depth technical resource on the core aspects of 5-Nitroguaiacol (sodium).

Physicochemical Properties

The sodium salt of 5-Nitroguaiacol is a red crystalline powder.[2] It is readily soluble in water and organic solvents such as methanol, ethanol, and acetone.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Nitroguaiacol Sodium Salt

PropertyValueReference(s)
Chemical Name Sodium 2-methoxy-5-nitrophenoxide[2]
CAS Number 67233-85-6[4]
Molecular Formula C₇H₆NNaO₄[4]
Molecular Weight 191.12 g/mol [4]
Appearance Red crystalline powder[2]
Melting Point 105-106 °C (for the free acid)[3]
Solubility Soluble in water, methanol, ethanol, acetone[3]
UV-vis Absorption (Neutral Solution) 210 nm, 241 nm, 342 nm[2]

Discovery and Synthesis

The commercial synthesis of sodium 5-nitroguaiacolate is achieved through the electrophilic nitration of guaiacol (B22219) (2-methoxyphenol), followed by neutralization with sodium hydroxide (B78521).[2] This process introduces a nitro group at the 5-position of the guaiacol ring, and the subsequent neutralization enhances the compound's solubility and stability.[2]

Experimental Protocol for Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles. The following protocol describes a three-step process starting from guaiacol: acylation, nitration, and hydrolysis followed by salt formation.

Step 1: Acylation of Guaiacol

This initial step protects the hydroxyl group of guaiacol to control the subsequent nitration reaction.

  • Materials:

    • Guaiacol (12.4 g)

    • Acetyl chloride (8 g)

    • Organic solvent (e.g., 80 g of a suitable inert solvent)

  • Procedure:

    • In a reaction kettle, dissolve guaiacol in the organic solvent and stir until evenly mixed.

    • Cool the mixture to 5°C.

    • Slowly add acetyl chloride to the reaction kettle under continuous stirring over a period of 60 minutes, maintaining the temperature at 5°C.

    • After the addition is complete, raise the temperature to 35°C and continue stirring for 2 hours.

    • The resulting product is guaiacol acetate (B1210297).

Step 2: Nitration of Guaiacol Acetate

This step introduces the nitro group at the 5-position of the aromatic ring.

  • Materials:

    • Guaiacol acetate (from Step 1)

    • Nitrating agent (e.g., a mixture of nitric acid and acetic acid)

  • Procedure:

    • Cool the guaiacol acetate solution.

    • Slowly add the nitrating agent while carefully controlling the temperature to prevent side reactions. The reaction is highly sensitive to temperature and acid concentration.

    • After the addition, allow the reaction to proceed for a specified time to ensure complete nitration.

    • The product of this step is 5-nitroacetylguaiacol.

Step 3: Hydrolysis and Salt Formation

The final step involves the removal of the acetyl protecting group and the formation of the sodium salt.

  • Materials:

    • 5-nitroacetylguaiacol (from Step 2)

    • Sodium hydroxide solution

  • Procedure:

    • The 5-nitroacetylguaiacol is subjected to basic hydrolysis using a sodium hydroxide solution.

    • The reaction mixture is heated to facilitate the cleavage of the acetyl group, yielding 5-nitroguaiacol.

    • After hydrolysis, a stoichiometric amount of sodium hydroxide or sodium carbonate is added to neutralize the phenolic hydroxyl group, forming the sodium salt of 5-nitroguaiacol.[5]

    • The final product is then isolated and purified.

Synthesis Workflow

The synthesis process can be visualized as a sequential workflow.

Synthesis_Workflow Guaiacol Guaiacol Guaiacol_Acetate Guaiacol Acetate Guaiacol->Guaiacol_Acetate Acylation Nitroacetylguaiacol 5-Nitroacetylguaiacol Guaiacol_Acetate->Nitroacetylguaiacol Nitration Nitroguaiacol 5-Nitroguaiacol Nitroacetylguaiacol->Nitroguaiacol Hydrolysis Sodium_Salt Sodium 5-Nitroguaiacolate Nitroguaiacol->Sodium_Salt Neutralization

Synthesis of Sodium 5-Nitroguaiacolate.

Biological Mechanism of Action

Sodium 5-nitroguaiacolate functions as a biostimulant, enhancing plant growth and development, particularly under stressful conditions.[1] Its mode of action is multifaceted, involving the regulation of various physiological and biochemical processes within the plant.

Influence on Plant Hormones and Cellular Processes

Nitrophenolates, including 5-nitroguaiacolate, have been shown to influence the activity of endogenous plant hormones. They can inhibit the action of IAA oxidase, leading to higher levels of active auxins within the plant.[6] This modulation of auxin levels can, in turn, affect a wide range of developmental processes.

The application of nitrophenolates has also been observed to increase cytoplasm streaming, which can facilitate the transport of nutrients and signaling molecules within the cells.[6] Furthermore, these compounds can enhance the activity of nitrate (B79036) reductase, a key enzyme in nitrogen metabolism.[6]

A Proposed Signaling Pathway

While the precise molecular signaling cascade of 5-nitroguaiacolate is still under investigation, a plausible pathway involves its interaction with auxin and nitric oxide (NO) signaling. As a phenolic compound, it may influence cellular redox balance and interact with components of the auxin signaling pathway. A proposed general signaling pathway for nitrophenolate-based biostimulants is depicted below.

Signaling_Pathway cluster_cellular Plant Cell SNG Sodium 5-Nitroguaiacolate IAA_Oxidase IAA Oxidase Inhibition SNG->IAA_Oxidase NO_Production Nitric Oxide (NO) Production SNG->NO_Production Nutrient_Uptake Enhanced Nutrient Uptake SNG->Nutrient_Uptake Membrane Plasma Membrane Cytoplasm Cytoplasm Nucleus Nucleus Auxin Increased Auxin Levels IAA_Oxidase->Auxin Gene_Expression Altered Gene Expression Auxin->Gene_Expression NO_Production->Gene_Expression Protein_Synthesis Increased Protein Synthesis Gene_Expression->Protein_Synthesis Growth_Response Growth & Stress Response Protein_Synthesis->Growth_Response Nutrient_Uptake->Growth_Response

Proposed Signaling Pathway of Sodium 5-Nitroguaiacolate.

Spectral Data

Table 2: Expected Spectral Data for 5-Nitroguaiacol

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The positions of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups.
¹³C NMR Resonances for the aromatic carbons, with shifts influenced by the substituents, and a signal for the methoxy carbon.
FTIR Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and methyl), C=C stretching (aromatic ring), N-O stretching (nitro group), and C-O stretching (ether and phenol).
UV-Vis Absorption maxima in the UV-visible region due to the π-electron system of the aromatic ring conjugated with the nitro group.

Conclusion

5-Nitroguaiacol sodium salt is a valuable compound with well-established applications in agriculture as a plant growth regulator. Its synthesis from guaiacol is a multi-step process that can be adapted for laboratory-scale preparation. While its physiological effects on plants are documented, further research is needed to fully elucidate the specific molecular signaling pathways it triggers. This technical guide provides a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas for future investigation into the synthesis and biological activity of this intriguing molecule.

References

Preliminary Studies on the Biological Activity of 5-Nitroguaiacol (Sodium): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroguaiacol (sodium), a synthetic nitrophenolic compound, has garnered significant attention as a plant growth regulator. This technical guide provides an in-depth overview of the preliminary studies on its biological activity, with a focus on its applications in agriculture. This document summarizes the current understanding of its mechanism of action, presents available quantitative data on its effects, and details relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of new agricultural and therapeutic agents.

Introduction

5-Nitroguaiacol (sodium) (Chemical Name: Sodium 2-methoxy-5-nitrophenolate) is a red crystalline solid soluble in water and organic solvents such as ethanol (B145695) and methanol (B129727).[1] It is a key active component in some commercial plant growth regulators, often used in combination with other nitrophenols like sodium o-nitrophenolate and sodium p-nitrophenolate.[2][3] This compound is recognized for its ability to enhance plant growth, improve crop yield and quality, and increase plant tolerance to various biotic and abiotic stresses.[2][3][4]

Biological Activity and Mechanism of Action

The primary biological activity of 5-Nitroguaiacol (sodium) in plants is the stimulation of various physiological processes. Upon application, it is readily absorbed by the leaves and translocated throughout the plant.[5] The proposed mechanisms of action, while not yet fully elucidated at the molecular level, are believed to involve the modulation of endogenous plant hormone signaling pathways and the enhancement of the plant's antioxidant defense system.

Regulation of Plant Hormone Signaling

5-Nitroguaiacol (sodium) is reported to regulate and balance the activities of several key plant hormones, including auxins, gibberellins, cytokinins, abscisic acid (ABA), and ethylene.[2] This hormonal regulation is thought to be a primary driver of its growth-promoting effects, which include:

  • Promoting cell division and proliferation: Leading to increased plant height, leaf area, and biomass.[2]

  • Enhancing photosynthesis: By increasing chlorophyll (B73375) synthesis and the efficiency of photosynthetic apparatus.[4]

  • Improving nutrient uptake and transport: Facilitating the absorption and translocation of essential nutrients.[4]

  • Promoting reproductive growth: By increasing pollen germination, pollen tube elongation, and fruit set.[4]

While the precise molecular interactions with hormone receptors and signaling components are still under investigation, the observed physiological effects strongly suggest an influence on these critical pathways.

Enhancement of Antioxidant Defense

Plants under stress produce reactive oxygen species (ROS), which can cause cellular damage. 5-Nitroguaiacol (sodium) is believed to enhance the plant's ability to mitigate oxidative stress by upregulating the activity of antioxidant enzymes. This protective mechanism contributes to increased tolerance to various environmental stresses such as drought, salinity, and extreme temperatures.

Potential Link to Nitric Oxide (NO) Signaling

Recent research suggests a potential link between the action of nitrophenolic compounds and nitric oxide (NO) signaling in plants.[6][7][8] NO is a key signaling molecule involved in a wide range of physiological processes, including plant growth, development, and stress responses.[8][9] It is hypothesized that 5-Nitroguaiacol (sodium) may exert some of its effects by modulating endogenous NO levels or by interacting with components of the NO signaling cascade. This area warrants further investigation to fully understand the compound's mechanism of action.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data from preliminary studies on the effects of 5-Nitroguaiacol (sodium), primarily as a component of the biostimulant Atonik.

Table 1: Effects of 5-Nitroguaiacol (sodium)-Containing Biostimulant (Atonik) on Plant Growth Parameters

Plant SpeciesTreatmentParameterResultReference
Arabidopsis thalianaFoliar spray with AtonikNumber of inflorescences14-56% increase[10]
Arabidopsis thalianaFoliar spray with AtonikNumber of pods93-450% increase[10]
Arabidopsis thalianaFoliar spray with AtonikLeaf area3-43% increase[10]
Arabidopsis thalianaFoliar spray with AtonikFresh weight biomass2.5-46% increase[3]
Arabidopsis thalianaFoliar spray with AtonikDry matter biomass1-47% increase[3]
Oilseed RapeFoliar spray with AtonikNumber of pods8.1% increase[11]
WheatFoliar spray with nitrophenolates (including 5-nitroguaiacolate) at 100-150 ppmPlant growth and yieldSignificant increase[12]
Summer SquashFoliar application of nitrophenolates (2 ml/L)Plant length63.12 cm (vs. control)[13]
Summer SquashFoliar application of nitrophenolates (2 ml/L)Shoot dry weight98.72 g (vs. control)[13]

Table 2: Toxicological Data for 5-Nitroguaiacol (sodium)

Test OrganismRoute of AdministrationLD50Reference
Rat (female)Oral3100 mg/kg[1]
Rat (male)Oral1270 mg/kg[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 5-Nitroguaiacol (sodium)'s biological activity.

Preparation of 5-Nitroguaiacol (sodium) Solutions for Plant Treatment

Objective: To prepare a stock solution and working solutions of 5-Nitroguaiacol (sodium) for application to plants.

Materials:

  • 5-Nitroguaiacol (sodium) powder

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 ppm or 1 mg/mL):

    • Accurately weigh 100 mg of 5-Nitroguaiacol (sodium) powder using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of distilled water to dissolve the powder completely. A magnetic stirrer can be used to facilitate dissolution.

    • Once dissolved, bring the volume up to the 100 mL mark with distilled water.

    • Store the stock solution in a dark, cool place.

  • Working Solutions:

    • Prepare working solutions of desired concentrations (e.g., 10, 50, 100 ppm) by diluting the stock solution.

    • For example, to prepare 100 mL of a 10 ppm solution from a 1000 ppm stock solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and bring it to volume with distilled water.

Foliar Application of 5-Nitroguaiacol (sodium)

Objective: To apply 5-Nitroguaiacol (sodium) to plant leaves in a controlled manner.

Materials:

  • Working solutions of 5-Nitroguaiacol (sodium)

  • Handheld sprayer or atomizer

  • Control solution (distilled water, sometimes with a surfactant)

  • Plants at the desired growth stage

Procedure:

  • Grow plants under controlled environmental conditions (e.g., growth chamber or greenhouse).

  • At the appropriate developmental stage, apply the working solutions of 5-Nitroguaiacol (sodium) as a fine mist to the foliage until runoff.

  • Ensure even coverage of both the adaxial and abaxial leaf surfaces.

  • Treat a control group of plants with the control solution in the same manner.

  • Conduct the application at a time of day that minimizes rapid evaporation (e.g., early morning or late afternoon).

  • Monitor the plants for physiological and morphological changes over a defined period.

Measurement of Chlorophyll Content

Objective: To quantify the chlorophyll content in plant leaves following treatment with 5-Nitroguaiacol (sodium).

Materials:

  • Leaf tissue samples

  • 80% acetone (B3395972) or 100% methanol

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Quartz sand (optional, to aid in grinding)

Procedure:

  • Excise a known weight or area of leaf tissue from both treated and control plants.

  • Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone or methanol until the tissue is completely macerated. A small amount of quartz sand can be added to facilitate grinding.

  • Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with the solvent to ensure all pigment is collected.

  • Centrifuge the homogenate to pellet the cell debris.

  • Decant the supernatant containing the chlorophyll into a clean tube.

  • Measure the absorbance of the supernatant at specific wavelengths using a spectrophotometer (typically 645 nm and 663 nm for chlorophyll a and b in 80% acetone).

  • Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).

Assay of Antioxidant Enzyme Activity (General Protocol)

Objective: To measure the activity of key antioxidant enzymes (e.g., catalase, peroxidase) in plant tissues treated with 5-Nitroguaiacol (sodium).

Materials:

  • Plant tissue samples

  • Extraction buffer (e.g., potassium phosphate (B84403) buffer)

  • Reagents specific to the enzyme being assayed (e.g., hydrogen peroxide for catalase, guaiacol (B22219) for peroxidase)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize a known weight of plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at a high speed and low temperature to obtain a crude enzyme extract in the supernatant.

  • Enzyme Activity Assay (Example: Catalase):

    • Prepare a reaction mixture containing the appropriate buffer and substrate (e.g., potassium phosphate buffer and hydrogen peroxide).

    • Add a small volume of the enzyme extract to initiate the reaction.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 240 nm for H2O2 decomposition) over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of the substrate.

Visualizations

Proposed General Signaling Pathway

G 5-Nitroguaiacol (sodium) 5-Nitroguaiacol (sodium) Plant Cell Plant Cell 5-Nitroguaiacol (sodium)->Plant Cell Hormone Signaling Pathways Hormone Signaling Pathways Plant Cell->Hormone Signaling Pathways Antioxidant Defense System Antioxidant Defense System Plant Cell->Antioxidant Defense System NO Signaling NO Signaling Plant Cell->NO Signaling Growth & Development Growth & Development Hormone Signaling Pathways->Growth & Development Stress Tolerance Stress Tolerance Antioxidant Defense System->Stress Tolerance NO Signaling->Hormone Signaling Pathways NO Signaling->Antioxidant Defense System

Caption: Proposed general mode of action of 5-Nitroguaiacol (sodium) in plant cells.

Experimental Workflow for Assessing Biological Activity

G Plant Material Plant Material Treatment Treatment Plant Material->Treatment Control Control Plant Material->Control Data Collection Data Collection Treatment->Data Collection 5-NG Control->Data Collection Vehicle Morphological Analysis Morphological Analysis Data Collection->Morphological Analysis Physiological Analysis Physiological Analysis Data Collection->Physiological Analysis Biochemical Analysis Biochemical Analysis Data Collection->Biochemical Analysis Data Analysis Data Analysis Morphological Analysis->Data Analysis Physiological Analysis->Data Analysis Biochemical Analysis->Data Analysis

Caption: General experimental workflow for evaluating the biological activity of 5-Nitroguaiacol (sodium).

Conclusion and Future Directions

Preliminary studies indicate that 5-Nitroguaiacol (sodium) is a potent plant growth regulator with significant potential in agriculture. Its ability to modulate plant hormone signaling and enhance antioxidant defenses contributes to improved growth, yield, and stress tolerance in various crops. However, a comprehensive understanding of its molecular mechanisms of action is still lacking. Future research should focus on:

  • Elucidating detailed signaling pathways: Utilizing transcriptomic, proteomic, and metabolomic approaches to identify specific molecular targets and signaling cascades affected by 5-Nitroguaiacol (sodium).

  • Investigating the role of nitric oxide: Clarifying the interaction between 5-Nitroguaiacol (sodium) and the NO signaling pathway.

  • Expanding quantitative studies: Conducting more extensive dose-response studies on a wider range of crops to optimize application rates and determine the full spectrum of its effects.

  • Exploring potential therapeutic applications: Given its biological activity, investigating potential applications in other fields, such as pharmacology, may be warranted.

A deeper understanding of the biological activity of 5-Nitroguaiacol (sodium) will not only optimize its use in agriculture but may also open avenues for the development of novel bioactive compounds.

References

The Synthetic Potential of 5-Nitroguaiacol (Sodium): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 5-nitroguaiacolate, a compound widely recognized for its significant role in agriculture as a potent plant growth regulator, also presents a unique profile for applications in organic synthesis. This technical guide delves into the core chemical characteristics of 5-nitroguaiacol and its sodium salt, focusing on its utility as a synthetic intermediate. While its application in multi-step syntheses is not as extensively documented as its agricultural uses, its molecular architecture—featuring a nitro group, a phenolic hydroxyl, and a methoxy (B1213986) substituent on an aromatic ring—offers a versatile platform for a range of chemical transformations. This document provides a comprehensive overview of its synthesis, known reactions, and potential synthetic pathways, supported by experimental protocols and data, to serve as a foundational resource for researchers exploring its utility in fine chemical and pharmaceutical development.

Introduction

5-Nitroguaiacol (2-methoxy-5-nitrophenol) and its corresponding sodium salt are aromatic organic compounds.[1] While commercially known under trade names like Atonik™ for its function as a biostimulant in plants, its chemical structure is of significant interest to synthetic chemists.[2][3] The presence of three distinct functional groups on the benzene (B151609) ring allows for a variety of chemical modifications. The electron-withdrawing nitro group, the nucleophilic phenolic hydroxyl, and the ether linkage provide multiple reaction sites, enabling its use as a building block for more complex molecules.[1][4] This guide will explore the synthesis of 5-nitroguaiacol (sodium) and detail its reactivity and potential applications in organic synthesis reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Nitroguaiacol sodium salt is presented in Table 1.

Table 1: Physicochemical Properties of 5-Nitroguaiacol Sodium Salt

PropertyValueReference(s)
CAS Number 67233-85-6[1][5]
Molecular Formula C₇H₆NNaO₄[1][5]
Molecular Weight 191.12 g/mol [1][5]
Appearance Red to dark red crystalline solid[1]
Solubility Soluble in water, methanol, ethanol, acetone[6]

Synthesis of 5-Nitroguaiacol (Sodium)

The commercial synthesis of sodium 5-nitroguaiacolate is a multi-step process that begins with guaiacol (B22219) (2-methoxyphenol).[2] The synthesis involves the nitration of the aromatic ring, followed by neutralization to form the sodium salt.

General Synthesis Pathway

The synthesis of sodium 5-nitroguaiacolate can be conceptually broken down into the key steps illustrated in the workflow below.

G General Synthesis Workflow for Sodium 5-Nitroguaiacolate cluster_0 Acylation (Protection) cluster_1 Nitration cluster_2 Hydrolysis & Salt Formation A Guaiacol C Guaiacol Acetate (B1210297) A->C Acylation B Acetic Anhydride (B1165640) B->C E 5-Nitroguaiacol Acetate C->E Electrophilic Aromatic Substitution D Nitric Acid D->E G Sodium 5-Nitroguaiacolate E->G Hydrolysis & Neutralization F Sodium Hydroxide (B78521) F->G

Caption: Synthesis workflow for Sodium 5-Nitroguaiacolate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of sodium 5-nitroguaiacolate.

Step 1: Acylation of Guaiacol [6]

  • To a reaction vessel, add guaiacol and a molar excess of acetic anhydride.

  • A catalytic amount of a suitable acid or base can be used to facilitate the reaction.

  • Heat the mixture under reflux for a specified period to ensure complete conversion to guaiacol acetate.

  • After cooling, the reaction mixture is worked up, typically by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and catalyst.

  • The resulting guaiacol acetate can be purified by distillation or used directly in the next step.

Step 2: Nitration of Guaiacol Acetate [6]

  • The guaiacol acetate is dissolved in a suitable solvent, such as acetic acid or sulfuric acid.

  • The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath.

  • A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.

  • After the addition is complete, the reaction mixture is stirred for a period to ensure complete nitration.

  • The reaction is then quenched by pouring it into ice water, which precipitates the 5-nitroguaiacol acetate.

  • The solid product is collected by filtration and washed with water.

Step 3: Hydrolysis and Salt Formation [6]

  • The crude 5-nitroguaiacol acetate is suspended in water or an alcohol-water mixture.

  • A stoichiometric amount of sodium hydroxide is added to the suspension.

  • The mixture is heated to facilitate the hydrolysis of the acetate group and the formation of the sodium salt of 5-nitroguaiacol.

  • The reaction is monitored until the hydrolysis is complete.

  • The resulting solution is cooled, and the sodium 5-nitroguaiacolate is isolated by crystallization or by evaporation of the solvent.

  • The final product is dried to obtain a crystalline solid.

Role in Organic Synthesis Reactions

While not a common reagent, the functional groups of 5-nitroguaiacol provide avenues for several types of organic reactions. It is primarily considered an intermediate or building block for creating more complex molecules.[1]

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine. The resulting 5-aminoguaiacol would be a valuable intermediate, for example, in the synthesis of dyes or pharmaceutically active compounds.

General Reaction Scheme: 5-Nitroguaiacol → 5-Aminoguaiacol

Potential Experimental Protocol (Illustrative):

  • Catalytic Hydrogenation:

    • Dissolve 5-nitroguaiacol in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Filter off the catalyst and evaporate the solvent to obtain 5-aminoguaiacol.

  • Metal-Acid Reduction:

    • Suspend 5-nitroguaiacol in an acidic solution (e.g., hydrochloric acid).

    • Add a reducing metal, such as tin (Sn), iron (Fe), or zinc (Zn), in portions.

    • Heat the reaction mixture to drive the reduction.

    • After the reaction is complete, basify the solution to precipitate the amine and extract it with an organic solvent.

The choice of reducing agent can be critical for chemoselectivity if other reducible functional groups are present in a more complex derivative.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo a variety of reactions.

  • Etherification (Williamson Ether Synthesis): The sodium salt of 5-nitroguaiacol is an excellent nucleophile for reaction with alkyl halides to form ethers. This allows for the introduction of various alkyl or functionalized chains at this position.

  • Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters, which can be used as protecting groups or to modify the biological activity of the molecule.

Electrophilic Aromatic Substitution

The existing substituents on the aromatic ring direct further electrophilic substitution. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The positions ortho and para to the activating groups are already substituted, which may limit further substitution or direct it to the position ortho to the hydroxyl group.

Known Reaction: Photodegradation

A study on the photolysis of 5-nitroguaiacol in an aqueous solution under artificial sunlight has provided insight into its environmental fate and has identified several degradation products. This reaction pathway is relevant for understanding its stability and potential transformations.

Photodegradation Pathway

The photodegradation of 5-nitroguaiacol involves several transformation products, as depicted in the following diagram.

G Proposed Photodegradation Pathway of 5-Nitroguaiacol A 5-Nitroguaiacol B Hydroxylated derivatives A->B Hydroxylation D Polymeric substances A->D Polymerization C Ring-opened products B->C Ring cleavage

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Nitroguaiacol (Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitroguaiacol and its sodium salt, also known as sodium 2-methoxy-5-nitrophenolate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • Chemical Name: Sodium 2-methoxy-5-nitrophenolate

  • Synonyms: 5-Nitroguaiacol sodium salt, Atonik[1][2]

  • CAS Number: 67233-85-6[3]

  • Molecular Formula: C₇H₆NNaO₄[3]

  • Molecular Weight: 191.12 g/mol [3]

  • Appearance: Red to dark red solid[3]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methoxy-5-nitrophenol (B41512), the neutral form of the sodium salt. This data is crucial for the structural elucidation and confirmation of the molecule.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. The data for 2-methoxy-5-nitrophenol is summarized below.[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableN/AN/AAromatic Protons
Data not availableN/AN/AMethoxy Protons

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data for 2-methoxy-5-nitrophenol is presented in the following table.[5][6]

Chemical Shift (ppm)Assignment
Data not availableAromatic and Methoxy Carbons

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for 2-methoxy-5-nitrophenol are listed below.[1]

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableN/AO-H Stretch (Phenolic)
Data not availableN/AC-H Stretch (Aromatic)
Data not availableN/AC-H Stretch (Aliphatic)
Data not availableN/AN-O Asymmetric Stretch (Nitro)
Data not availableN/AN-O Symmetric Stretch (Nitro)
Data not availableN/AC=C Stretch (Aromatic)
Data not availableN/AC-O Stretch (Aryl Ether)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.[7]

m/z RatioRelative Intensity (%)Assignment
169Data not available[M]+ (Molecular Ion)
123Data not available[M-NO₂]+
111Data not availableFragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

A general protocol for obtaining NMR spectra is as follows:

  • Sample Preparation: Dissolve a few milligrams of 2-methoxy-5-nitrophenol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. Chemical shifts are referenced to the solvent peak.

A typical procedure for FT-IR analysis involves:

  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (for liquids or dissolved solids). For solid samples, the Attenuated Total Reflectance (ATR) technique is also common.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

A general protocol for obtaining mass spectra is outlined below:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-Nitroguaiacol (sodium).

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 5-Nitroguaiacol (sodium) Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Information IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Nitroguaiacol (sodium).

References

The Strategic Role of 5-Nitroguaiacol (Sodium Salt) as a Precursor in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – 5-Nitroguaiacol and its sodium salt, established intermediates in the chemical industry, are gaining significant attention from researchers and drug development professionals for their utility as versatile precursors in the synthesis of complex heterocyclic structures and bioactive molecules. This technical guide provides an in-depth analysis of the synthetic pathways originating from 5-nitroguaiacol (sodium), focusing on experimental protocols, quantitative data, and the logical progression of its chemical transformations.

Introduction: Properties and Significance

5-Nitroguaiacol (sodium), systematically known as sodium 2-methoxy-5-nitrophenolate, is a red to dark red crystalline solid readily soluble in water and various organic solvents.[1][2] Its chemical structure, featuring a nitro group, a hydroxyl group, and a methoxy (B1213986) group on a benzene (B151609) ring, provides multiple reactive sites for subsequent chemical modifications. This makes it a valuable starting material for the synthesis of a range of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3][4]

The primary commercial synthesis of 5-nitroguaiacol (sodium) involves the electrophilic nitration of guaiacol (B22219) (2-methoxyphenol) with nitric acid, followed by neutralization with sodium hydroxide. This process is conducted under controlled temperature and pH to ensure high selectivity and yield.[5]

Table 1: Physicochemical Properties of 5-Nitroguaiacol (Sodium)

PropertyValueReference(s)
CAS Number 67233-85-6[1]
Molecular Formula C₇H₆NNaO₄[1]
Molecular Weight 191.12 g/mol [1]
Appearance Red to dark red solid[1]
Melting Point 105-106 °C (for the non-salt form)[6]
Solubility Soluble in water, methanol, ethanol (B145695), acetone[2]

Core Synthetic Transformation: Reduction to 5-Aminoguaiacol

The cornerstone of 5-nitroguaiacol's utility as a precursor lies in the facile reduction of its nitro group to an amino group, yielding 5-aminoguaiacol (2-amino-4-methoxyphenol). This transformation is a critical step, as the resulting aminophenol is a key building block for the synthesis of various heterocyclic compounds, including benzoxazoles.

The most common and efficient method for this reduction is catalytic hydrogenation. This process typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol: Catalytic Hydrogenation of a 5-Nitroguaiacol Analogue

Reaction Scheme:

G 5-Nitroguaiacol 5-Nitroguaiacol 5-Aminoguaiacol 5-Aminoguaiacol 5-Nitroguaiacol->5-Aminoguaiacol H₂, Pd/C Ethanol, 20-30°C

Figure 1: General scheme for the reduction of 5-Nitroguaiacol.

Materials:

Procedure:

  • Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable reaction vessel.

  • Add 550 mg of 5% palladium-carbon catalyst to the suspension.

  • Subject the mixture to hydrogenation at a temperature of 20-30°C under atmospheric pressure of hydrogen gas.

  • Monitor the reaction until its completion.

  • Upon completion, remove the catalyst by filtration.

  • Remove the solvent by distillation under reduced pressure.

  • Recrystallize the resulting solid from isopropyl alcohol to obtain the purified 2-amino-4-methoxyphenol.

Quantitative Data:

Table 2: Reaction Data for the Hydrogenation of 4-methoxy-2-nitrophenol

ParameterValueReference(s)
Starting Material 4-methoxy-2-nitrophenol (20 g)[7]
Product 2-amino-4-methoxyphenol[7]
Yield 93% (15.3 g)[7]
Catalyst 5% Palladium on carbon[7]
Solvent Ethanol[7]
Temperature 20-30°C[7]
Pressure Atmospheric[7]

Synthesis of Bioactive Heterocycles: The Benzoxazolone Core

5-Aminoguaiacol, the product of the reduction of 5-nitroguaiacol, is an ortho-aminophenol derivative, making it an ideal precursor for the synthesis of benzoxazoles. Benzoxazolones, in particular, are a class of heterocyclic compounds with a wide range of biological activities and are found in numerous pharmaceutical agents.[8] The synthesis of the benzoxazolone ring system from an ortho-aminophenol typically involves a cyclization reaction with a carbonylating agent.

A plausible and efficient route to a valuable benzoxazolone derivative from 5-aminoguaiacol is the synthesis of 6-methoxy-1,3-benzoxazol-2(3H)-one.

Experimental Protocol: Synthesis of 6-methoxy-1,3-benzoxazol-2(3H)-one

A well-established method for the synthesis of benzoxazolinones from ortho-aminophenols involves condensation with urea (B33335). The following protocol is adapted from the synthesis of 6-methoxy-2-benzoxazolinone from the corresponding aminophenol hydrochloride salt.[1]

Reaction Scheme:

G 5-Aminoguaiacol 5-Aminoguaiacol 6-methoxy-1,3-benzoxazol-2(3H)-one 6-methoxy-1,3-benzoxazol-2(3H)-one 5-Aminoguaiacol->6-methoxy-1,3-benzoxazol-2(3H)-one Urea 1,3-Butanediol

Figure 2: Cyclization of 5-Aminoguaiacol to a benzoxazolone.

Materials:

  • 2-Hydroxy-4-methoxyphenylammonium chloride (a salt of 5-aminoguaiacol)

  • Urea

  • 1,3-Butanediol

Procedure:

  • Dissolve 2-hydroxy-4-methoxyphenylammonium chloride in 1,3-butanediol.

  • Add an excess of urea to the solution.

  • Heat the reaction mixture to facilitate the condensation reaction.

  • Upon completion of the reaction, cool the mixture and isolate the product, 6-methoxy-2-benzoxazolinone.

Quantitative and Qualitative Data:

Table 3: Properties and Data for 6-methoxy-1,3-benzoxazol-2(3H)-one

PropertyValueReference(s)
CAS Number 532-91-2[9]
Molecular Formula C₈H₇NO₃[9]
Molecular Weight 165.15 g/mol [9]
Appearance White to off-white crystalline powder[2]
Melting Point 151-157 °C[2]
Purity (Typical) ≥ 98% (HPLC)[2]

Spectroscopic Data: While specific NMR data for 5-aminoguaiacol is not readily available, the spectral characteristics of the final product, 6-methoxy-1,3-benzoxazol-2(3H)-one, are well-documented.

Logical Workflow and Signaling Pathways

The synthetic utility of 5-nitroguaiacol (sodium) can be visualized as a linear progression from a simple aromatic nitro compound to a more complex, biologically relevant heterocyclic system.

G cluster_0 Synthesis Pathway cluster_1 Potential Applications 5-Nitroguaiacol 5-Nitroguaiacol 5-Aminoguaiacol 5-Aminoguaiacol 5-Nitroguaiacol->5-Aminoguaiacol Reduction (e.g., Catalytic Hydrogenation) 6-methoxy-1,3-benzoxazol-2(3H)-one 6-methoxy-1,3-benzoxazol-2(3H)-one 5-Aminoguaiacol->6-methoxy-1,3-benzoxazol-2(3H)-one Cyclization (e.g., with Urea or Phosgene derivatives) Bioactive Molecules Bioactive Molecules 6-methoxy-1,3-benzoxazol-2(3H)-one->Bioactive Molecules Pharmaceuticals Pharmaceuticals Bioactive Molecules->Pharmaceuticals

Figure 3: Synthetic workflow from 5-Nitroguaiacol to a benzoxazolone derivative.

The biological activities of benzoxazolone derivatives are diverse. For instance, 6-methoxy-2-benzoxazolinone (MBOA) is a natural product found in some plants and is involved in defense mechanisms against insects.[10] In insects, detoxification of MBOA can occur via glucosylation, a common metabolic pathway for xenobiotics. While a specific signaling pathway directly modulated by MBOA in mammalian systems is not extensively detailed in the provided search results, its role as an antioxidant suggests potential interactions with pathways related to oxidative stress.

Conclusion

5-Nitroguaiacol (sodium) serves as a strategically important and cost-effective precursor for the synthesis of valuable chemical entities. The reduction of its nitro group to form 5-aminoguaiacol opens up a gateway to a rich chemistry of heterocyclic compounds, most notably benzoxazolones. The detailed experimental methodologies and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to explore and expand upon the synthetic potential of this versatile building block. Further research into the biological activities and specific molecular targets of the resulting derivatives is a promising area for future investigation.

References

The Core Mechanisms of Nitrophenols in Plant Biostimulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenols, a class of aromatic compounds, have garnered significant attention in agriculture as potent plant biostimulants. Commercially available formulations, often containing a mixture of sodium nitrophenolates such as sodium ortho-nitrophenolate, sodium para-nitrophenolate, and sodium 5-nitroguaiacolate, have been demonstrated to enhance plant growth, improve yield, and increase resilience to various abiotic and biotic stresses.[1][2] Despite their widespread use, a comprehensive understanding of their mode of action at the molecular and cellular levels remains an active area of research. This technical guide synthesizes current knowledge on the mechanisms by which nitrophenols exert their effects on plant physiology, providing a detailed overview for researchers, scientists, and professionals involved in the development of novel plant health solutions.

Physiological and Biochemical Effects of Nitrophenols

Application of nitrophenols instigates a broad spectrum of physiological and biochemical responses in plants, contributing to their overall growth-promoting effects. These responses are often more pronounced when plants are subjected to adverse environmental conditions.[1][2] Key effects include enhanced photosynthesis, improved nutrient uptake, and altered water status.

Data Presentation: Quantitative Effects of Nitrophenol Application

The following tables summarize the quantitative impact of a commercial nitrophenolate-based biostimulant, Atonik, on various crops as reported in scientific literature.

Table 1: Effect of Atonik on Yield and Yield Components of Oilseed Rape [1]

TreatmentNumber of LateralsNumber of PodsNumber of Seeds per Pod
2007 Season
Control6.3 ± 0.2108.9 ± 5.021.6 ± 0.4
Single Spray6.0 ± 0.2117.7 ± 4.521.8 ± 0.4
Double Spray5.9 ± 0.2113.4 ± 4.222.2 ± 0.4
2008 Season
Control6.3 ± 0.2102.8 ± 3.824.5 ± 0.3
Single Spray7.1 ± 0.2111.1 ± 3.824.7 ± 0.3
Double Spray6.9 ± 0.2105.7 ± 3.925.0 ± 0.3

Table 2: Effect of Atonik on Biomass Accumulation in Oilseed Rape (2007) [1]

TreatmentFresh Weight of Aboveground Part (g)Dry Matter of Aboveground Part (g)
Control134.7 ± 6.745.3 ± 2.0
Single Spray151.5 ± 6.756.0 ± 2.2
Double Spray148.8 ± 6.350.7 ± 2.1

Table 3: Effect of Atonik on Photosynthetic Parameters in Oilseed Rape [1]

TreatmentPhotosynthesis Rate (µmol CO₂ m⁻² s⁻¹)Transpiration Rate (mmol H₂O m⁻² s⁻¹)Stomatal Conductance (mol H₂O m⁻² s⁻¹)
Control14.9 ± 0.52.1 ± 0.10.22 ± 0.02
Single Spray16.7 ± 0.42.5 ± 0.10.28 ± 0.02
Double Spray16.1 ± 0.52.4 ± 0.10.26 ± 0.02

Proposed Mode of Action and Signaling Pathways

The biostimulatory effects of nitrophenols are thought to be mediated through a complex network of interactions involving direct effects on enzymatic activities and modulation of cellular signaling pathways. While a complete, linear pathway from perception to response has not been fully elucidated, several key components and mechanisms have been proposed.

Interaction with Cellular Components and Enzyme Modulation

Nitrophenols and their derivatives may directly interact with and modulate the activity of specific intracellular proteins. A key finding suggests that a para-nitrophenol phosphonate (B1237965) probe, structurally similar to some agrochemicals, predominantly labels the carboxylesterase CXE12, a type of serine hydrolase, in Arabidopsis thaliana.[3] This indicates that serine hydrolases could be a direct molecular target for nitrophenols.

Furthermore, nitrophenolates have been shown to inhibit IAA oxidase, leading to higher activity of endogenous auxins.[1] They also enhance the activity of nitrate (B79036) reductase, a crucial enzyme in nitrogen metabolism.[1]

Modulation of Ion Fluxes and Calcium Signaling

A critical aspect of the mode of action of nitrophenols appears to be the modulation of ion transport across cellular membranes, particularly calcium (Ca²⁺) signaling. The phosphorylated form of sodium para-nitrophenolate has been reported to inhibit the activity of the enzyme tyrosine phosphatase, which in turn reduces the activity of cation channels for Ca²⁺, K⁺, and Na⁺.[1] This leads to a decrease in intracellular Ca²⁺ concentration, a condition that has been linked to an increase in the rate of cytoplasmic streaming.[1] This enhanced cytoplasmic movement can facilitate the transport of nutrients, metabolites, and signaling molecules within the cell and throughout the plant.

Nitrophenol_Calcium_Signaling Nitrophenol Nitrophenol (phosphorylated form) Tyr_Phosphatase Tyrosine Phosphatase Nitrophenol->Tyr_Phosphatase inhibits Cation_Channels Cation Channels (Ca²⁺, K⁺, Na⁺) Tyr_Phosphatase->Cation_Channels dephosphorylates (activates) Ca_Influx Decreased Intracellular Ca²⁺ Cation_Channels->Ca_Influx leads to Cytoplasmic_Streaming Increased Cytoplasmic Streaming Ca_Influx->Cytoplasmic_Streaming promotes Nutrient_Transport Enhanced Nutrient & Metabolite Transport Cytoplasmic_Streaming->Nutrient_Transport facilitates

Proposed pathway of nitrophenol-mediated modulation of calcium signaling.
Crosstalk with Phytohormone Signaling

Nitrophenols are known to interact with plant hormone signaling pathways, most notably with auxins. By inhibiting IAA oxidase, nitrophenols can increase the endogenous levels of active auxin, thereby promoting cell division, elongation, and differentiation.[1] The phosphorylated form of para-nitrophenolate has also been suggested to enhance IAA activity by increasing the number of high-affinity binding sites for IAA.[1]

Mitigation of Oxidative Stress

Under stressful conditions, plants often produce excessive reactive oxygen species (ROS), leading to oxidative damage. Nitrophenols have been shown to mitigate oxidative stress by enhancing the activity of antioxidant enzymes. In tomato plants, nitrophenol treatment was associated with lower levels of hydrogen peroxide and lipid peroxidation, and higher activities of superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APOX), peroxidase (POX), and catalase (CAT).[4]

Nitrophenol_Oxidative_Stress_Response Abiotic_Stress Abiotic Stress ROS Increased ROS Production (H₂O₂, O₂⁻) Abiotic_Stress->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation) ROS->Oxidative_Damage Reduced_Oxidative_Stress Reduced Oxidative Stress Nitrophenol Nitrophenol Application Antioxidant_Enzymes Enhanced Activity of Antioxidant Enzymes (SOD, CAT, APOX, POX) Nitrophenol->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS scavenges Antioxidant_Enzymes->Reduced_Oxidative_Stress leads to Stress_Tolerance Increased Stress Tolerance Reduced_Oxidative_Stress->Stress_Tolerance

Role of nitrophenols in mitigating oxidative stress.

Experimental Protocols for Investigating the Mode of Action of Nitrophenols

To further elucidate the mechanisms of nitrophenol action, a combination of physiological, biochemical, and molecular biology techniques can be employed.

Plant Growth Conditions and Treatment
  • Plant Material and Growth: Seeds of a model plant (e.g., Arabidopsis thaliana) or a crop species are surface-sterilized and germinated on a suitable medium (e.g., Murashige and Skoog). Seedlings are then transferred to soil, hydroponic culture, or maintained in sterile culture, depending on the experimental objectives. Plants are grown under controlled environmental conditions (photoperiod, temperature, humidity).

  • Nitrophenol Application: A stock solution of the nitrophenol compound(s) is prepared. For application, the stock is diluted to the desired final concentration. Application can be performed as a foliar spray, by adding to the hydroponic solution, or by incorporating into the growth medium. Control plants are treated with a mock solution (e.g., water with the same solvent used for the nitrophenol stock).

Analysis of Photosynthetic Parameters
  • Gas Exchange Measurements: Photosynthesis rate, transpiration rate, and stomatal conductance can be measured using a portable photosynthesis system (e.g., LI-COR LI-6800). Measurements are typically taken on fully expanded leaves at a set time of day to minimize diurnal variations.

  • Chlorophyll (B73375) Fluorescence: The maximum quantum efficiency of photosystem II (Fv/Fm) can be determined using a chlorophyll fluorometer. This parameter is a sensitive indicator of plant stress.

Quantification of Endogenous Phytohormones
  • Extraction: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Phytohormones are extracted using an appropriate solvent (e.g., 80% methanol).

  • Analysis: The levels of auxins, cytokinins, gibberellins, abscisic acid, etc., are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Measurement of Ion Fluxes
  • Microelectrode Ion Flux Estimation (MIFE): This non-invasive technique uses ion-selective microelectrodes to measure the flux of specific ions (e.g., Ca²⁺, K⁺, H⁺) across the plasma membrane of intact plant cells or tissues. This allows for real-time monitoring of changes in ion transport in response to nitrophenol application.

Transcriptomic and Proteomic Analyses
  • RNA Sequencing (RNA-Seq): To identify genes that are differentially expressed in response to nitrophenol treatment, total RNA is extracted from treated and control plant tissues. After library preparation, the samples are sequenced using a next-generation sequencing platform. Bioinformatic analysis is then used to identify up- and down-regulated genes and to perform pathway enrichment analysis.

  • Proteomic Analysis (e.g., 2D-DIGE or LC-MS/MS): Total protein is extracted from plant tissues. For 2D-DIGE, proteins are labeled with fluorescent dyes and separated by two-dimensional gel electrophoresis. For LC-MS/MS, proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. These techniques allow for the identification and quantification of proteins that change in abundance in response to nitrophenol treatment.

Experimental_Workflow_Omics Plant_Treatment Plant Treatment (Nitrophenol vs. Control) Tissue_Harvesting Tissue Harvesting & Flash Freezing Plant_Treatment->Tissue_Harvesting RNA_Extraction Total RNA Extraction Tissue_Harvesting->RNA_Extraction Protein_Extraction Total Protein Extraction Tissue_Harvesting->Protein_Extraction RNA_Seq_Library RNA-Seq Library Preparation RNA_Extraction->RNA_Seq_Library Protein_Digestion Protein Digestion (for LC-MS/MS) Protein_Extraction->Protein_Digestion Sequencing Next-Generation Sequencing RNA_Seq_Library->Sequencing LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Bioinformatics_RNA Bioinformatic Analysis: - Differential Gene Expression - Pathway Enrichment Sequencing->Bioinformatics_RNA Bioinformatics_Protein Bioinformatic Analysis: - Protein Identification - Differential Abundance LC_MS->Bioinformatics_Protein

Workflow for transcriptomic and proteomic analysis of nitrophenol effects.

Conclusion and Future Perspectives

Nitrophenols are effective biostimulants that enhance plant growth and stress tolerance through a multifaceted mode of action. Current evidence points towards their interaction with specific cellular proteins, modulation of calcium signaling, and crosstalk with phytohormone pathways, particularly auxin, as key mechanisms. The ability of nitrophenols to bolster the plant's antioxidant defense system is also a critical component of their stress-mitigating effects.

Future research should focus on the definitive identification of the primary receptors or targets of nitrophenols in plants. Advanced techniques such as affinity chromatography coupled with mass spectrometry, and the use of photo-affinity labeling probes, could be instrumental in this endeavor. A deeper understanding of the downstream signaling cascades, including the identification of specific kinases, phosphatases, and transcription factors involved, will provide a more complete picture of the nitrophenol-induced signaling network. Elucidating these intricate molecular details will not only advance our fundamental knowledge of plant biology but also pave the way for the rational design of more effective and targeted plant biostimulants for sustainable agriculture.

References

Methodological & Application

Application Notes and Protocols for 5-Nitroguaiacol (Sodium) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-nitroguaiacolate (5-NGS) is a synthetic plant growth regulator that belongs to the nitrophenolate class of compounds. It is a component of the commercial plant biostimulant Atonik, which is widely used in agriculture to enhance crop growth and yield.[1][2] In the context of plant tissue culture, 5-NGS presents an opportunity to improve the efficiency of micropropagation, callus induction, and overall in vitro plant development. This document provides a comprehensive overview of the known effects of 5-NGS, detailed protocols for its application in plant tissue culture, and insights into its potential mechanism of action.

Chemical Properties:

PropertyValue
Chemical Name Sodium 2-methoxy-5-nitrophenolate
CAS Number 67233-85-6
Molecular Formula C₇H₆NNaO₄
Molecular Weight 191.12 g/mol
Appearance Red crystalline solid
Solubility Soluble in water, ethanol, and methanol

Mechanism of Action and Physiological Effects

Sodium 5-nitroguaiacolate is recognized for its ability to stimulate various physiological processes in plants. While the precise molecular pathways are still under investigation, it is understood that 5-NGS and other nitrophenolates can enhance nutrient uptake, increase chlorophyll (B73375) content, and promote protein synthesis.[3] A key aspect of its function is the regulation of endogenous plant hormone levels, including auxins and cytokinins, which are critical for cell division, differentiation, and morphogenesis in vitro.[4]

The primary proposed mechanisms of action include:

  • Enhanced Enzyme Activity: 5-NGS may activate key enzymes involved in plant metabolism, leading to increased vigor.

  • Improved Nutrient Uptake: It has been observed to facilitate the uptake and transport of essential nutrients.

  • Hormonal Regulation: It can influence the balance of endogenous plant hormones, thereby promoting specific developmental pathways.[4]

  • Stress Mitigation: 5-NGS can help plants overcome various biotic and abiotic stresses, a valuable trait in the often-stressful in vitro environment.

The following diagram illustrates the proposed signaling pathway of 5-Nitroguaiacol (sodium) in plant cells.

G cluster_cell Plant Cell cluster_response Cellular Responses NGS 5-Nitroguaiacol (Sodium) Membrane Cell Membrane NGS->Membrane Uptake Receptor Membrane Receptor (Putative) Membrane->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Gene_Expression Regulation of Gene Expression Signal_Transduction->Gene_Expression Hormone_Balance Modulation of Endogenous Hormones (Auxin, Cytokinin) Signal_Transduction->Hormone_Balance Metabolic_Activity Increased Metabolic Activity (Enzyme activation, Protein synthesis) Signal_Transduction->Metabolic_Activity Cell_Division Cell Division & Proliferation Gene_Expression->Cell_Division Hormone_Balance->Cell_Division Differentiation Cellular Differentiation Hormone_Balance->Differentiation Metabolic_Activity->Cell_Division Stress_Response Enhanced Stress Tolerance Metabolic_Activity->Stress_Response

Caption: Proposed signaling pathway of 5-Nitroguaiacol (sodium) in plant cells.

Application in Plant Tissue Culture

While specific studies on the standalone application of 5-NGS in plant tissue culture are limited, its role as a key component in Atonik suggests its potential to enhance various in vitro processes. The following protocols are based on the known effects of nitrophenolates and general principles of plant tissue culture. Researchers are encouraged to optimize these concentrations for their specific plant species and explant type.

Experimental Workflow

The general workflow for incorporating 5-NGS into plant tissue culture media is as follows:

G start Start explant Explant Preparation (e.g., leaf, stem, root) start->explant sterilization Surface Sterilization explant->sterilization media_prep Basal Medium Preparation (e.g., MS, B5) sterilization->media_prep hormone_addition Addition of Auxins & Cytokinins media_prep->hormone_addition ngs_addition Addition of 5-NGS Stock Solution hormone_addition->ngs_addition culture Inoculation of Explant on Culture Medium ngs_addition->culture incubation Incubation (Controlled environment) culture->incubation subculture Subculture as needed incubation->subculture data_collection Data Collection (Callus growth, shoot/root number) subculture->data_collection end End data_collection->end

Caption: General experimental workflow for using 5-NGS in plant tissue culture.

Protocol 1: Callus Induction

Objective: To promote the formation and proliferation of callus from explants.

Methodology:

  • Prepare a basal medium: Murashige and Skoog (MS) medium is a common choice.

  • Add plant growth regulators: A combination of an auxin (e.g., 2,4-Dichlorophenoxyacetic acid [2,4-D] or Naphthaleneacetic acid [NAA]) and a cytokinin (e.g., 6-Benzylaminopurine [BAP] or Kinetin [KIN]) is typically used to induce callus.

  • Incorporate 5-NGS: Prepare a stock solution of 5-NGS (1 mg/mL in sterile distilled water) and add it to the autoclaved and cooled medium to the desired final concentration.

  • Inoculate explants: Place surface-sterilized explants onto the solidified medium.

  • Incubate: Maintain cultures in the dark or under low light at a controlled temperature (typically 25 ± 2°C).

Experimental Concentrations:

TreatmentBasal MediumAuxin (mg/L)Cytokinin (mg/L)5-NGS (mg/L)Expected Outcome
ControlMS1.0 (2,4-D)0.5 (BAP)0Baseline callus formation
T1MS1.0 (2,4-D)0.5 (BAP)0.1Increased callus proliferation
T2MS1.0 (2,4-D)0.5 (BAP)0.5Potentially optimal callus growth
T3MS1.0 (2,4-D)0.5 (BAP)1.0Possible inhibitory effects at higher concentrations
Protocol 2: Shoot Regeneration

Objective: To induce the formation of shoots from callus or directly from explants.

Methodology:

  • Prepare a basal medium: MS medium is commonly used.

  • Add plant growth regulators: A higher cytokinin-to-auxin ratio is generally used to promote shoot formation.

  • Incorporate 5-NGS: Add 5-NGS stock solution to the autoclaved and cooled medium.

  • Inoculate explants/callus: Transfer explants or established callus to the shoot regeneration medium.

  • Incubate: Maintain cultures under a 16/8 hour light/dark photoperiod at a controlled temperature.

Experimental Concentrations:

TreatmentBasal MediumAuxin (mg/L)Cytokinin (mg/L)5-NGS (mg/L)Expected Outcome
ControlMS0.1 (NAA)1.0 (BAP)0Baseline shoot formation
T1MS0.1 (NAA)1.0 (BAP)0.1Increased number of shoots per explant
T2MS0.1 (NAA)1.0 (BAP)0.5Potentially higher shoot elongation
T3MS0.1 (NAA)1.0 (BAP)1.0Observation for optimal or inhibitory effects
Protocol 3: In Vitro Rooting

Objective: To induce root formation from in vitro regenerated shoots.

Methodology:

  • Prepare a basal medium: Half-strength or full-strength MS medium is often used for rooting.

  • Add plant growth regulators: An auxin such as Indole-3-butyric acid (IBA) or NAA is typically used to promote root initiation.

  • Incorporate 5-NGS: Add 5-NGS stock solution to the autoclaved and cooled medium.

  • Inoculate shoots: Transfer well-developed micro-shoots to the rooting medium.

  • Incubate: Maintain cultures under a 16/8 hour light/dark photoperiod at a controlled temperature.

Experimental Concentrations:

TreatmentBasal MediumAuxin (mg/L)5-NGS (mg/L)Expected Outcome
Control½ MS0.5 (IBA)0Baseline root formation
T1½ MS0.5 (IBA)0.1Increased number and length of roots
T2½ MS0.5 (IBA)0.5Potentially improved root morphology
T3½ MS0.5 (IBA)1.0Observation for optimal or inhibitory effects

Data Analysis and Interpretation

For each experiment, it is crucial to collect quantitative data to assess the effects of 5-NGS. This includes:

  • Callus Induction: Callus induction frequency (%), fresh weight, and dry weight.

  • Shoot Regeneration: Number of shoots per explant, shoot length, and regeneration frequency (%).

  • Rooting: Number of roots per shoot, root length, and rooting percentage (%).

Statistical analysis should be performed to determine the significance of the observed differences between treatments.

Conclusion

Sodium 5-nitroguaiacolate holds promise as a valuable supplement in plant tissue culture media to enhance growth and development. Its mode of action, likely through the regulation of endogenous hormones and overall metabolic stimulation, can be beneficial for callus proliferation, shoot regeneration, and rooting. The provided protocols offer a starting point for researchers to explore the potential of 5-NGS in their specific plant systems. Further research is warranted to elucidate the precise molecular mechanisms and to establish optimized protocols for a wider range of plant species.

References

Application of 5-Nitroguaiacol (Sodium) as a Foliar Spray in Agriculture: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 5-nitroguaiacolate (5-NGS) is a synthetic plant growth regulator that has garnered attention in agriculture for its ability to enhance plant growth, improve yield, and increase resilience to various environmental stresses. As a cell-activating agent, it is reported to rapidly penetrate plant tissues, stimulate cytoplasmic flow, and positively influence a range of physiological and biochemical processes. This document provides detailed application notes and protocols for the use of 5-Nitroguaiacol (sodium) as a foliar spray, intended for researchers, scientists, and drug development professionals. The information is compiled from various scientific sources to ensure a comprehensive understanding of its application and mechanisms of action.

Mechanism of Action

Sodium 5-nitroguaiacolate is a phenolic compound that influences several key aspects of plant physiology. Its primary mode of action is believed to involve the regulation of endogenous plant hormones and the enhancement of metabolic activity.[1] Key reported effects include:

  • Hormonal Regulation: It can regulate the balance of endogenous plant hormones such as auxins, cytokinins, gibberellins, abscisic acid, and ethylene.[1] This includes the inhibition of IAA oxidase, leading to higher activity of naturally synthesized auxins.

  • Enhanced Metabolism: 5-NGS promotes protoplasmic streaming within plant cells, leading to improved cell vitality and metabolic efficiency.[1]

  • Increased Photosynthesis: Application of nitrophenolate-based biostimulants has been shown to increase chlorophyll (B73375) content and the net photosynthetic rate.

  • Improved Nutrient Uptake: It can enhance the uptake and transport of essential nutrients from the soil.

  • Stress Resistance: 5-NGS helps plants mitigate the effects of various abiotic stresses, including drought, salinity, and extreme temperatures.

Quantitative Data on Foliar Application

The following tables summarize the quantitative effects of foliar application of 5-Nitroguaiacol (sodium), often as a component of a biostimulant mixture, on various crops.

Table 1: Effects of Nitrophenolate-Based Biostimulant (Containing Sodium 5-Nitroguaiacolate) on Oilseed Rape Yield Components

TreatmentApplication TimingNumber of Pods per Plant (% Increase)Number of Seeds per Pod (% Increase)
Single Foliar SprayEarly Flowering0.1 - 4.10.9 - 2.8
Single/Double Foliar SprayEarly Flowering8.1 (single spray)0.7 - 2.0

Data adapted from a study on a biostimulant containing sodium 5-nitroguaiacolate, sodium o-nitrophenolate, and sodium p-nitrophenolate.

Table 2: Effects of Sodium 5-Nitroguaiacolate (5-NGS) on Maize Seedlings Under Osmotic Stress

TreatmentParameterMeasurement% Change vs. Osmotic Stress Control
Osmotic Stress + 5-NGSBelowground Dry Mass-< 5% decrease (alleviated inhibition)
Osmotic Stress + 5-NGSRelative Water Content-Increased
Osmotic Stress + 5-NGSNet Photosynthetic Rate (Pn)-Restored
Osmotic Stress + 5-NGSMalondialdehyde (MDA) in Shootsnmol/g FW~25% decrease
Osmotic Stress + 5-NGSHydrogen Peroxide (H2O2) in Shootsµmol/g FW~25% decrease
Osmotic Stress + 5-NGSMalondialdehyde (MDA) in Rootsnmol/g FW>50% decrease
Osmotic Stress + 5-NGSHydrogen Peroxide (H2O2) in Rootsµmol/g FW>50% decrease

Data adapted from a study investigating the response of maize seedlings to foliar application of a 5-NGS solution under osmotic stress induced by polyethylene (B3416737) glycol (PEG-6000).[2]

Experimental Protocols

Protocol 1: General Foliar Application of 5-Nitroguaiacol Sodium Solution

This protocol outlines a general procedure for the preparation and foliar application of a 5-Nitroguaiacol sodium solution for experimental purposes.

1. Materials:

  • Sodium 5-nitroguaiacolate (analytical grade)
  • Distilled or deionized water
  • Wetting agent/surfactant (e.g., Tween 20)
  • pH meter
  • Magnetic stirrer and stir bar
  • Volumetric flasks and graduated cylinders
  • Pressurized spray bottle or research-grade sprayer

2. Solution Preparation: a. Stock Solution (e.g., 1000 ppm): i. Weigh 100 mg of sodium 5-nitroguaiacolate. ii. Dissolve the powder in a small amount of distilled water in a beaker. iii. Transfer the solution to a 100 mL volumetric flask. iv. Rinse the beaker with distilled water and add the rinsing to the volumetric flask. v. Bring the volume up to 100 mL with distilled water. vi. Mix thoroughly using a magnetic stirrer until fully dissolved.

3. Application: a. Timing: Apply the foliar spray during the early morning or late evening to avoid rapid evaporation and potential leaf burn. Avoid application during high wind or rain. b. Method: i. Calibrate the sprayer to deliver a fine, uniform mist. ii. Spray the solution onto the upper and lower surfaces of the plant leaves until runoff is just about to occur. iii. For control plants, spray with a solution containing only distilled water and the wetting agent. c. Frequency: The frequency of application will depend on the specific experiment and crop. Common frequencies range from a single application at a key developmental stage (e.g., flowering) to multiple applications at 7-14 day intervals.

Protocol 2: Evaluation of Photosynthetic Parameters

This protocol describes the methodology for assessing the impact of 5-NGS foliar spray on key photosynthetic parameters.

1. Plant Material and Treatment:

  • Grow plants under controlled environmental conditions (e.g., growth chamber or greenhouse).
  • Apply 5-NGS foliar spray according to Protocol 1 at the desired plant growth stage.

2. Chlorophyll Content Measurement: a. Use a handheld chlorophyll meter (e.g., SPAD meter) for non-destructive measurements on intact leaves. b. Alternatively, for destructive analysis: i. Collect leaf discs of a known area. ii. Extract chlorophyll using a solvent such as 80% acetone (B3395972) or ethanol. iii. Centrifuge the extract to pellet debris. iv. Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer. v. Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations.

3. Gas Exchange Measurements: a. Use a portable photosynthesis system (e.g., LI-COR LI-6400XT) to measure:

  • Net photosynthetic rate (A)
  • Stomatal conductance (gs)
  • Intercellular CO2 concentration (Ci)
  • Transpiration rate (E) b. Conduct measurements on fully expanded, sun-exposed leaves, typically during the mid-morning when photosynthetic activity is high.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of 5-Nitroguaiacol Sodium

G NGS 5-Nitroguaiacol Sodium (Foliar Application) Membrane Cell Membrane NGS->Membrane Signal_Perception Signal Perception (Receptor Binding?) Membrane->Signal_Perception Second_Messengers Second Messengers (e.g., Ca²⁺, ROS) Signal_Perception->Second_Messengers Kinase_Cascade Protein Kinase Cascade Second_Messengers->Kinase_Cascade Hormone_Regulation Plant Hormone Regulation Kinase_Cascade->Hormone_Regulation Gene_Expression Altered Gene Expression Kinase_Cascade->Gene_Expression Auxin Increased Auxin Activity (IAA Oxidase Inhibition) Hormone_Regulation->Auxin Cytokinin Cytokinin Signaling Hormone_Regulation->Cytokinin Growth_Development Growth & Development Auxin->Growth_Development Cytokinin->Growth_Development Enzyme_Activity Enhanced Enzyme Activity (e.g., Nitrate Reductase) Gene_Expression->Enzyme_Activity Metabolic_Changes Metabolic Changes Gene_Expression->Metabolic_Changes Stress_Resistance Stress Resistance Enzyme_Activity->Stress_Resistance Protoplasmic_Streaming Increased Protoplasmic Streaming Metabolic_Changes->Protoplasmic_Streaming Nutrient_Uptake Improved Nutrient Uptake Metabolic_Changes->Nutrient_Uptake Photosynthesis Enhanced Photosynthesis Metabolic_Changes->Photosynthesis Metabolic_Changes->Stress_Resistance Protoplasmic_Streaming->Growth_Development Nutrient_Uptake->Growth_Development Photosynthesis->Growth_Development

Caption: Hypothetical signaling cascade initiated by 5-Nitroguaiacol Sodium.

Experimental Workflow for Evaluating 5-Nitroguaiacol Sodium Efficacy

G Start Start: Experimental Design Plant_Material Select Plant Material (Crop, Cultivar) Start->Plant_Material Growth_Conditions Establish Controlled Growth Conditions Plant_Material->Growth_Conditions Treatment_Groups Define Treatment Groups (Control, 5-NGS Concentrations) Growth_Conditions->Treatment_Groups Application Foliar Application of 5-NGS (Protocol 1) Treatment_Groups->Application Data_Collection Data Collection Application->Data_Collection Physiological Physiological Measurements (Photosynthesis, Water Status) Data_Collection->Physiological Biochemical Biochemical Assays (Enzyme Activity, Metabolites) Data_Collection->Biochemical Agronomic Agronomic Traits (Growth, Yield) Data_Collection->Agronomic Data_Analysis Statistical Analysis Physiological->Data_Analysis Biochemical->Data_Analysis Agronomic->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: Workflow for assessing 5-Nitroguaiacol Sodium's agricultural effects.

Conclusion

Sodium 5-nitroguaiacolate demonstrates significant potential as a plant biostimulant for enhancing crop performance, particularly under stress conditions. The provided application notes and protocols offer a framework for researchers to systematically investigate its effects. Further research is warranted to elucidate the precise molecular mechanisms and to optimize application strategies for a wider range of agricultural crops. The presented quantitative data, while often derived from products containing a mixture of active ingredients, provides a strong indication of the positive effects of nitrophenolates on plant growth and yield. Future studies should aim to isolate the effects of sodium 5-nitroguaiacolate to better understand its specific contributions.

References

Application Notes and Protocols for Seed Treatment with 5-Nitroguaiacol (Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroguaiacol sodium is a synthetic plant growth regulator that, often as a component of a broader sodium nitrophenolate mixture, has been shown to enhance seed germination, promote seedling growth, and improve overall plant vitality.[1] Its mechanism of action is multifaceted, involving the enhancement of cytoplasmic streaming, regulation of endogenous plant hormones, and modulation of antioxidant systems.[2][3][4] These notes provide detailed protocols for the application of 5-Nitroguaiacol (sodium) as a seed treatment to improve germination and offer insights into its physiological effects.

Data Presentation

The following tables summarize the quantitative effects of nitrophenolate-based treatments, containing 5-Nitroguaiacol sodium, on seed germination and seedling growth parameters.

Table 1: Effect of Compound Sodium Nitrophenolate (CSN) on Cotton Seed Germination Under High Salt Stress (1.2%)

TreatmentGermination Potential (%) Increase vs. ControlGermination Rate (%) Increase vs. ControlSeedling Rate (%) Increase vs. Control
2 mg·L⁻¹ CSN453041
10 mg·L⁻¹ CSN593349

Data adapted from a study on cotton (Gossypium hirsutum L.) under compound salt stress.[4]

Table 2: Effect of a Nitrophenolate-Based Biostimulant on Chilli (Capsicum annuum L.) Seed Germination

Treatment ConcentrationGermination Rate (%)
Control (No treatment)26.00
Distilled Water39.33
3 ppm Biostimulant52.00
5 ppm Biostimulant38.67
7 ppm Biostimulant41.33

Data adapted from a study on chilli var. Kanchanaburi 1.[5]

Experimental Protocols

Protocol 1: General Seed Soaking Treatment for Improved Germination

This protocol provides a general method for treating seeds with a 5-Nitroguaiacol (sodium) solution to enhance germination rates.

Materials:

  • 5-Nitroguaiacol (sodium) salt

  • Distilled water

  • Beakers or flasks

  • Stirring apparatus

  • Seeds for treatment

  • Germination trays or petri dishes with a suitable germination medium (e.g., filter paper, agar)

  • Incubator or growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Nitroguaiacol (sodium). A common concentration for commercial nitrophenolate solutions is 1.4% to 1.8%. For experimental purposes, a stock solution of 1000 ppm (1 mg/mL) can be prepared by dissolving 100 mg of 5-Nitroguaiacol (sodium) in 100 mL of distilled water.

  • Preparation of Working Solutions: Prepare working solutions by diluting the stock solution. Based on available data for nitrophenolate mixtures, effective concentrations for seed soaking typically range from 1 to 10 ppm. For initial experiments, it is recommended to test a range of concentrations (e.g., 1 ppm, 3 ppm, 5 ppm, and 10 ppm) to determine the optimal concentration for the specific plant species.

  • Seed Soaking:

    • Place the seeds in a beaker or flask.

    • Add a sufficient volume of the prepared 5-Nitroguaiacol (sodium) working solution to completely submerge the seeds.

    • Soaking duration can vary depending on the seed type and coat thickness. A general guideline is to soak seeds for 8 to 24 hours.[6]

    • Maintain the soaking at a constant temperature, typically room temperature (20-25°C).

  • Post-Soaking and Sowing:

    • After the soaking period, drain the solution.

    • The seeds can be air-dried in the shade before sowing or sown immediately.[6]

    • Place the treated seeds in germination trays or petri dishes with a moistened, sterile germination medium.

    • Include a control group of seeds soaked in distilled water for the same duration.

  • Germination and Data Collection:

    • Place the germination trays/petri dishes in an incubator or growth chamber with appropriate temperature and light conditions for the specific plant species.

    • Monitor the seeds daily and record the number of germinated seeds.

    • Calculate the germination rate (percentage of seeds germinated) and germination potential (percentage of seeds germinated within a specific timeframe) at predetermined intervals.

Protocol 2: Evaluation of Antioxidant Enzyme Activity in Seedlings from Treated Seeds

This protocol describes a method to assess the effect of 5-Nitroguaiacol (sodium) seed treatment on the antioxidant enzyme activity in the resulting seedlings, particularly under stress conditions.

Materials:

  • Seedlings grown from treated and control seeds (from Protocol 1)

  • Phosphate (B84403) buffer (pH 7.0-7.8)

  • Polyvinylpyrrolidone (PVP)

  • Mortar and pestle

  • Refrigerated centrifuge

  • Spectrophotometer

  • Reagents for Superoxide Dismutase (SOD), Peroxidase (POD), and Catalase (CAT) assays (specific assay kits are recommended for accuracy and consistency)

Procedure:

  • Enzyme Extraction:

    • Harvest fresh seedling tissue (e.g., cotyledons, radicles) at a specific time point after germination.

    • Homogenize a known weight of the tissue (e.g., 0.5 g) in a pre-chilled mortar and pestle with a suitable volume of cold phosphate buffer containing PVP.

    • Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) at 4°C for 15-20 minutes.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assays:

    • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

    • Perform assays for SOD, POD, and CAT activity using a spectrophotometer according to the instructions of the specific assay kits. These assays typically measure the change in absorbance at a specific wavelength resulting from the enzyme-catalyzed reaction.

  • Data Analysis:

    • Express the enzyme activity per unit of protein (e.g., units/mg protein).

    • Compare the enzyme activities of seedlings from 5-Nitroguaiacol (sodium)-treated seeds with those of the control group. An increase in the activity of these antioxidant enzymes can indicate an enhanced stress tolerance mechanism.[4]

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Seed Treatment cluster_analysis Analysis stock 5-Nitroguaiacol (sodium) Stock Solution working Working Solutions (1-10 ppm) stock->working Dilution soaking Seed Soaking (8-24 hours) working->soaking seeds Seeds seeds->soaking sowing Sowing soaking->sowing germination Germination Assay (Rate & Potential) sowing->germination seedling_growth Seedling Growth Analysis germination->seedling_growth biochemical Biochemical Assays (Antioxidant Enzymes) seedling_growth->biochemical Signaling_Pathway cluster_input External Stimulus cluster_cellular Cellular Response cluster_hormonal Hormonal Crosstalk cluster_output Physiological Outcome nitroguaiacol 5-Nitroguaiacol (sodium) Treatment protoplasm Increased Cytoplasmic Streaming nitroguaiacol->protoplasm iaa_oxidase Inhibition of IAA Oxidase nitroguaiacol->iaa_oxidase ros Modulation of Reactive Oxygen Species (ROS) nitroguaiacol->ros auxin Increased Endogenous Auxin Levels ga_synthesis Gibberellin (GA) Synthesis/Signaling auxin->ga_synthesis interacts with iaa_oxidase->auxin leads to antioxidant Increased Antioxidant Enzyme Activity (SOD, CAT) ros->antioxidant aba_catabolism Abscisic Acid (ABA) Catabolism/Signaling ga_synthesis->aba_catabolism antagonizes dormancy Breaking of Seed Dormancy ga_synthesis->dormancy promotes aba_catabolism->dormancy inhibits germination Improved Germination dormancy->germination growth Enhanced Seedling Growth germination->growth

References

HPLC method for quantification of 5-Nitroguaiacol (sodium) in plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based methodology has been established for the detection and quantification of 5-Nitroguaiacol (sodium salt) within plant tissues. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing sample preparation, chromatographic conditions, and data analysis.

Introduction

Sodium 5-nitroguaiacolate is a plant growth regulator utilized to enhance growth and productivity in various crops.[1] Its quantification in plant tissues is crucial for pharmacokinetic studies, residue analysis, and understanding its physiological effects. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and accessible method for this purpose. The methodology presented here is based on a reverse-phase HPLC separation, which is well-suited for the analysis of phenolic and nitroaromatic compounds.

Experimental Protocols

Sample Preparation

A critical step in the analysis of 5-Nitroguaiacol in plant tissues is the efficient extraction of the analyte from the complex plant matrix. The following protocol outlines the steps for sample collection, processing, and extraction.

  • Sample Collection and Pre-processing:

    • Collect fresh plant tissue (e.g., leaves, stems, roots).

    • To prevent enzymatic degradation of the analyte, immediately freeze the collected tissue in liquid nitrogen.

    • Lyophilize (freeze-dry) the frozen samples to remove water, which facilitates grinding and improves extraction efficiency.

    • Grind the dried plant material to a fine, homogeneous powder using a grinder or a mortar and pestle.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant tissue into a centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) to the tube. Acetonitrile is an effective solvent for extracting small organic molecules from plant matrices.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance the extraction process.

    • Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the solid plant debris.

    • Carefully decant the supernatant (the acetonitrile extract) into a clean tube.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

The following diagram illustrates the workflow for sample preparation:

G Experimental Workflow for Sample Preparation A Plant Tissue Collection B Freezing in Liquid Nitrogen A->B C Lyophilization (Freeze-Drying) B->C D Grinding to a Fine Powder C->D E Extraction with Acetonitrile D->E F Vortexing and Sonication E->F G Centrifugation F->G H Filtration (0.45 µm filter) G->H I Sample Ready for HPLC Analysis H->I

Workflow for preparing plant tissue samples.
HPLC Method

The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both acidified with a small amount of acetic acid to improve peak shape.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10-20% B; 5-10 min, 20-50% B; 10-15 min, 50-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 342 nm

Note: The UV detection wavelength is selected based on the maximum absorbance of 5-Nitroguaiacol.[2]

The logical relationship for selecting the appropriate HPLC parameters is depicted in the diagram below:

G HPLC Parameter Selection Logic Analyte 5-Nitroguaiacol (Phenolic, Nitroaromatic) Column C18 Reverse-Phase Column Analyte->Column MobilePhase Acetonitrile/Water (Gradient Elution) Analyte->MobilePhase Detection UV Detection at 342 nm Analyte->Detection Result Separation and Quantification Column->Result Modifier Acidic Modifier (e.g., Acetic Acid) MobilePhase->Modifier MobilePhase->Result Modifier->Result Detection->Result

Logic for selecting HPLC parameters.

Data Presentation

For accurate quantification, a calibration curve should be constructed using standard solutions of 5-Nitroguaiacol sodium salt of known concentrations. The peak area of the analyte in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve.

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area
115000
575000
10152000
25374000
50751000

The results of the quantification of 5-Nitroguaiacol in different plant tissues can be summarized in a table for easy comparison.

Table 3: Quantification of 5-Nitroguaiacol in Plant Tissues

Plant TissueConcentration (µg/g of dry weight)
LeafExample Value
StemExample Value
RootExample Value

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of 5-Nitroguaiacol (sodium) in plant tissues. The protocol for sample preparation is designed to ensure efficient extraction, and the HPLC parameters are optimized for the separation and detection of the target analyte. This methodology is a valuable tool for researchers and scientists in the fields of plant science and drug development.

References

Application Notes and Protocols: Formulation of Sodium 5-Nitroguaiacol with Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 5-nitroguaiacolate (5-NGS) is an aromatic nitrophenolate compound that functions as a potent plant cell activator.[1][2][3] It is a primary active component in widely used biostimulant formulations, often commercialized under trade names like Atonik, which typically contain a mixture of Sodium 5-nitroguaiacolate (0.1%), Sodium o-nitrophenolate (0.2%), and Sodium p-nitrophenolate (0.3%).[4][5][6][7] When applied to plants, it is rapidly absorbed and enhances the protoplasmic flow within cells, stimulates metabolism, promotes cell division and proliferation, and facilitates the synthesis of chlorophyll (B73375) and proteins.[2][8][9]

A key application of Sodium 5-nitroguaiacolate lies in its formulation with other plant growth regulators (PGRs). It exhibits significant synergistic effects when combined with auxins, cytokinins, gibberellins, and brassinosteroids, leading to enhanced physiological responses beyond what can be achieved with individual compounds. These combinations can improve germination, rooting, vegetative growth, flowering, fruit set, and overall crop yield, particularly under conditions of abiotic stress.[2][4][10] Mechanistically, nitrophenolates can inhibit the activity of indole-3-acetic acid (IAA) oxidase, leading to higher endogenous auxin levels and activity.[4][5] This document provides detailed application notes, quantitative data from synergy studies, and experimental protocols for researchers investigating these formulations.

Application Notes: Common Formulations and Synergistic Effects

Sodium 5-nitroguaiacolate-containing compounds act as broad-spectrum regulators that can balance the activity of endogenous plant hormones.[4] Their formulation with other specific PGRs allows for targeted physiological manipulation.

  • With Auxins (e.g., NAA, IAA): This is a classic synergistic combination for promoting root development. Sodium 5-nitroguaiacolate enhances the rooting effect of auxins like Naphthaleneacetic acid (NAA) and Indole-3-acetic acid (IAA). This formulation is widely used for treating cuttings to stimulate adventitious root formation and for field application to enhance root system establishment. The combination leads to a greater number and length of roots compared to auxin application alone.[11]

  • With Brassinosteroids (e.g., Brassinolide (B613842), EBR): Brassinosteroids (BRs) are phytohormones that regulate cell elongation, division, and stress responses.[9][12] When combined with Sodium 5-nitroguaiacolate, there is a marked improvement in stress tolerance (e.g., salinity, drought), photosynthetic efficiency, and overall biomass accumulation.[2][13] This combination is particularly effective in enhancing germination and seedling vigor under stressful conditions.[2]

  • With Gibberellins (e.g., GA₃): Gibberellic acid (GA₃) is crucial for breaking seed dormancy and promoting germination and fruit development. Formulations with Sodium 5-nitroguaiacolate can lead to higher germination rates and more uniform seedling emergence.[2][14] The cell-activating properties of nitrophenolates complement the role of GA₃ in mobilizing stored resources within the seed.

  • With Cytokinins (e.g., 6-BA, CPPU): Cytokinins promote cell division and are vital for fruit set and development.[15] Studies show that cytokinin-induced parthenocarpy (fruit development without fertilization) is partially dependent on enhanced auxin and gibberellin biosynthesis.[15] The addition of Sodium 5-nitroguaiacolate can amplify this effect by generally stimulating the plant's metabolic and hormonal systems, leading to improved fruit set, size, and quality.

Data Presentation: Quantitative Effects of Formulations

The following tables summarize quantitative data from studies evaluating the synergistic effects of Sodium 5-nitroguaiacolate (as part of Sodium Nitrophenolate complex) with other PGRs.

Table 1: Effect of Sodium Nitrophenolate and Brassinolide on Potato (Solanum tuberosum) Yield

TreatmentConcentration (ppm)Average Tuber Weight ( g/tuber )Total Plant Yield ( g/plant )
Control085.30980.5
Brassinolide595.101150.2
Brassinolide7.5101.451235.0
Sodium Nitrophenolate20102.331288.3
Sodium Nitrophenolate 40 110.14 1321.7
Data adapted from a study on potato cv. 'Agraia'. Foliar spray application.[13]

Table 2: Effect of Sodium Nitrophenolate (CSN) and 24-Epibrassinolide (EBR) on Cotton (Gossypium) Seed Germination under High Salt (1.2%) Stress

TreatmentConcentration (mg·L⁻¹)Increase in Germination Potential (%)Increase in Germination Rate (%)
Control (CK)000
CSN24530
CSN105933
EBR0.026439
EBR0.15536
Data represents the percentage increase compared to the distilled water control under high salt stress.[2]

Table 3: Interaction of Nitrophenolates and Indole-3-Acetic Acid (IAA) on Summer Squash (Cucurbita pepo L.)

Treatment (Nitrophenolate)Treatment (IAA)Stem Diameter (mm)Fruit Length (cm)
0 ml·L⁻¹0 mg·L⁻¹14.5015.50
0 ml·L⁻¹150 mg·L⁻¹15.6016.45
0 ml·L⁻¹300 mg·L⁻¹17.4716.10
2 ml·L⁻¹0 mg·L⁻¹16.8016.80
2 ml·L⁻¹150 mg·L⁻¹17.8016.90
2 ml·L⁻¹ 300 mg·L⁻¹ 19.10 17.16
Data adapted from a field experiment on summer squash, demonstrating the synergistic effect on growth parameters.[11]

Experimental Protocols

Protocol for Evaluating Synergy in Rooting of Cuttings

This protocol describes a method to assess the synergistic effect of Sodium 5-nitroguaiacolate and an auxin (NAA) on the rooting of semi-hardwood cuttings.

1. Preparation of Materials:

  • Plant Material: Healthy, semi-hardwood cuttings (15-20 cm length) from a chosen species (e.g., Mulberry, Hibiscus).
  • Rooting Media: A sterile, well-drained mixture (e.g., 1:1 peat and perlite).
  • Stock Solutions:
  • 1000 ppm NAA: Dissolve 100 mg of NAA in a small amount of 1N NaOH, then bring to 100 mL with distilled water.
  • 100 ppm Sodium 5-nitroguaiacolate (5-NGS): Dissolve 10 mg of 5-NGS powder in 100 mL of distilled water.
  • Treatment Groups:
  • T1: Control (distilled water dip).
  • T2: 500 ppm NAA.
  • T3: 10 ppm 5-NGS.
  • T4: 500 ppm NAA + 10 ppm 5-NGS.

2. Experimental Procedure:

  • Prepare fresh cuttings, making a clean, angled cut at the base and removing the lower leaves.
  • Prepare the final treatment solutions by diluting the stock solutions. For T4, mix the appropriate volumes of each stock and dilute to the final concentration.
  • Quick Dip: Dip the basal 2-3 cm of the cuttings into the respective treatment solutions for 10-20 seconds.
  • Planting: Insert the treated cuttings into the rooting media in trays or pots.
  • Environment: Place the cuttings in a controlled environment with high humidity (e.g., a mist house) and moderate light. Maintain a temperature of 25±2°C.
  • Data Collection: After 4-6 weeks, carefully remove the cuttings and wash the roots. Record the following parameters for each cutting:
  • Rooting Percentage (%).
  • Number of primary roots.
  • Length of the longest root (cm).
  • Root fresh and dry weight (g).

3. Data Analysis:

  • Analyze the data using ANOVA to determine if there are significant differences between the treatment groups.
  • Compare the results of the combination treatment (T4) with the individual treatments (T2, T3) and the control (T1) to evaluate synergy. Synergy is indicated if the effect of T4 is significantly greater than the sum of the individual effects of T2 and T3 over the control.

Protocol for Seed Priming to Evaluate Stress Mitigation

This protocol is designed to test the combined effect of Sodium 5-nitroguaiacolate and a brassinosteroid (EBR) on seed germination under salinity stress.

1. Preparation of Materials:

  • Seeds: Uniform, healthy seeds of a test crop (e.g., Cotton, Tomato).
  • Priming Solutions:
  • Control: Distilled water.
  • CSN: 10 mg·L⁻¹ Sodium Nitrophenolate solution.
  • EBR: 0.1 mg·L⁻¹ 24-Epibrassinolide solution.
  • CSN + EBR: 10 mg·L⁻¹ CSN combined with 0.1 mg·L⁻¹ EBR.
  • Germination Substrate: Petri dishes with sterile filter paper.
  • Stress Agent: 1.2% NaCl solution (or other desired concentration).

2. Experimental Procedure:

  • Seed Soaking (Priming): Soak seeds in the respective priming solutions for 12 hours at room temperature in the dark.
  • Drying: After soaking, remove the seeds and air-dry them back to their original moisture content.
  • Germination Test:
  • Place 50 primed seeds in each petri dish lined with filter paper.
  • Moisten the filter paper with either distilled water (non-stress control) or the 1.2% NaCl solution (stress condition).
  • Seal the petri dishes with parafilm and place them in a growth chamber at 25°C with a 12h/12h light/dark cycle.
  • Data Collection:
  • Count the number of germinated seeds daily for 7-10 days. A seed is considered germinated when the radicle is ≥ 2mm.
  • Calculate Germination Potential (GP %) at day 3 or 4.
  • Calculate Final Germination Rate (GR %) at the end of the experiment.
  • Measure seedling fresh weight and root/shoot length.

3. Data Analysis:

  • Compare the GP and GR of the combination treatment under salt stress with the individual treatments and the control to determine if the formulation provides a synergistic protective effect.

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow_Rooting_Synergy cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Select & Prepare Cuttings p2 Prepare Stock Solutions (5-NGS, Auxin) p1->p2 p3 Create Treatment Groups (Control, 5-NGS, Auxin, Combo) p2->p3 e1 Quick Dip Cuttings in Solutions p3->e1 e2 Plant in Sterile Rooting Media e1->e2 e3 Incubate in High Humidity Environment e2->e3 a1 Collect Data (4-6 weeks) - Rooting % - Root Number & Length e3->a1 a2 Statistical Analysis (ANOVA) a1->a2 a3 Evaluate Synergy a2->a3

Signaling_Pathway_Crosstalk cluster_input Exogenous Application cluster_cellular Cellular & Hormonal Response cluster_output Physiological Outcome NGS Sodium 5-Nitroguaiacolate (Cell Activator) META Increased Protoplasmic Flow & General Metabolism NGS->META IAA_OX Inhibition of IAA Oxidase NGS->IAA_OX CK Cytokinin (e.g., CPPU) GA_SYN Upregulation of GA Biosynthesis Genes (e.g., SlGA20ox) CK->GA_SYN IAA_SYN Upregulation of IAA Biosynthesis Genes (e.g., ToFZY) CK->IAA_SYN GROWTH Enhanced Cell Division META->GROWTH IAA_OX->IAA_SYN increases endogenous IAA levels GA_SYN->GROWTH FRUIT Synergistic Promotion of Fruit Set & Growth GA_SYN->FRUIT IAA_SYN->GROWTH IAA_SYN->FRUIT GROWTH->FRUIT

Logical_Relationship cluster_mechanisms Intermediate Mechanisms PGR1 Sodium 5-Nitroguaiacolate M1 Enhanced Nutrient Uptake PGR1->M1 enhances M2 Improved Photosynthetic Efficiency PGR1->M2 enhances M3 Increased Endogenous Hormone Activity PGR1->M3 enhances M4 Upregulated Stress Defense Systems PGR1->M4 enhances PGR2 Auxin / Brassinolide / Gibberellin PGR2->M1 PGR2->M2 PGR2->M3 directly regulates PGR2->M4 directly regulates OUTCOME Synergistic Effect: - Increased Yield - Enhanced Rooting - Improved Stress Tolerance M1->OUTCOME M2->OUTCOME M3->OUTCOME M4->OUTCOME

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 5-Nitroguaiacol (Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitroguaiacol and its sodium salt are versatile aromatic compounds frequently utilized as building blocks in organic synthesis for the development of novel molecules with potential therapeutic applications. The presence of a nitro group, a phenol, and a methoxy (B1213986) ether on the aromatic ring provides multiple reactive sites for chemical modification. These modifications can lead to derivatives with a wide range of biological activities, including antimicrobial and anticancer properties. This document provides detailed protocols for the synthesis of a library of 1,2,3-triazole tethered 5-nitroguaiacol ethers, summarizes the quantitative data associated with their synthesis and biological evaluation, and illustrates the key chemical and biological pathways involved.

Overall Synthetic Workflow

The synthesis of novel 5-nitroguaiacol derivatives can be efficiently achieved through a two-step process. The initial step involves the O-alkylation of the phenolic hydroxyl group, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate a diverse library of triazole-containing compounds.[1]

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Click Chemistry (CuAAC) cluster_2 Analysis & Evaluation A 5-Nitroguaiacol (Sodium Salt) C Intermediate: 1-methoxy-2-(prop-2-yn-1-yloxy) -4-nitrobenzene A->C K2CO3, DMF Reflux B Propargyl Bromide B->C E Final Products: 1,2,3-Triazole Tethered Nitroguaiacol Ethers C->E CuSO4·5H2O Sodium Ascorbate (B8700270) t-BuOH/H2O D Various Azides (R-N3) D->E F Purification & Characterization (NMR, IR, ESI-MS) E->F G Antimicrobial Activity Screening (MIC Assay) F->G

Caption: General two-step workflow for the synthesis and evaluation of 5-nitroguaiacol derivatives.

Experimental Protocols

The following protocols are adapted from the synthesis of 1,2,3-triazole tethered nitroguaiacol ethers.[1]

Protocol 1: Synthesis of 1-methoxy-2-(prop-2-yn-1-yloxy)-4-nitrobenzene (Alkynylated Intermediate)

This protocol describes the Williamson ether synthesis to attach a propargyl group to the 5-nitroguaiacol scaffold, creating the necessary alkyne intermediate for click chemistry.[1][2]

Materials:

  • 5-Nitroguaiacol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Propargyl bromide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Deionized water

Procedure:

  • To a solution of 5-nitroguaiacol (1 equivalent) in DMF (10 mL), add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 80°C and reflux for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure alkynylated intermediate.[1]

Protocol 2: General Procedure for Synthesis of 1,2,3-Triazole Tethered Nitroguaiacol Ethers

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the alkynylated 5-nitroguaiacol intermediate and various organic azides.[1]

Materials:

  • 1-methoxy-2-(prop-2-yn-1-yloxy)-4-nitrobenzene (from Protocol 1)

  • Substituted organic azide (B81097) (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the alkynylated intermediate (1 equivalent) and the desired organic azide (1.2 equivalents) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), add water to the reaction mixture.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final 1,2,3-triazole derivative. Further purification can be achieved by recrystallization if necessary.[1]

Data Presentation

The following tables summarize the quantitative yields for a library of synthesized derivatives and their corresponding antimicrobial activity.

Table 1: Synthesis Yields of 1,2,3-Triazole Tethered Nitroguaiacol Ethers [1]

Compound IDR Group (from R-N₃)Yield (%)Melting Point (°C)
8a Phenyl95195.7
8b 4-Methylphenyl93226.7
8c 4-Methoxyphenyl98120.4
8d 4-Chlorophenyl99142.6
8e 4-Fluorophenyl94152.4
8f 4-Bromophenyl93130.6
8g 4-Nitrophenyl95120.5
8h Naphthalen-1-yl97166.4
8i Benzyl97128.3
8j 4-Methylbenzyl99179.6
8k 4-Methoxybenzyl98131.7
8l 4-Chlorobenzyl99154.4

Data sourced from Rachakonda et al., 2019.[1]

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Synthesized Derivatives [1]

Compound IDS. aureusB. subtilisP. aeruginosaE. coliC. albicansA. niger
8a 326464>1283264
8b 163232641632
8c 163232641632
8d 161632321632
8e 81616321616
8f 81616321616
8g 81616321616
8h 326464>1283264
8i 81616321616
8j 163232641632
8k 163232641632
8l 161632321632

Data sourced from Rachakonda et al., 2019.[1]

Potential Mechanism of Action and Signaling

Nitroaromatic compounds often exert their antimicrobial effects through the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.[3] These reactive species can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death. Another plausible mechanism for complex heterocyclic molecules is the inhibition of essential cellular processes, such as protein synthesis by targeting the bacterial ribosome.

G cluster_0 Bacterial Cell cluster_1 Protein Synthesis ribosome Ribosome (70S) protein Functional Proteins ribosome->protein death Inhibition of Growth & Cell Death ribosome->death mrna mRNA mrna->ribosome inhibitor 5-Nitroguaiacol Derivative inhibitor->ribosome Binds to ribosomal subunit Inhibits translocation

Caption: Plausible mechanism: Inhibition of bacterial protein synthesis by a bioactive derivative.

References

Field Trial Design for Efficacy Testing of 5-Nitroguaiacol (Sodium): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroguaiacol (sodium), a key component of the plant growth regulator sodium nitrophenolate, is a synthetic biostimulant recognized for its ability to enhance plant growth, improve stress tolerance, and increase crop yield and quality.[1][2] As a cell activator, it rapidly penetrates plant tissues to promote the flow of cellular protoplasm, thereby stimulating various physiological processes.[1][2] Its mechanism of action involves regulating the balance of endogenous plant hormones such as auxins, cytokinins, gibberellins, abscisic acid, and ethylene.[1] This regulation, in turn, promotes cell division and proliferation, enhances chlorophyll (B73375) and protein synthesis, breaks seed dormancy, and improves rooting and flower bud formation.[1]

These application notes provide detailed protocols for conducting robust field trials to evaluate the efficacy of 5-Nitroguaiacol (sodium) as a plant biostimulant. The following sections outline the experimental design, application procedures, and data collection methods necessary to generate reliable and reproducible results for regulatory and research purposes.

Mechanism of Action: A Conceptual Overview

5-Nitroguaiacol (sodium) acts as a systemic plant growth regulator, influencing a cascade of physiological and biochemical processes. Upon application, it is readily absorbed by the plant and enhances the activity of key enzymes and the efficiency of nutrient uptake. While the precise molecular signaling cascade is a subject of ongoing research, the primary effects are understood to be the regulation of endogenous hormone levels and the enhancement of the plant's antioxidant systems. This leads to improved overall plant vigor, increased photosynthetic efficiency, and a greater capacity to withstand abiotic and biotic stresses.

5_Nitroguaiacol_Signaling_Pathway 5_Nitroguaiacol_Sodium 5-Nitroguaiacol (sodium) Application Plant_Uptake Rapid Cellular Uptake 5_Nitroguaiacol_Sodium->Plant_Uptake Protoplasmic_Streaming Increased Protoplasmic Streaming Plant_Uptake->Protoplasmic_Streaming Hormone_Regulation Regulation of Endogenous Hormones Protoplasmic_Streaming->Hormone_Regulation Enzyme_Activity Enhanced Enzyme Activity Protoplasmic_Streaming->Enzyme_Activity Nutrient_Uptake Improved Nutrient Uptake Protoplasmic_Streaming->Nutrient_Uptake Stress_Response Enhanced Stress Response Hormone_Regulation->Stress_Response Growth_Development Improved Growth & Development Hormone_Regulation->Growth_Development Photosynthesis Increased Photosynthetic Efficiency Enzyme_Activity->Photosynthesis Nutrient_Uptake->Growth_Development Photosynthesis->Growth_Development Yield_Quality Increased Yield & Quality Stress_Response->Yield_Quality Growth_Development->Yield_Quality

Conceptual signaling pathway of 5-Nitroguaiacol (sodium) in plants.

Experimental Protocols

Field Trial Design

A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.[3]

  • Treatments:

    • T1: Untreated Control (UTC) - No application.

    • T2: Vehicle Control - Application of the solvent (e.g., water) used to dissolve 5-Nitroguaiacol (sodium) without the active ingredient.

    • T3: 5-Nitroguaiacol (sodium) - Low dose (e.g., 3 mg/L).[4]

    • T4: 5-Nitroguaiacol (sodium) - Medium dose (e.g., 6 mg/L).[4]

    • T5: 5-Nitroguaiacol (sodium) - High dose (e.g., 12 mg/L).[4]

  • Replicates: A minimum of four replicates for each treatment is essential for statistical validity.[3]

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for representative sampling. A minimum plot length of 62 meters (200 feet) is suggested.[3]

  • Buffer Zones: Establish buffer zones between plots to prevent spray drift and cross-contamination.

Field_Trial_Workflow Site_Selection Site Selection & Characterization Experimental_Design Randomized Complete Block Design Site_Selection->Experimental_Design Plot_Establishment Plot Establishment & Marking Experimental_Design->Plot_Establishment Treatment_Preparation Preparation of 5-Nitroguaiacol (sodium) Solutions Plot_Establishment->Treatment_Preparation Application Foliar Application at Defined Growth Stages Treatment_Preparation->Application Data_Collection Data Collection (Growth, Physiology, Yield) Application->Data_Collection Sample_Analysis Laboratory Analysis (Biomass, Quality) Data_Collection->Sample_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Sample_Analysis->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

General workflow for a field trial of 5-Nitroguaiacol (sodium).
Treatment Preparation and Application

  • Preparation: Prepare stock solutions of 5-Nitroguaiacol (sodium) in the appropriate solvent (typically water).[2] Serial dilutions can be made to achieve the desired final concentrations for each treatment.

  • Application Method: Foliar spray is a common and effective application method.[5] Ensure uniform coverage of the plant canopy.

  • Application Timing: The timing of application is critical and should be tailored to the specific crop and the intended effect. Generally, applications are recommended at key physiological stages such as:

    • Seedling stage

    • Before and after flowering

    • During fruit development[4]

  • Equipment: Use a calibrated sprayer to ensure accurate and consistent application rates.[3] Clean equipment thoroughly between treatments to avoid cross-contamination.[3]

Data Collection and Efficacy Assessment

A comprehensive data collection strategy is crucial for a thorough efficacy evaluation. The following parameters should be measured:

  • Plant Height: Measure from the soil surface to the apical bud at regular intervals.

  • Stem Diameter: Use calipers to measure the stem diameter at a marked position.

  • Leaf Area Index (LAI): Can be measured non-destructively using a ceptometer or other specialized equipment.

  • Above-ground Biomass: At the end of the vegetative stage or at harvest, collect the entire above-ground portion of a representative number of plants from each plot. Dry the samples in an oven at 70°C to a constant weight.

  • Chlorophyll Content:

    • Non-destructive Method: Use a SPAD meter or a chlorophyll content meter for rapid, in-field measurements.[6][7] These devices measure the absorbance of light at specific wavelengths to estimate chlorophyll concentration.[6][7]

    • Destructive Method (for calibration):

      • Collect a known area of leaf tissue.

      • Extract chlorophyll using a solvent such as 80% acetone (B3395972) or 100% methanol.

      • Measure the absorbance of the extract using a spectrophotometer at wavelengths of 663 nm and 645 nm for acetone, or 665.2 nm and 652 nm for methanol.[7][8]

      • Calculate chlorophyll concentration using established formulas.

  • Photosynthetic Rate: Can be measured using a portable photosynthesis system (e.g., LI-COR LI-6800).

  • Root Biomass:

    • Collect soil cores from within and between plant rows using a soil auger.[9][10]

    • Gently wash the soil from the roots over a sieve (e.g., 250 µm mesh).[9]

    • Collect the cleaned roots and dry them in an oven at 60-70°C to a constant weight.[9][11]

    • Express root biomass as grams per unit area or per plant.

  • Yield: Harvest the entire plot or a representative sub-sample and measure the total weight of the harvested product (e.g., grain, fruit, tubers).

  • Yield Components:

    • Grains: Number of grains per panicle/ear, 1000-grain weight.[12]

    • Fruits: Number of fruits per plant, individual fruit weight, fruit dimensions.[13]

  • Quality Parameters:

    • Fruits/Vegetables: Soluble solids content (Brix), firmness, color.

    • Grains: Protein content, starch content.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Effect of 5-Nitroguaiacol (sodium) on Vegetative Growth Parameters

TreatmentPlant Height (cm)Stem Diameter (mm)Leaf Area Index (LAI)Above-ground Biomass ( g/plant )
T1: UTC
T2: Vehicle
T3: Low Dose
T4: Medium Dose
T5: High Dose
p-value
LSD (0.05)

Table 2: Effect of 5-Nitroguaiacol (sodium) on Physiological and Root Growth Parameters

TreatmentChlorophyll Content (SPAD units)Photosynthetic Rate (µmol CO₂/m²/s)Root Biomass ( g/plant )
T1: UTC
T2: Vehicle
T3: Low Dose
T4: Medium Dose
T5: High Dose
p-value
LSD (0.05)

Table 3: Effect of 5-Nitroguaiacol (sodium) on Yield and Quality Parameters

TreatmentYield (t/ha)Number of Fruits/PlantIndividual Fruit Weight (g)Soluble Solids (°Brix)
T1: UTC
T2: Vehicle
T3: Low Dose
T4: Medium Dose
T5: High Dose
p-value
LSD (0.05)

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Mean separation tests, such as Fisher's Least Significant Difference (LSD) or Tukey's HSD, should be used to determine significant differences between treatment means at a specified probability level (e.g., p < 0.05).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for conducting scientifically rigorous field trials to evaluate the efficacy of 5-Nitroguaiacol (sodium). Adherence to these guidelines will ensure the generation of high-quality data that can be used to support product registration, inform best-use practices, and further elucidate the mechanisms by which this biostimulant enhances crop performance.

References

Application Notes and Protocols for 5-Nitroguaiacol (Sodium) in Enhancing Crop Yield and Quality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Nitroguaiacol (sodium salt), a potent plant growth regulator, for improving crop performance. This document details its mechanism of action, provides structured quantitative data from various studies, and offers detailed experimental protocols for its application and the analysis of its effects.

Introduction

5-Nitroguaiacol sodium salt (sodium 2-methoxy-5-nitrophenolate) is an aromatic nitro compound that functions as a cell-activating agent in plants. It is a component of the widely used plant biostimulant Atonik, which also contains sodium o-nitrophenolate and sodium p-nitrophenolate.[1][2] 5-Nitroguaiacol is recognized for its ability to rapidly penetrate plant tissues, promote cytoplasmic streaming, and enhance overall metabolic activity.[3][4] Its application has been shown to improve seed germination, promote vegetative growth, enhance photosynthetic efficiency, increase nutrient uptake, and ultimately boost crop yield and quality.[5][6] It also plays a role in enhancing plant resistance to various abiotic and biotic stresses.[3]

Mechanism of Action

The precise molecular mechanism of 5-Nitroguaiacol is multifaceted and is understood to involve the modulation of endogenous plant hormone signaling pathways and the regulation of key physiological processes.

Key aspects of its mechanism of action include:

  • Hormonal Regulation: 5-Nitroguaiacol influences the balance and activity of crucial plant hormones, including auxins, cytokinins, gibberellins, abscisic acid, and ethylene.[3] It is suggested that nitrophenolates may enhance the activity of auxin (IAA) by increasing the number of high-affinity binding sites for IAA.[7]

  • Nitric Oxide (NO) Signaling: There is growing evidence that the effects of nitrophenolates may be mediated through the nitric oxide (NO) signaling pathway. NO is a key signaling molecule in plants involved in a wide range of developmental and physiological processes, including seed germination, root development, and stress responses.[8][9][10]

  • Enhanced Photosynthesis and Nutrient Uptake: 5-Nitroguaiacol has been observed to increase the rate of photosynthesis and the uptake of essential nutrients from the soil.[5][7] This is likely a downstream effect of the overall enhancement of cellular metabolism and vitality.

Signaling Pathway Diagram

G cluster_0 Cellular Uptake and Primary Response cluster_1 Signaling Cascade cluster_2 Physiological Responses 5-NG 5-Nitroguaiacol (Sodium) CellMembrane Cell Membrane 5-NG->CellMembrane Rapid Penetration Auxin_Receptors Auxin Receptors (e.g., TIR1) 5-NG->Auxin_Receptors Increased Affinity NO_Synthase Nitric Oxide Synthase (NOS-like activity) NO Nitric Oxide (NO) NO_Synthase->NO Stimulation Auxin_Signaling Auxin Signaling Pathway NO->Auxin_Signaling Modulation Auxin_Receptors->Auxin_Signaling Activation Gene_Expression Altered Gene Expression Auxin_Signaling->Gene_Expression Protein_Synthesis Increased Protein Synthesis Gene_Expression->Protein_Synthesis Enzyme_Activity Enhanced Enzyme Activity Protein_Synthesis->Enzyme_Activity Photosynthesis Increased Photosynthesis Enzyme_Activity->Photosynthesis Nutrient_Uptake Enhanced Nutrient Uptake Enzyme_Activity->Nutrient_Uptake Growth_Yield Improved Growth, Yield & Quality Photosynthesis->Growth_Yield Nutrient_Uptake->Growth_Yield

Caption: Hypothetical signaling pathway of 5-Nitroguaiacol (sodium).

Quantitative Data on Crop Performance

The application of 5-Nitroguaiacol (sodium), typically as a component of Atonik, has demonstrated positive effects on a variety of crops. The following tables summarize quantitative data from selected studies.

Table 1: Effect of Foliar Application of Atonik on Bean (Phaseolus vulgaris L.) Cultivars [6]

Treatment Concentration (ml/L)CultivarPlant Height (cm)Number of Pods per Plant1000 Seed Weight (g)Seed Yield (t/ha)
0 (Control)Utrillo45.38.7450.22.85
0.2Utrillo52.110.2480.53.21
0.4Utrillo55.611.5495.83.54
0 (Control)Nihal42.17.9430.72.68
0.2Nihal48.99.5465.13.05
0.4Nihal51.310.8478.33.32

Table 2: Effect of Foliar Application of Atonik on Summer Squash (Cucurbita pepo L.) [11]

Treatment Concentration (ml/L)Plant Length (cm)Shoot Dry Weight (g)Leaf Area (cm²)Fruit Weight per Plant (kg)Total Yield (ton/ha)
0 (Control)58.2185.43230.151.5524.80
263.1298.72245.601.7828.48
461.5592.18256.001.6927.04
659.8788.90238.451.6125.76

Table 3: Effect of Foliar Application of Chaperone (containing 5-Nitroguaiacol sodium) on Cotton (Gossypium hirsutum L.) Lint Yield [12]

Treatment Rate (g ai/ha)Number of LocationsMean Lint Yield ( kg/ha )Percent Increase over Control
0 (Untreated Control)81222-
0.43812351.1%
0.86812603.1%
1.72813147.5%

Experimental Protocols

Seed Germination Bioassay

This protocol is designed to evaluate the effect of 5-Nitroguaiacol (sodium) on seed germination and early seedling growth.

Materials:

  • Seeds of the target crop species (e.g., maize, tomato, lettuce)

  • 5-Nitroguaiacol (sodium) salt, >98% purity

  • Sterile distilled water

  • Petri dishes (90 mm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Pipettes and sterile tips

  • Growth chamber or incubator with controlled temperature and light

  • 0.1% Mercuric chloride solution or 1% sodium hypochlorite (B82951) solution for surface sterilization

Procedure:

  • Seed Sterilization: Surface sterilize seeds by soaking in 0.1% mercuric chloride solution for 2 minutes or 1% sodium hypochlorite solution for 10 minutes, followed by five rinses with sterile distilled water.[13]

  • Preparation of Treatment Solutions: Prepare a stock solution of 5-Nitroguaiacol (sodium) in sterile distilled water. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 1, 5, 10, 20 ppm). Use sterile distilled water as the control.

  • Assay Setup: Place two layers of sterile filter paper in each sterile Petri dish. Add 5-10 mL of the respective treatment solution or control to each Petri dish to saturate the filter paper.[14]

  • Seed Plating: Place a predetermined number of sterilized seeds (e.g., 20-50) evenly on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber or incubator. Maintain a constant temperature (e.g., 25 ± 1°C) and a defined photoperiod (e.g., 12h light/12h dark).

  • Data Collection: After a specified period (e.g., 7-10 days), record the following parameters:

    • Germination percentage: (Number of germinated seeds / Total number of seeds) x 100

    • Root length and shoot length of the seedlings.

    • Seedling fresh weight and dry weight (after drying at 70°C for 48 hours).

Experimental Workflow for Seed Germination Bioassay

G A Seed Sterilization (e.g., 1% NaOCl) D Plate Sterilized Seeds A->D B Prepare 5-NG Solutions (e.g., 0, 1, 5, 10, 20 ppm) C Setup Petri Dishes (Filter paper + solutions) B->C C->D E Incubate (e.g., 25°C, 12h/12h light/dark) D->E F Data Collection (7-10 days) - Germination % - Root/Shoot Length - Biomass E->F G Statistical Analysis F->G

Caption: Workflow for a seed germination bioassay with 5-Nitroguaiacol.

Foliar Application Protocol

This protocol outlines a general procedure for the foliar application of 5-Nitroguaiacol (sodium) to crops under greenhouse or field conditions.

Materials:

  • 5-Nitroguaiacol (sodium) salt or a commercial formulation (e.g., Atonik)

  • Distilled water

  • Surfactant/wetting agent (e.g., Tween 20) to improve leaf coverage

  • Backpack sprayer or hand-held spray bottle

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Material: Use healthy, well-established plants of the target crop species at a specific growth stage (e.g., vegetative, pre-flowering, or early fruit development).

  • Preparation of Spray Solution: Dissolve the required amount of 5-Nitroguaiacol (sodium) in distilled water to achieve the desired concentration (e.g., 10-50 ppm). If using a commercial formulation, follow the manufacturer's dilution instructions. Add a non-ionic surfactant (e.g., 0.05-0.1% v/v Tween 20) to the solution to ensure uniform wetting of the foliage. The control group should be sprayed with distilled water containing the surfactant.

  • Application:

    • Perform the foliar spray during the early morning or late evening to avoid rapid evaporation and potential leaf burn.

    • Ensure the sprayer is calibrated to deliver a fine mist.

    • Spray the plants until the foliage is thoroughly wetted, ensuring coverage of both the adaxial and abaxial leaf surfaces. Avoid spraying to the point of runoff.

  • Treatment Schedule: The frequency of application will depend on the crop and experimental objectives. A single application at a critical growth stage or multiple applications at regular intervals (e.g., every 10-14 days) can be tested.

  • Data Collection: At the end of the experimental period, collect data on various growth, yield, and quality parameters as outlined in the analytical methods section.

Analytical Methods for Assessing Crop Quality

Principle: Chlorophyll (B73375) is extracted from leaf tissue using an organic solvent (e.g., 80% acetone (B3395972) or ethanol), and its concentration is determined spectrophotometrically by measuring the absorbance at specific wavelengths.[15][16]

Procedure:

  • Homogenize a known weight of fresh leaf tissue (e.g., 0.1 g) with 80% acetone.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using Arnon's equations:

    • Chlorophyll a (mg/g FW) = [12.7(A663) – 2.69(A645)] × V / (1000 × W)

    • Chlorophyll b (mg/g FW) = [22.9(A645) – 4.68(A663)] × V / (1000 × W)

    • Total Chlorophyll (mg/g FW) = [20.2(A645) + 8.02(A663)] × V / (1000 × W)

    • Where A is the absorbance at the respective wavelength, V is the final volume of the extract (mL), and W is the fresh weight of the leaf tissue (g).

Total Phenolic Content (Folin-Ciocalteu Method):

  • Extract phenolic compounds from plant material using a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Mix the extract with Folin-Ciocalteu reagent and sodium carbonate solution.

  • After incubation, measure the absorbance at 765 nm.

  • Quantify the total phenolic content using a gallic acid standard curve.[5]

Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Mix the plant extract with the DPPH solution.

  • Measure the decrease in absorbance at 517 nm after a specific incubation period.

  • Calculate the percentage of radical scavenging activity.[11]

The nutritional quality of the harvested crop can be assessed by analyzing key components such as:

  • Protein Content: Determined by the Kjeldahl method or Dumas combustion method.

  • Carbohydrate Content: Analyzed using various chromatographic techniques (e.g., HPLC) or colorimetric assays.

  • Vitamin Content: Typically measured using HPLC.

  • Mineral Content: Determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[17]

Conclusion

5-Nitroguaiacol (sodium) is a valuable tool for enhancing crop yield and quality. Its mechanism of action, involving the modulation of plant hormonal and signaling pathways, leads to a broad range of beneficial physiological responses. The provided protocols offer a framework for researchers to systematically evaluate the efficacy of this compound on various crops and to further elucidate its mode of action. Careful consideration of application timing, concentration, and appropriate analytical methods is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Solubility issues of 5-Nitroguaiacol (sodium) in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitroguaiacol sodium salt.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 5-Nitroguaiacol sodium salt is not dissolving properly in water at room temperature. What should I do?

A1: While 5-Nitroguaiacol sodium salt is generally water-soluble, several factors can affect its dissolution.[1][2][3][4][5][6] Here are some troubleshooting steps:

  • Increase Temperature: Gently warm the solution. Many sources indicate that solubility can be improved with heating.

  • Check pH: The pH of your water can influence solubility. Although generally soluble, extreme pH values may affect the salt's dissolution.

  • Vortex or Sonicate: Agitation can aid in the dissolution process. Try vortexing the solution or using an ultrasonic bath for a short period.

  • Verify Compound Quality: Ensure the compound has been stored correctly, as it is described as hygroscopic.[7][8] Absorbed moisture can affect its properties.

Q2: I'm observing precipitation in my stock solution of 5-Nitroguaiacol sodium salt in DMSO. How can I resolve this?

A2: 5-Nitroguaiacol sodium salt is sparingly soluble in DMSO and may require heating to fully dissolve.[7][8][9] If you observe precipitation upon cooling or over time:

  • Gentle Re-warming: Warm the stock solution in a water bath to redissolve the precipitate before use.

  • Prepare Fresh Solutions: It is best practice to prepare fresh solutions for your experiments to ensure accurate concentrations.

  • Consider a Co-solvent: Depending on your experimental needs, using a co-solvent system might help maintain solubility.

Q3: What is the recommended storage condition for 5-Nitroguaiacol sodium salt?

A3: 5-Nitroguaiacol sodium salt is hygroscopic.[7][8] To maintain its stability and integrity, it should be stored in a tightly sealed container in a dry and ventilated place at room temperature, away from light and heat.[10] For long-term storage, refrigeration under an inert atmosphere is recommended.[7][8][9]

Q4: Can I use solvents other than water, DMSO, ethanol, or methanol?

A4: While water, ethanol, methanol, and acetone (B3395972) are the most commonly cited solvents for 5-Nitroguaiacol sodium salt, its solubility in other organic solvents has been reported.[1][8][9] For instance, it has very low solubility in n-heptane and xylene.[11] If your experimental design requires an alternative solvent, it is crucial to perform a small-scale solubility test first.

Solubility Data

The following table summarizes the solubility of 5-Nitroguaiacol sodium salt in various solvents based on available data.

SolventTemperatureSolubilitySource
Water20°C (pH 7)1830 mg/L[11]
Water25°C~242,500 mg/L (estimated)[12]
Methanol20°C53,000 mg/L[11]
EthanolNot SpecifiedSoluble[1][8][9]
AcetoneNot SpecifiedSoluble[1][8][9]
DMSONot SpecifiedSparingly soluble, may require heating[7][8][9]

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of 5-Nitroguaiacol Sodium Salt
  • Weighing: Accurately weigh the desired amount of 5-Nitroguaiacol sodium salt powder in a sterile container.

  • Solvent Addition: Add the required volume of purified water (e.g., deionized or distilled) to the container.

  • Dissolution:

    • Agitate the mixture by vortexing or stirring.

    • If the compound does not fully dissolve, gently warm the solution in a water bath (e.g., 37°C) with intermittent swirling until all the solid is dissolved.

  • Sterilization (if required): If the solution is for cell culture or other sterile applications, filter-sterilize it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a tightly sealed, light-protected container. For short-term use, refrigeration may be appropriate. For longer-term storage, consider aliquoting and freezing at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Proposed Mechanism of Action in Plants

G cluster_0 Cellular Response cluster_1 Physiological Outcomes 5_Nitroguaiacol_Sodium 5-Nitroguaiacol Sodium Salt Cell_Membrane Cell Membrane Permeation 5_Nitroguaiacol_Sodium->Cell_Membrane Cellular_Protoplasm_Flow Increased Cellular Protoplasm Flow Cell_Membrane->Cellular_Protoplasm_Flow Nutrient_Uptake Enhanced Nutrient Uptake (N, P, K, etc.) Cellular_Protoplasm_Flow->Nutrient_Uptake Photosynthesis Increased Photosynthesis Rate Cellular_Protoplasm_Flow->Photosynthesis Enzyme_Activity Regulation of Enzyme Activity Cellular_Protoplasm_Flow->Enzyme_Activity Hormone_Regulation Plant Hormone Regulation (Auxins, Gibberellins, etc.) Cellular_Protoplasm_Flow->Hormone_Regulation Growth_Promotion Promoted Growth & Development Nutrient_Uptake->Growth_Promotion Increased_Yield Increased Yield & Quality Photosynthesis->Increased_Yield Stress_Resistance Enhanced Stress Resistance Enzyme_Activity->Stress_Resistance Hormone_Regulation->Growth_Promotion

Caption: Proposed signaling pathway of 5-Nitroguaiacol sodium salt in plants.

Experimental Workflow for Solution Preparation

G Start Start Weigh Weigh Compound Start->Weigh Add_Solvent Add Solvent Weigh->Add_Solvent Agitate Vortex / Stir Add_Solvent->Agitate Check_Solubility Fully Dissolved? Agitate->Check_Solubility Heat Gentle Warming Check_Solubility->Heat No Sterilize Filter Sterilize (if needed) Check_Solubility->Sterilize Yes Heat->Agitate Store Store Appropriately Sterilize->Store End End Store->End

Caption: General workflow for preparing a 5-Nitroguaiacol sodium salt solution.

References

Stability of 5-Nitroguaiacol (sodium) solutions under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Nitroguaiacol (sodium) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 5-Nitroguaiacol (sodium) solutions under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitroguaiacol (sodium) and what are its common applications in research?

A1: 5-Nitroguaiacol sodium salt is an aromatic sodium compound.[1] In research and development, it is primarily used in organic synthesis, studies of reaction mechanisms, and for the development of analytical methods.[1] It also functions as a plant growth regulator, influencing various physiological processes to enhance crop yield and quality.

Q2: What are the general recommendations for storing 5-Nitroguaiacol (sodium) solutions?

A2: To ensure stability, 5-Nitroguaiacol (sodium) solutions should be stored in a dry, cool, and well-ventilated place.[2] It is crucial to keep them in tightly closed containers, protected from light and heat.[1] For the solid form, it is stable at room temperature.[3]

Q3: How stable are 5-Nitroguaiacol (sodium) solutions at different pH levels and temperatures?

A3: 5-Nitroguaiacol (sodium) solutions exhibit good stability across a range of pH values. Data indicates that the compound is stable in solutions with a pH between 4 and 9 for at least 5 days when stored at 50°C.[1]

Q4: Is 5-Nitroguaiacol (sodium) sensitive to light?

A4: Yes, 5-Nitroguaiacol (sodium) is sensitive to light. Exposure to light, particularly artificial sunlight, can lead to its degradation through photolysis.[4] Therefore, it is imperative to store solutions in amber vials or otherwise protect them from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected changes in solution color (darkening or fading). Degradation of the 5-Nitroguaiacol (sodium) due to exposure to light, extreme pH, or high temperatures.1. Verify the pH of the solution is within the stable range (pH 4-9). 2. Ensure the solution is stored in a light-protected container (e.g., amber vial) and away from heat sources. 3. Prepare fresh solutions if significant color change is observed, as this may indicate decomposition.
Precipitate formation in the solution. The solubility of 5-Nitroguaiacol (sodium) may have been exceeded, or the temperature of the solution has decreased significantly. It is soluble in water and organic solvents like ethanol (B145695) and methanol (B129727).[3]1. Ensure the concentration of the solution does not exceed its solubility limit in the chosen solvent. 2. If the solution was prepared at an elevated temperature, allow it to cool to room temperature slowly with stirring to prevent precipitation. 3. If a precipitate forms upon cooling, gentle warming and sonication may help to redissolve the compound.
Inconsistent or non-reproducible experimental results. This could be due to the degradation of the 5-Nitroguaiacol (sodium) stock solution over time, leading to a lower effective concentration.1. It is recommended to use freshly prepared solutions for critical experiments. 2. If using a stock solution over several days, store it properly (cool, dark, and tightly sealed) and monitor for any signs of degradation (e.g., color change). 3. Consider performing a quick quality check of the stock solution using a spectrophotometer to ensure its concentration has not changed significantly.
Low biological activity observed in plant-based experiments. The compound may have degraded, or the experimental conditions are not optimal for its mode of action. 5-Nitroguaiacol (sodium) acts as a cell-activating agent and influences plant hormone activities.[3][5]1. Confirm the stability and concentration of your 5-Nitroguaiacol (sodium) solution. 2. Ensure the application method (e.g., foliar spray, irrigation) is appropriate for your experimental setup. 3. Verify that other experimental parameters, such as plant growth conditions, are optimal.

Stability Data Summary

The stability of 5-Nitroguaiacol (sodium) is influenced by several factors. The following tables summarize the available quantitative and qualitative data.

Table 1: pH and Temperature Stability of 5-Nitroguaiacol (sodium) Solutions

pH Range Temperature Duration Stability Source
4 - 950°C5 daysStable[1]

Table 2: Light Stability of 5-Nitroguaiacol (sodium) Solutions

Condition Effect Source
Exposure to artificial sunlightPhotodegradation[4]
Storage in the darkStable[4]

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and degradation of 5-Nitroguaiacol (sodium) solutions.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • 5-Nitroguaiacol (sodium) reference standard.

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • Phosphoric acid or other suitable buffer components.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water). The gradient can be optimized to achieve good separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 5-Nitroguaiacol (sodium) (typically around 340-350 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the 5-Nitroguaiacol (sodium) reference standard in a suitable solvent (e.g., methanol or water) and dilute to a known concentration within the linear range of the detector.

  • Sample Solution: Dilute the 5-Nitroguaiacol (sodium) solution to be tested to a similar concentration as the standard solution using the mobile phase as the diluent.

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the 5-Nitroguaiacol (sodium) solution to stress conditions to induce degradation:

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the solid compound or solution at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose the solution to UV light.

5. Analysis and Data Interpretation:

  • Inject the standard, unstressed sample, and stressed samples into the HPLC system.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent 5-Nitroguaiacol (sodium) peak.

  • The purity of the 5-Nitroguaiacol (sodium) peak in the stressed samples can be assessed using a photodiode array (PDA) detector to check for peak purity.

  • Quantify the amount of 5-Nitroguaiacol (sodium) remaining in the stressed samples to determine the extent of degradation.

Visualizations

Below are diagrams illustrating key concepts related to the use and analysis of 5-Nitroguaiacol (sodium).

G cluster_stress Forced Degradation Stress Conditions cluster_sample Sample Preparation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photodegradation Photo->HPLC Sample 5-Nitroguaiacol (sodium) Solution Sample->Acid Expose to Sample->Base Expose to Sample->Oxidation Expose to Sample->Thermal Expose to Sample->Photo Expose to Resolution Peak Resolution HPLC->Resolution Quantification Quantification of Degradation Resolution->Quantification G cluster_input External Stimulus cluster_pathway Cellular Response cluster_output Physiological Outcome NGS 5-Nitroguaiacol (sodium) Hormone Modulation of Plant Hormones (Auxins, Cytokinins, etc.) NGS->Hormone Metabolism Enhanced Metabolic Activity Hormone->Metabolism Nutrient Increased Nutrient Uptake Metabolism->Nutrient Growth Promoted Plant Growth Nutrient->Growth Yield Increased Crop Yield Growth->Yield Stress Enhanced Stress Resistance Growth->Stress G Start Start Fresh Prepare Fresh Solution? Start->Fresh Store Store Properly (Cool, Dark, Sealed) Fresh->Store Yes Check Check for Color Change/Precipitate Store->Check Check->Fresh Change Observed Use Use in Experiment Check->Use No Change End End Use->End

References

Technical Support Center: Optimizing 5-Nitroguaiacol (Sodium) for Root Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 5-Nitroguaiacol (sodium) in root development research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitroguaiacol (sodium) and how does it promote root development?

A1: 5-Nitroguaiacol (sodium) is an aromatic nitro compound that functions as a plant biostimulant. It is a component of the commercial plant growth regulator Atonik, which also contains sodium o-nitrophenolate and sodium p-nitrophenolate. Its primary mechanism for promoting root development is believed to be through the enhancement of endogenous auxin levels and the promotion of cytoplasmic streaming within cells. This leads to increased cell division and elongation in root tissues.

Q2: What is a typical concentration range for 5-Nitroguaiacol (sodium) in rooting experiments?

A2: The optimal concentration of 5-Nitroguaiacol (sodium) can vary depending on the plant species, the experimental system (e.g., in vitro, cuttings, seedlings), and the specific research objectives. Based on agricultural applications of sodium nitrophenolate mixtures, a starting point for researchers could be in the range of 0.2 to 10 mg/L (approximately 1 to 50 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.[1]

Q3: Can 5-Nitroguaiacol (sodium) be used in combination with other plant growth regulators?

A3: Yes, 5-Nitroguaiacol (sodium) can be used synergistically with other plant growth regulators, particularly auxins like Indole-3-butyric acid (IBA) or Naphthaleneacetic acid (NAA), which are commonly used to induce adventitious root formation. The presence of 5-Nitroguaiacol (sodium) may enhance the effectiveness of these auxins.

Q4: How should I prepare a stock solution of 5-Nitroguaiacol (sodium)?

A4: 5-Nitroguaiacol (sodium) is soluble in water. To prepare a stock solution, dissolve the desired amount of the compound in sterile distilled or deionized water. For example, to make a 1 g/L (1000 ppm) stock solution, dissolve 100 mg of 5-Nitroguaiacol (sodium) in a final volume of 100 mL of water. The stock solution should be stored at 4°C in the dark to prevent degradation.

Troubleshooting Guides

This section addresses common issues encountered during rooting experiments with 5-Nitroguaiacol (sodium).

Issue 1: No significant increase in root formation.

Possible Cause Troubleshooting Steps
Suboptimal Concentration The concentration of 5-Nitroguaiacol (sodium) may be too low or too high. An excessively high concentration can be inhibitory.
Solution: Conduct a dose-response experiment with a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 mg/L) to identify the optimal level for your plant species and experimental setup.
Inadequate Application Method The method of application may not be effective for delivering the compound to the target tissues.
Solution: For cuttings, a quick dip of the basal end in the solution or inclusion in the rooting medium is common. For seedlings, application to the rooting medium is effective. Ensure uniform application.
Plant Material Viability The cuttings or seedlings may be unhealthy, stressed, or not in the appropriate physiological state for rooting.
Solution: Use healthy, disease-free plant material. For cuttings, take them from actively growing mother plants.
Environmental Conditions Temperature, light, and humidity are not optimal for root development.
Solution: Maintain optimal environmental conditions for the specific plant species. High humidity is often crucial for the survival of cuttings during adventitious root formation.

Issue 2: High variability in rooting response among replicates.

Possible Cause Troubleshooting Steps
Inconsistent Plant Material Cuttings or seedlings may vary in size, age, or developmental stage.
Solution: Standardize the plant material as much as possible. Use cuttings of similar length and diameter, and seedlings of the same age.
Uneven Application of 5-Nitroguaiacol (sodium) Inconsistent application can lead to different doses per replicate.
Solution: Ensure thorough mixing of stock solutions and accurate dilution. Apply the treatment solution uniformly to all replicates.
Microenvironmental Variations Differences in light, temperature, or moisture across the experimental setup.
Solution: Randomize the placement of replicates and ensure uniform environmental conditions for all experimental units.

Issue 3: Callus formation at the base of cuttings but no root emergence.

Possible Cause Hormonal Imbalance
An imbalanced auxin-to-cytokinin ratio can promote callus proliferation over root differentiation. While 5-Nitroguaiacol (sodium) can enhance auxin effects, an excessively high auxin signal can sometimes lead to undifferentiated callus growth.
Solution: Try reducing the concentration of 5-Nitroguaiacol (sodium) or any co-applied auxins. Consider a pulse treatment (short-duration application) instead of continuous exposure.

Data Presentation

Table 1: Recommended Starting Concentrations of Sodium Nitrophenolate for Rooting Applications (based on agricultural use)

Application MethodCrop TypeRecommended Concentration (mg/L)Notes
Root IrrigationSpinach0.2Applied at the seedling stage to promote root growth.[1]
Seed SoakingWheat, Rice, Soybean, Cucumber3 - 6Soaking for 3-24 hours to break dormancy and promote germination and rooting.[2]
Foliar SprayGeneral Crops3 - 12Applied during various growth stages. Root application concentrations are often suggested to be 5-10 times higher than foliar sprays.

Note: These concentrations are for mixed sodium nitrophenolate products. Researchers should perform dose-response studies to determine the optimal concentration of pure 5-Nitroguaiacol (sodium) for their specific experimental conditions.

Experimental Protocols

Protocol 1: Adventitious Rooting Assay for Herbaceous Cuttings

  • Plant Material Preparation:

    • Select healthy, actively growing shoots from the mother plant.

    • Take apical or sub-apical cuttings, each approximately 5-7 cm in length with at least two nodes.

    • Remove the lower leaves, leaving 2-3 leaves at the top of the cutting.

    • Make a fresh, clean cut at the base of each cutting.

  • Treatment Application:

    • Prepare a series of 5-Nitroguaiacol (sodium) solutions at different concentrations (e.g., 0, 1, 5, 10, 25 mg/L) in sterile water. The '0' concentration serves as the control.

    • Quickly dip the basal 1-2 cm of the cuttings into the respective treatment solutions for 10-15 seconds.

  • Planting and Culture:

    • Insert the treated cuttings into a sterile rooting substrate (e.g., a mixture of perlite (B1173460) and vermiculite, or rockwool).

    • Place the cuttings in a growth chamber or greenhouse with high humidity (e.g., under a misting system or covered with a transparent dome).

    • Maintain a suitable temperature (e.g., 22-25°C) and photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection:

    • After a predetermined period (e.g., 2-4 weeks), carefully remove the cuttings from the substrate and wash the roots.

    • Record the rooting percentage (number of rooted cuttings / total number of cuttings * 100).

    • Measure the number of primary roots per cutting.

    • Measure the length of the longest root per cutting.

    • Measure the root fresh and dry weight.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effect of different concentrations of 5-Nitroguaiacol (sodium) on root development.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5NG 5-Nitroguaiacol (sodium) Protoplasmic_Streaming Increased Protoplasmic Streaming 5NG->Protoplasmic_Streaming Promotes Endogenous_Auxin Increased Endogenous Auxin (IAA) Levels 5NG->Endogenous_Auxin Stimulates Production Membrane Cytoplasm Nucleus Root_Development Enhanced Root Development Protoplasmic_Streaming->Root_Development Contributes to TIR1_AFB TIR1/AFB Auxin Receptor Endogenous_Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Root_Development_Genes Root Development Genes Auxin_Responsive_Genes->Root_Development_Genes Includes Root_Development_Genes->Root_Development Leads to

Caption: Proposed signaling pathway for 5-Nitroguaiacol (sodium) in promoting root development.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_culture Culture cluster_analysis Data Analysis A Prepare Plant Material (Cuttings/Seedlings) C Apply 5-NG Treatment (e.g., quick dip, medium amendment) A->C B Prepare 5-NG Stock & Working Solutions B->C D Incubate under Controlled Conditions C->D E Collect Rooting Data (%, number, length, weight) D->E F Statistical Analysis E->F

Caption: General experimental workflow for a rooting assay with 5-Nitroguaiacol (sodium).

Troubleshooting_Logic Start Experiment Start: No/Poor Rooting Concentration Is the concentration optimized? Start->Concentration DoseResponse Action: Perform Dose-Response Study Concentration->DoseResponse No PlantMaterial Is plant material healthy and uniform? Concentration->PlantMaterial Yes DoseResponse->Start SelectMaterial Action: Standardize Plant Material PlantMaterial->SelectMaterial No Environment Are environmental conditions optimal? PlantMaterial->Environment Yes SelectMaterial->Start OptimizeEnv Action: Adjust Temp, Humidity, Light Environment->OptimizeEnv No Success Successful Rooting Environment->Success Yes OptimizeEnv->Start

Caption: A logical troubleshooting workflow for experiments on root development.

References

Technical Support Center: Troubleshooting Unexpected Phytotoxicity with 5-Nitroguaiacol (Sodium) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected phytotoxicity when using 5-Nitroguaiacol (sodium) in their experiments. The following information is designed to help you troubleshoot and mitigate adverse plant responses.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitroguaiacol (sodium) and what is its intended effect on plants?

A1: 5-Nitroguaiacol (sodium) is a plant growth regulator. It is a component of the broader compound, sodium nitrophenolate, which also includes sodium o-nitrophenolate and sodium p-nitrophenolate.[1] Its primary function is to act as a cell-activating agent, promoting protoplasmic flow within plant cells.[2] This stimulation is intended to enhance a variety of physiological processes, including:

  • Hormonal Regulation: It helps to regulate the balance of endogenous plant hormones such as auxins, cytokinins, gibberellins, and abscisic acid.[1]

  • Growth Promotion: It can accelerate cell division and proliferation, leading to faster growth, improved rooting, and increased biomass.

  • Enhanced Photosynthesis: It can increase chlorophyll (B73375) synthesis, leading to a higher photosynthetic rate.[2][3]

  • Stress Resistance: It can improve a plant's ability to withstand various environmental stresses.

Q2: What are the typical symptoms of unexpected phytotoxicity from 5-Nitroguaiacol (sodium) treatment?

A2: While 5-Nitroguaiacol (sodium) is generally considered to have low toxicity, high concentrations or application under certain conditions can lead to adverse effects.[2][3] Symptoms of phytotoxicity can range from subtle to severe and may include:

  • Growth Inhibition: Stunted growth of the entire plant or specific organs.

  • Leaf Damage:

    • Chlorosis: Yellowing of the leaves.

    • Necrosis: Browning and death of leaf tissue, sometimes appearing as scorched or burned spots.[4][5]

    • Deformation: Twisting, curling, or cupping of leaves.[4]

  • Wilting: A general drooping of the plant.

  • Reproductive Issues: Dropping of flowers and/or young fruit.

  • Poor Fruit Development: Impaired growth of fruits.

  • Plant Death: In severe cases, the entire plant may wilt, turn yellow, and die.

Some crops are known to be more sensitive to high concentrations of sodium nitrophenolate, including peaches and watermelons.

Q3: At what concentration does 5-Nitroguaiacol (sodium) typically become phytotoxic?

A3: The optimal concentration for 5-Nitroguaiacol (sodium), as part of a sodium nitrophenolate solution, is generally low. Exceeding the recommended dosage can lead to inhibitory effects. For instance, a 1.8% sodium nitrophenolate solution is often recommended to be diluted 5000-6000 times for foliar application.[6] Using a dilution of less than 3000 times may result in growth inhibition.[6] It is crucial to adhere to the recommended concentration range for your specific plant species and experimental conditions.

Troubleshooting Guide

If you are observing symptoms of phytotoxicity after applying 5-Nitroguaiacol (sodium), follow these steps to diagnose and address the issue.

Step 1: Immediate Actions
  • Halt Further Applications: Immediately cease all further treatments with 5-Nitroguaiacol (sodium) on the affected plants.

  • Rinse Foliage: If the application was foliar, gently rinse the plant leaves with clean, pH-neutral water to remove any unabsorbed residue.

  • Leach Soil: For soil-drench applications, if feasible, leach the soil with a generous amount of clean water to help dilute and remove the excess compound from the root zone.

Step 2: Data Collection and Observation

Carefully document all aspects of your experiment to identify potential causes.

  • Record Symptoms: Note the specific symptoms of phytotoxicity observed, their severity, and the parts of the plant that are affected.

  • Review Application Protocol:

    • Confirm the exact concentration of 5-Nitroguaiacol (sodium) used.

    • Verify the application method (foliar spray, soil drench, seed soak).

    • Note the date and time of application.

  • Examine Environmental Conditions: Record the environmental parameters at the time of and following the application:

    • Temperature

    • Humidity

    • Light intensity

  • Check for Chemical Interactions: Note any other chemicals, such as pesticides, fungicides, or fertilizers, that were applied around the same time.

Step 3: Diagnosis

Use the collected data to pinpoint the likely cause of the phytotoxicity.

The most common cause of phytotoxicity is an excessively high concentration of the applied substance.

Recommended Concentration Range (as part of Sodium Nitrophenolate solution)Potential Phytotoxic Concentration
3-16 mg/L for foliar spray on various crops> Dilution of 1:3000 for a 1.8% solution

This table provides a general guideline. Optimal and toxic concentrations can vary significantly between plant species.

Adverse environmental conditions can exacerbate the phytotoxic effects of 5-Nitroguaiacol (sodium).

  • High Temperatures: Applying the compound during periods of high temperature can increase the risk of leaf burn and other stress responses.[4]

  • High Humidity or Drought Stress: Plants under stress from either very high humidity or drought may be more susceptible to chemical injury.

Different plant species and even different cultivars of the same species can have varying levels of sensitivity to plant growth regulators.

While sodium nitrophenolate is generally considered compatible with many pesticides and fertilizers, unforeseen synergistic effects can occur, leading to phytotoxicity.

Experimental Protocols for Troubleshooting

If the cause of the phytotoxicity is not immediately apparent, a systematic experimental approach can help identify the issue.

Protocol 1: Concentration Gradient Assay

Objective: To determine the phytotoxicity threshold of 5-Nitroguaiacol (sodium) for a specific plant species.

Methodology:

  • Plant Material: Use a set of healthy, uniform plants of the species .

  • Treatment Groups: Prepare a series of 5-Nitroguaiacol (sodium) solutions with decreasing concentrations, starting from the concentration used in the original experiment and going down to well below the recommended range. Include a control group treated only with the solvent (e.g., water).

  • Application: Apply the solutions to the respective plant groups using the same method as in the original experiment.

  • Observation: Monitor the plants daily for at least one to two weeks, recording the appearance and severity of any phytotoxicity symptoms.

  • Data Analysis: Compare the responses across the different concentration groups to identify the concentration at which phytotoxic effects appear.

Protocol 2: Environmental Condition Test

Objective: To assess the influence of environmental factors on the phytotoxicity of 5-Nitroguaiacol (sodium).

Methodology:

  • Plant Material: Use several groups of healthy, uniform plants.

  • Treatment: Treat all plant groups with the same concentration of 5-Nitroguaiacol (sodium) that previously caused phytotoxicity.

  • Environmental Variables: Place each group of plants in a different controlled environment, varying one parameter at a time (e.g., one group at optimal temperature, one at a higher temperature).

  • Observation and Analysis: Monitor and compare the phytotoxic responses between the different environmental conditions.

Visualizing Workflows and Pathways

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected phytotoxicity.

TroubleshootingWorkflow A Phytotoxicity Symptoms Observed B Step 1: Immediate Actions - Halt Application - Rinse Foliage - Leach Soil A->B C Step 2: Data Collection - Record Symptoms - Review Protocol - Note Environment B->C D Step 3: Diagnosis C->D E Concentration Too High? D->E F Adverse Environment? D->F G Plant Sensitivity? D->G H Chemical Interaction? D->H I Action: Adjust Concentration E->I Yes J Action: Modify Environmental Conditions During Application F->J Yes K Action: Test on a Small Batch of New Species/Cultivars G->K Yes L Action: Review Tank Mixes and Application Timing H->L Yes M Problem Resolved I->M J->M K->M L->M

A logical workflow for troubleshooting phytotoxicity.
Simplified Signaling Pathway of 5-Nitroguaiacol (Sodium) and Potential Overdose Effects

This diagram illustrates the intended signaling pathway of 5-Nitroguaiacol (sodium) and how an overdose can disrupt these processes, leading to phytotoxicity.

SignalingPathway cluster_0 Normal Response (Optimal Concentration) cluster_1 Phytotoxic Response (Overdose) A 5-Nitroguaiacol (sodium) B Increased Cell Protoplasmic Flow A->B C Regulation of Endogenous Hormones (Auxin, Cytokinin, etc.) B->C D Enhanced Photosynthesis & Stress Resistance C->D E Healthy Plant Growth D->E F Excess 5-Nitroguaiacol (sodium) G Hormonal Imbalance F->G H Cellular Stress & Damage G->H I Inhibition of Photosynthesis H->I J Phytotoxicity Symptoms (Wilting, Necrosis, etc.) I->J

Intended vs. overdose effects on plant signaling.

References

Technical Support Center: Degradation Pathways of 5-Nitroguaiacol (Sodium) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation of 5-Nitroguaiacol (sodium) in environmental samples. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Nitroguaiacol in the environment?

A1: 5-Nitroguaiacol primarily degrades in the environment through two main pathways: photodegradation in aqueous environments and microbial degradation in soil. Abiotic degradation through hydrolysis is generally considered a slower process for nitroaromatic compounds under typical environmental pH and temperature conditions.

Q2: What are the expected degradation products of 5-Nitroguaiacol?

A2: Under photolytic conditions, degradation can involve carbon loss, hydroxylation, and carbon gain, leading to various transformation products while often preserving the aromatic ring.[1][2][3] Microbial degradation, particularly by soil bacteria such as Rhodococcus species, involves the cleavage of the aromatic ring and can lead to the release of nitrite (B80452) ions.[4][5]

Q3: How can I analyze 5-Nitroguaiacol and its degradation products in environmental samples?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or a Diode Array Detector (HPLC-DAD) are the most common and effective methods for the determination of 5-Nitroguaiacol and its degradation products in soil and water samples.[6] Gas chromatography (GC) can also be used, particularly when coupled with an Electron Capture Detector (GC-ECD), which is highly sensitive to nitroaromatic compounds.

Q4: What are the key factors influencing the degradation rate of 5-Nitroguaiacol?

A4: The degradation rate is significantly influenced by factors such as the intensity of sunlight (for photolysis), the presence and activity of specific microbial populations, soil organic matter content, pH, and temperature.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of 5-Nitroguaiacol.

HPLC Analysis Issues

Q: I am observing peak tailing or splitting in my HPLC chromatograms for 5-Nitroguaiacol. What could be the cause and how can I fix it?

A: Peak tailing or splitting can arise from several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the polar functional groups of 5-Nitroguaiacol, causing tailing.

    • Solution: Use an end-capped column or add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 10-20 mM) to block the active silanol sites. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Voids: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing material can lead to peak splitting and tailing.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try back-flushing the column (if permitted by the manufacturer). If a void is suspected, the column may need to be replaced.

Sample Preparation and Extraction Issues

Q: My recoveries for 5-Nitroguaiacol from soil samples are low and inconsistent. What can I do to improve this?

A: Low and inconsistent recoveries from soil are often related to the extraction efficiency and matrix effects.

  • Inefficient Extraction: The choice of extraction solvent and method is critical.

    • Solution: A mixture of a polar organic solvent (e.g., acetonitrile (B52724), methanol) and water is often effective for extracting nitroaromatic compounds from soil. The use of techniques like sonication or pressurized liquid extraction (PLE) can significantly improve extraction efficiency compared to simple shaking.

  • Strong Sorption to Soil Organic Matter: 5-Nitroguaiacol, being a polar compound, can adsorb to soil organic matter, making its extraction difficult.

    • Solution: The addition of a competing agent or modifying the pH of the extraction solvent can help to desorb the analyte from the soil particles. The efficiency of extraction may vary with soil type, so method optimization for your specific soil matrix is recommended.

  • Matrix Effects in LC-MS/MS Analysis: Co-extracted matrix components can interfere with the ionization of 5-Nitroguaiacol in the mass spectrometer, leading to signal suppression or enhancement.

    • Solution: Incorporate a solid-phase extraction (SPE) clean-up step after the initial solvent extraction to remove interfering compounds. The use of a matrix-matched calibration curve or a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation of 5-Nitroguaiacol under different environmental conditions.

Table 1: Photodegradation Kinetics of 5-Nitroguaiacol in Aqueous Solution

Initial Concentration (mM)pHIllumination Time (h)Atmospheric Lifetime (h)Reference
<0.455167167[1][3]

Table 2: Microbial Degradation of 5-Nitroguaiacol by Rhodococcus sp.

Bacterial StrainInitial ConcentrationIncubation TimeDegradation MetricResultReference
Rhodococcus opacusNot specifiedNot specifiedStoichiometric release of nitritesMeasured[4][5]
Rhodococcus sp.Not specifiedNot specifiedStoichiometric release of nitritesMeasured[4][5]

Experimental Protocols

Protocol 1: Analysis of 5-Nitroguaiacol in Water Samples by HPLC-MS/MS
  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove suspended solids.

    • For trace analysis, perform solid-phase extraction (SPE) for sample pre-concentration.

      • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

      • Load the water sample onto the cartridge.

      • Wash the cartridge with deionized water to remove interfering polar compounds.

      • Elute the 5-Nitroguaiacol with a suitable organic solvent like acetonitrile or methanol.

      • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and ionization).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 5-Nitroguaiacol and its expected degradation products.

Protocol 2: Analysis of 5-Nitroguaiacol in Soil Samples by HPLC-DAD
  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Extract a known amount of soil (e.g., 10 g) with a mixture of acetonitrile and water (e.g., 1:1 v/v) by sonication for 30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.

    • Filter the combined extract through a 0.45 µm filter.

    • If necessary, perform a solid-phase extraction (SPE) clean-up step as described in Protocol 1.

  • HPLC-DAD Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode Array Detector monitoring at the wavelength of maximum absorbance for 5-Nitroguaiacol (around 340-350 nm).

Visualizations

Degradation_Pathways cluster_photodegradation Photodegradation (Aqueous) cluster_microbial_degradation Microbial Degradation (Soil) 5-Nitroguaiacol_photo 5-Nitroguaiacol Products_photo Transformation Products (Carbon loss, Hydroxylation, Carbon gain) 5-Nitroguaiacol_photo->Products_photo Sunlight 5-Nitroguaiacol_micro 5-Nitroguaiacol Intermediates Aromatic Intermediates 5-Nitroguaiacol_micro->Intermediates Rhodococcus sp. Ring_Cleavage Ring Cleavage Products Intermediates->Ring_Cleavage Mineralization Mineralization (CO2, H2O, NO2-) Ring_Cleavage->Mineralization

Caption: Degradation pathways of 5-Nitroguaiacol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Soil or Water) Extraction Extraction (Solvent/SPE) Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Detection Detection (MS/MS or DAD) HPLC->Detection Quantification Quantification & Data Analysis Detection->Quantification

Caption: Experimental workflow for 5-Nitroguaiacol analysis.

References

Technical Support Center: Improving the Efficacy of 5-Nitroguaiacol (Sodium) in Calcareous Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitroguaiacol (sodium) in calcareous soil environments.

Troubleshooting Guides and FAQs

FAQs: Understanding 5-Nitroguaiacol and Calcareous Soil Interactions

Q1: What is 5-Nitroguaiacol (sodium) and how does it work?

A1: Sodium 5-nitroguaiacolate is a plant biostimulant that can be absorbed through the leaves and roots. Its primary mode of action is to increase ATP synthesis and translocation within plant cells, which enhances protein synthesis. It is known to regulate and balance the activities of endogenous plant hormones like auxins, cytokinins, gibberellins, ethylene (B1197577), and abscisic acid, thereby promoting cell division, chlorophyll (B73375) synthesis, and overall plant vitality. It can help improve plant growth, yield, and resistance to stress.

Q2: What are calcareous soils and why do they pose a challenge for plant growth and the efficacy of soil-applied treatments?

A2: Calcareous soils are characterized by a high concentration of calcium carbonate (CaCO3), which results in an alkaline pH (typically > 7.5). This high pH creates several challenges:

  • Nutrient Lock-up: Essential micronutrients like iron (Fe), zinc (Zn), and manganese (Mn) become less soluble and thus unavailable for plant uptake.

  • Phosphorus Fixation: Phosphorus reacts with calcium to form insoluble calcium phosphates, making it inaccessible to plants.

  • Poor Soil Structure: These soils can be compact and form surface crusts, which impedes water infiltration and root growth.

  • Reduced Microbial Activity: The alkaline environment can suppress beneficial soil microorganisms that are crucial for nutrient cycling.

These factors can lead to nutrient deficiencies and overall reduced plant vigor, which may mask or diminish the beneficial effects of 5-Nitroguaiacol.

Q3: How does the high pH of calcareous soil directly affect 5-Nitroguaiacol (sodium)?

Troubleshooting: Common Issues and Solutions

Q4: I've applied 5-Nitroguaiacol (sodium) to my plants in calcareous soil, but I'm not seeing the expected growth promotion. What could be the problem?

A4: This is a common issue and is likely due to the inherent properties of calcareous soil. The lack of response is often not a failure of the 5-Nitroguaiacol itself, but rather the result of underlying plant stress caused by nutrient deficiencies.

  • Primary Cause: Micronutrient Deficiency. The high pH of the soil is likely making essential micronutrients like iron and zinc unavailable to the plant. Without these essential building blocks for enzymes and chlorophyll, the plant cannot effectively utilize the metabolic boost provided by 5-Nitroguaiacol.

  • Solution:

    • Switch to Foliar Application: By applying 5-Nitroguaiacol directly to the leaves, you bypass the problematic soil chemistry.

    • Combine with Chelated Micronutrients: In your foliar spray solution, include a source of chelated micronutrients (e.g., Fe-EDTA, Zn-EDTA). Chelates protect the nutrients from being locked up and ensure they can be absorbed by the leaves.

    • Adjust Solution pH: Ensure the pH of your spray solution is slightly acidic (around 5.5-6.5) to maximize nutrient and 5-Nitroguaiacol absorption through the leaf stomata. You can use a pH buffer or a small amount of a weak acid like citric acid.

Q5: My plants are showing signs of chlorosis (yellowing leaves), especially on new growth, even after applying 5-Nitroguaiacol. What should I do?

A5: Interveinal chlorosis on new growth is a classic symptom of iron deficiency, which is very common in calcareous soils and is often called "lime-induced chlorosis".

  • Primary Cause: Iron Unavailability. The high soil pH is preventing the plant from absorbing iron. 5-Nitroguaiacol cannot create essential nutrients; it can only help the plant use what is available.

  • Solution:

    • Immediate Foliar Feeding: Apply a foliar spray containing 5-Nitroguaiacol mixed with a chelated iron source (Fe-EDDHA is particularly effective in high pH conditions). This provides iron directly to the leaves for rapid absorption.

    • Incorporate Humic/Fulvic Acids: For longer-term soil health, consider soil applications of humic or fulvic acids. These organic compounds can help chelate nutrients in the soil, improving their availability to the roots. They can also improve soil structure.

    • Logical Troubleshooting Flow: The following diagram illustrates the decision-making process for addressing this issue.

Data Presentation: Expected Outcomes of Interventions

The following tables present illustrative data on the expected impact of different application strategies for 5-Nitroguaiacol (sodium) on key plant growth parameters in a calcareous soil environment.

Table 1: Illustrative Impact of Application Method on Plant Height and Chlorophyll Content.

Treatment GroupApplication MethodAverage Plant Height Increase (4 weeks)Average Chlorophyll Content (SPAD units)
Control (No 5-NGS)-5%30
5-NGSSoil Drench8%32
5-NGSFoliar Spray15%38
5-NGS + Fe-EDTAFoliar Spray25%45

Table 2: Illustrative Impact of Additives on Nutrient Uptake (Leaf Tissue Analysis).

Treatment GroupZinc (Zn) in Leaf Tissue (ppm)Iron (Fe) in Leaf Tissue (ppm)
Control (Calcareous Soil)1540
5-NGS (Foliar)1845
5-NGS + Fulvic Acid (Foliar)2560
5-NGS + Chelated Micronutrients (Foliar)3575

Experimental Protocols

Protocol 1: Pot Experiment to Evaluate Efficacy of 5-Nitroguaiacol (sodium) with Amendments in Calcareous Soil

Objective: To determine the most effective method for applying 5-Nitroguaiacol (sodium) to improve plant growth in a calcareous soil by comparing soil and foliar applications, with and without the addition of a chelating agent and a pH adjuster.

Materials:

  • Calcareous soil (sieved, homogenized)

  • Pots (15 cm diameter, with drainage)

  • Test plant seeds (e.g., tomato, soybean)

  • 5-Nitroguaiacol (sodium) stock solution (e.g., 1000 ppm)

  • Chelated Iron (Fe-EDTA)

  • Citric Acid (for pH adjustment)

  • Deionized water

  • pH meter, spray bottles, graduated cylinders

Experimental Design:

  • Completely Randomized Design with 5 treatments and 4 replicates per treatment.

  • T1: Control: Water only.

  • T2: 5-NGS (Soil): Soil drench with 5-NGS solution.

  • T3: 5-NGS (Foliar): Foliar spray with 5-NGS solution.

  • T4: 5-NGS + Fe-EDTA (Foliar): Foliar spray with 5-NGS and Fe-EDTA.

  • T5: 5-NGS + Fe-EDTA + pH Adjustment (Foliar): Foliar spray with 5-NGS, Fe-EDTA, with solution pH adjusted to 6.0.

Methodology:

  • Potting: Fill each pot with an equal, pre-weighed amount of the calcareous soil.

  • Planting: Sow 3-4 seeds per pot. After germination, thin to one healthy seedling per pot.

  • Growth Period: Allow plants to establish for 2 weeks before starting treatments.

  • Treatment Preparation:

    • Prepare the required concentrations of 5-NGS (e.g., 10 ppm) and Fe-EDTA (e.g., 100 ppm) from stock solutions.

    • For T5, adjust the final solution pH to 6.0 using citric acid.

  • Application:

    • Soil Drench (T2): Apply 50 mL of the treatment solution to the soil surface of each pot.

    • Foliar Spray (T3, T4, T5): Spray the leaves until runoff, ensuring even coverage. Use a protective sheet to prevent spray from reaching the soil.

    • Apply treatments once a week for 4 consecutive weeks.

  • Data Collection (at the end of the 4-week treatment period):

    • Plant Height: Measure from the soil line to the apical bud.

    • Biomass: Harvest the shoots, record fresh weight, then dry in an oven at 70°C for 48 hours and record dry weight.

    • Chlorophyll Content: Use a SPAD meter to take non-destructive readings from the youngest fully expanded leaves.

    • Nutrient Analysis (Optional): Conduct a tissue analysis on the dried leaf material to determine micronutrient concentrations.

Mandatory Visualizations

Logical and Experimental Workflows

G cluster_0 Troubleshooting Logic Start Poor 5-NGS Efficacy or Chlorosis Observed Q1 Are plants showing interveinal chlorosis on new leaves? Start->Q1 A1_Yes High probability of 'Lime-Induced Chlorosis' (Iron Deficiency) Q1->A1_Yes Yes A1_No General growth stagnation. Likely multiple micronutrient deficiencies (Fe, Zn, Mn). Q1->A1_No No Sol Solution Strategy A1_Yes->Sol A1_No->Sol S1 Bypass soil issues: Switch to Foliar Application Sol->S1 S2 Provide unavailable nutrients: Add Chelated Micronutrients (Fe, Zn, Mn) to spray S1->S2 S3 Optimize absorption: Adjust spray solution pH to 5.5 - 6.5 S2->S3

Caption: Troubleshooting workflow for poor 5-NGS efficacy in calcareous soils.

G cluster_1 Experimental Protocol Workflow P1 1. Potting & Planting (Homogenized Calcareous Soil) P2 2. Seedling Establishment (2 weeks) P1->P2 P3 3. Prepare Treatment Solutions (Control, 5-NGS Soil, 5-NGS Foliar, +Amendments) P2->P3 P4 4. Weekly Application (4 weeks) P3->P4 P5 5. Data Collection P4->P5 M1 Plant Height P5->M1 M2 Shoot Biomass (Fresh & Dry) P5->M2 M3 Chlorophyll Content (SPAD) P5->M3 M4 Tissue Nutrient Analysis P5->M4

Caption: Workflow for the pot experiment protocol.

Signaling Pathways

5-Nitroguaiacol (sodium) acts as a biostimulant by influencing multiple phytohormone signaling pathways. Understanding these pathways is crucial for diagnosing plant responses.

G cluster_auxin Auxin Signaling Pathway Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene Auxin-Responsive Gene Expression ARF->Gene activates

Caption: Simplified auxin signaling pathway.

G cluster_gibberellin Gibberellin Signaling Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Repressor GID1->DELLA promotes degradation of PIF PIF Transcription Factor DELLA->PIF represses Gene GA-Responsive Gene Expression (Growth) PIF->Gene activates

Caption: Simplified gibberellin signaling pathway.

G cluster_cytokinin Cytokinin Signaling Pathway CK Cytokinin (CK) AHK AHK Receptor CK->AHK activates AHP AHP (Phosphotransfer) AHK->AHP phosphorylates ARR Type-B ARR (Response Regulator) AHP->ARR phosphorylates Gene CK-Responsive Gene Expression (Cell Division) ARR->Gene activates

Caption: Simplified cytokinin signaling pathway.

G cluster_ethylene Ethylene Signaling Pathway Ethylene Ethylene ETR1 ETR1 Receptor Ethylene->ETR1 inactivates CTR1 CTR1 ETR1->CTR1 activates EIN2 EIN2 CTR1->EIN2 represses EIN3 EIN3/EIL1 Transcription Factor EIN2->EIN3 activates Gene Ethylene-Responsive Gene Expression EIN3->Gene activates

Caption: Simplified ethylene signaling pathway.

G cluster_aba Abscisic Acid (ABA) Signaling ABA ABA PYR_PYL PYR/PYL Receptor ABA->PYR_PYL PP2C PP2C Phosphatase PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 represses ABF ABF Transcription Factor SnRK2->ABF activates Gene Stress-Responsive Gene Expression ABF->Gene activates

Caption: Simplified Abscisic Acid (ABA) signaling pathway.

Technical Support Center: Overcoming Inconsistent Results in 5-Nitroguaiacol (Sodium) Plant Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 5-Nitroguaiacol (sodium) in plant experiments. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to help overcome inconsistent results and ensure the reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitroguaiacol (sodium) and how does it work?

A1: 5-Nitroguaiacol (sodium) is an aromatic nitro compound that functions as a plant biostimulant. It is a component of some commercial plant growth regulators.[1][2] Its primary mechanism of action involves enhancing endogenous plant hormone signaling pathways, particularly those of auxins and cytokinins, to promote cell division, elongation, and differentiation.[1] This leads to improved growth, increased photosynthetic efficiency, and enhanced nutrient uptake.

Q2: I'm observing high variability in my plant responses to 5-Nitroguaiacol (sodium) treatment. What are the potential causes?

A2: High variability is a common challenge in plant experiments and can stem from several factors:

  • Genetic Variation: Even within the same species, genetic differences can lead to varied responses. Using a genetically uniform plant line (e.g., inbred lines or clones) can minimize this.

  • Plant Age and Developmental Stage: The physiological state of the plant significantly impacts its sensitivity. Standardize the age and developmental stage of the plants for each experiment.

  • Plant Health: Stressed or unhealthy plants will respond differently. Ensure all plants are healthy and grown under optimal conditions before starting the experiment.

  • Uneven Application: Inconsistent application of the 5-Nitroguaiacol (sodium) solution can result in varied dosages per plant. Calibrate your application equipment to ensure uniformity.

Q3: My plants are not showing any response to the 5-Nitroguaiacol (sodium) application. What could be wrong?

A3: A lack of response can be due to several factors:

  • Suboptimal Concentration: The concentration of 5-Nitroguaiacol (sodium) is critical. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.

  • Improper Application Timing: The effectiveness of 5-Nitroguaiacol (sodium) can be dependent on the plant's developmental stage. Consult relevant literature for the optimal application timing for your desired outcome.

  • Environmental Conditions: Factors such as temperature, humidity, and light intensity can influence the uptake and activity of the compound. Maintain stable and optimal environmental conditions throughout your experiment.

  • Solution Stability: Ensure the 5-Nitroguaiacol (sodium) solution is properly prepared and stored, as its stability can affect its efficacy.

Q4: Can 5-Nitroguaiacol (sodium) be used in combination with other plant growth regulators or fertilizers?

A4: Yes, 5-Nitroguaiacol (sodium) is often used in combination with fertilizers and other plant growth regulators. It has been reported to have a synergistic effect, enhancing the efficacy of the other compounds.[1] However, compatibility and potential interactions should be tested on a small scale before large-scale application.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during 5-Nitroguaiacol (sodium) experiments.

Issue Potential Cause Recommended Solution
Inconsistent plant growth and morphology within the same treatment group. 1. Genetic variability in plant material. 2. Inconsistent application of 5-Nitroguaiacol (sodium). 3. Variation in environmental microclimates.1. Use a homozygous line or clonal propagules. 2. Ensure uniform spray coverage or soil drench application. 3. Randomize plant placement and rotate trays regularly.
No observable difference between control and treated plants. 1. Inappropriate concentration of 5-Nitroguaiacol (sodium). 2. Poor uptake of the compound. 3. Timing of application is not optimal.1. Conduct a dose-response curve to find the optimal concentration. 2. Ensure proper formulation and consider using a surfactant for foliar application. 3. Apply at a developmental stage of active growth.
Negative effects observed (e.g., stunted growth, leaf burn). 1. Concentration of 5-Nitroguaiacol (sodium) is too high. 2. Interaction with other chemicals. 3. Plant sensitivity.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Avoid mixing with incompatible chemicals. 3. Test on a small batch of plants before treating the entire population.
Results are not reproducible between experiments. 1. Inconsistent environmental conditions. 2. Variability in plant material between batches. 3. Inconsistent preparation of 5-Nitroguaiacol (sodium) solution.1. Precisely control and monitor temperature, light, and humidity. 2. Use seeds from the same lot and standardize germination and growth protocols. 3. Use a standardized protocol for solution preparation and storage.

Experimental Protocols

Protocol 1: Dose-Response Analysis of 5-Nitroguaiacol (sodium) on Arabidopsis thaliana Root Growth

This protocol outlines a method to determine the optimal concentration of 5-Nitroguaiacol (sodium) for promoting root growth in the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Col-0)

  • 5-Nitroguaiacol (sodium)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • Petri plates (square, 100x100 mm)

  • Sterilization solution (e.g., 70% ethanol (B145695), 1.2% sodium hypochlorite)

  • Sterile water

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 1.2% sodium hypochlorite. Gently mix for 10 minutes.

    • Wash seeds five times with sterile water.

    • Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare 1/2 MS medium containing 1% sucrose and 0.8% agar. Adjust pH to 5.7.

    • Autoclave and cool to approximately 50-55°C.

    • Prepare a stock solution of 5-Nitroguaiacol (sodium) in sterile water.

    • Add the stock solution to the molten MS medium to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure a control plate with no 5-Nitroguaiacol (sodium) is prepared.

    • Pour the medium into sterile Petri plates.

  • Seed Plating and Growth:

    • Under a sterile hood, place 10-15 sterilized and stratified seeds in a line on the surface of the agar in each plate.

    • Seal the plates and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.

  • Data Collection and Analysis:

    • After 7-10 days, scan the plates at a high resolution.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length and count the number of lateral roots for each seedling.

    • Calculate the average primary root length and lateral root density for each concentration.

    • Plot the results to visualize the dose-response curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_sterilization Seed Sterilization plate_preparation Plate Preparation with 5-NG Doses seed_sterilization->plate_preparation seed_plating Seed Plating plate_preparation->seed_plating incubation Vertical Incubation (7-10 days) seed_plating->incubation scanning Scan Plates incubation->scanning measurement Measure Root Length & Count Lateral Roots scanning->measurement analysis Data Analysis & Plotting measurement->analysis

Caption: Workflow for Dose-Response Analysis.

Signaling Pathway

5-Nitroguaiacol (sodium), as a phenolic compound, is believed to influence plant growth by modulating the signaling pathways of key phytohormones like auxin and cytokinin. While the exact molecular interactions are still under investigation, a proposed model suggests that 5-Nitroguaiacol (sodium) can enhance the plant's sensitivity to these hormones, leading to a more robust growth response.

signaling_pathway cluster_auxin Auxin Pathway cluster_cytokinin Cytokinin Pathway 5_NG 5-Nitroguaiacol (sodium) Auxin_Perception Auxin Perception (TIR1/AFB) 5_NG->Auxin_Perception Potentiates CK_Perception Cytokinin Perception (AHK) 5_NG->CK_Perception Potentiates Aux_IAA_Degradation Aux/IAA Degradation Auxin_Perception->Aux_IAA_Degradation ARF_Activation ARF Activation Aux_IAA_Degradation->ARF_Activation Auxin_Response Auxin-Responsive Gene Expression ARF_Activation->Auxin_Response Cell_Elongation Cell Elongation & Root Growth Auxin_Response->Cell_Elongation Growth_Promotion Enhanced Plant Growth & Development Cell_Elongation->Growth_Promotion Phosphorelay Phosphorelay Cascade CK_Perception->Phosphorelay Type_B_ARR_Activation Type-B ARR Activation Phosphorelay->Type_B_ARR_Activation CK_Response Cytokinin-Responsive Gene Expression Type_B_ARR_Activation->CK_Response Cell_Division Cell Division & Shoot Growth CK_Response->Cell_Division Cell_Division->Growth_Promotion

Caption: Proposed Signaling Pathway Modulation.

Data Presentation

To ensure clarity and comparability of results, all quantitative data should be summarized in structured tables.

Table 1: Effect of 5-Nitroguaiacol (sodium) on Arabidopsis thaliana Root Growth

Concentration (µM)Primary Root Length (cm ± SD)Lateral Root Density (roots/cm ± SD)
0 (Control)Enter dataEnter data
1Enter dataEnter data
5Enter dataEnter data
10Enter dataEnter data
25Enter dataEnter data
50Enter dataEnter data

Table 2: Effect of 5-Nitroguaiacol (sodium) on Crop Yield Parameters (Example: Tomato)

TreatmentApplication Rate (mg/ha)Fruit Number per Plant (± SD)Average Fruit Weight (g ± SD)Total Yield per Plant (kg ± SD)
Control0Enter dataEnter dataEnter data
5-NGSpecify rateEnter dataEnter dataEnter data
5-NG + FertilizerSpecify rateEnter dataEnter dataEnter data

By following these guidelines, researchers can improve the consistency and reliability of their experiments with 5-Nitroguaiacol (sodium), leading to more robust and publishable data.

References

Technical Support Center: Analysis of 5-Nitroguaiacol (Sodium) by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Nitroguaiacol (sodium). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 5-Nitroguaiacol (sodium)?

A1: A robust starting point for the analysis of 5-Nitroguaiacol (sodium) is a reversed-phase HPLC method using a C18 column. Given its phenolic and nitroaromatic structure, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is recommended. The aqueous buffer helps to ensure reproducible ionization of the phenolic group, leading to consistent retention times and peak shapes.

Q2: What is the optimal UV wavelength for detecting 5-Nitroguaiacol (sodium)?

A2: 5-Nitroguaiacol (sodium) exhibits significant UV absorbance due to its aromatic ring and nitro group. A study on the photolysis of nitroguaiacols showed a characteristic absorbance band at 350 nm.[1][2] Therefore, a detection wavelength of 350 nm is recommended for high sensitivity. It is also advisable to run a UV scan of your 5-Nitroguaiacol (sodium) standard in your mobile phase to confirm the wavelength of maximum absorbance.

Q3: How should I prepare my sample of 5-Nitroguaiacol (sodium) for HPLC analysis?

A3: For optimal results, your sample should be dissolved in the initial mobile phase composition. If the sample is not fully soluble in the mobile phase, a solvent with a similar or weaker elution strength can be used. It is crucial to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column or tubing.

Q4: What are the common causes of peak tailing when analyzing phenolic compounds like 5-Nitroguaiacol (sodium)?

A4: Peak tailing in the analysis of phenolic compounds is often due to secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the acidic phenolic hydroxyl group with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider adding a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the silanol groups. Using a high-purity, end-capped C18 column can also significantly reduce peak tailing.

Experimental Protocol: Proposed HPLC Method

This section provides a detailed methodology for the analysis of 5-Nitroguaiacol (sodium).

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 350 nm
Standard Preparation Dissolve 10 mg of 5-Nitroguaiacol (sodium) in 100 mL of the mobile phase to obtain a 100 µg/mL solution.
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of 5-Nitroguaiacol (sodium).

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.- Add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase. - Use a highly end-capped C18 column. - Ensure the mobile phase pH is sufficiently low to suppress silanol ionization.
Peak Fronting Sample overload.- Dilute the sample. - Reduce the injection volume.
Broad Peaks - Column contamination or degradation. - High extra-column volume.- Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). - Use shorter connection tubing with a smaller internal diameter. - Replace the column if necessary.
Ghost Peaks - Contamination in the mobile phase or from the injector. - Carryover from a previous injection.- Prepare fresh mobile phase using high-purity solvents and water. - Clean the injector and sample loop. - Include a needle wash step in the injection sequence.
Baseline Drift - Inadequate column equilibration. - Fluctuations in column temperature. - Mobile phase composition changing over time.- Equilibrate the column with at least 10-20 column volumes of the mobile phase. - Use a column oven to maintain a stable temperature. - Ensure the mobile phase is well-mixed and degassed.
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuation in flow rate. - Column aging.- Prepare fresh mobile phase and ensure accurate mixing. - Check the pump for leaks and ensure it is delivering a consistent flow rate. - Monitor column performance with a system suitability standard.
High Backpressure - Blockage in the system (e.g., guard column, column frit, or tubing). - Particulate matter from the sample.- Replace the guard column or in-line filter. - Back-flush the column (if permitted by the manufacturer). - Ensure all samples are filtered before injection.

Quantitative Data Summary

The following tables present expected quantitative data for the proposed HPLC method.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Expected Value
Tailing Factor (Asymmetry) 0.8 - 1.5~1.1
Theoretical Plates (N) > 2000> 4000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%< 1.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) < 1.0%< 0.5%

Table 2: Method Validation Parameters

Parameter Expected Range/Value
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) < 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard/Sample Preparation D Sample Injection B->D C->D E Chromatographic Separation D->E F UV Detection (350 nm) E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC analysis of 5-Nitroguaiacol (sodium).

Troubleshooting_Logic Start Poor Chromatographic Results Q1 Is the issue with all peaks? Start->Q1 A1_Yes Check System-wide Issues Q1->A1_Yes Yes A1_No Check Analyte-specific Issues Q1->A1_No No Q2 Problem Type? A1_Yes->Q2 A1_No->Q2 A2_PeakShape Peak Shape (Tailing, Fronting, Broad) Q2->A2_PeakShape Peak Shape A2_Retention Retention Time (Drift, Inconsistent) Q2->A2_Retention Retention A2_Baseline Baseline (Drift, Noise) Q2->A2_Baseline Baseline Sol_PeakShape Adjust Mobile Phase pH Check for Column Overload Inspect Column Health A2_PeakShape->Sol_PeakShape Sol_Retention Check Mobile Phase Prep Verify Flow Rate Ensure System Equilibration A2_Retention->Sol_Retention Sol_Baseline Degas Mobile Phase Check for Leaks Clean Detector Cell A2_Baseline->Sol_Baseline

Caption: Logical troubleshooting workflow for HPLC analysis.

References

Addressing contamination issues in 5-Nitroguaiacol (sodium) stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding contamination issues in 5-Nitroguaiacol (sodium) stock solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitroguaiacol (sodium) and what are its common applications?

A1: 5-Nitroguaiacol sodium salt, also known as sodium 2-methoxy-5-nitrophenoxide, is a red crystalline powder.[1][2] It is soluble in water and organic solvents like methanol (B129727), ethanol, and acetone.[3][4][5] In research and industrial settings, it's used as an intermediate for organic synthesis, in studies of reaction mechanisms, and as a reference compound for analytical method development.[6] It is also a component of some plant growth regulators.[3][7]

Q2: What are the signs of contamination in my 5-Nitroguaiacol (sodium) stock solution?

A2: Visual indicators of contamination can include a change in color from its typical reddish hue, the appearance of turbidity or precipitate, or any observable microbial growth. Chemical degradation may not always be visible, so unexpected experimental results or shifts in analytical readings (e.g., HPLC, UV-Vis spectroscopy) can also indicate a problem with the stock solution.

Q3: How should I properly prepare and store a 5-Nitroguaiacol (sodium) stock solution to minimize contamination?

A3: To prepare a stable stock solution, use a high-purity grade of 5-Nitroguaiacol (sodium) (>98.0% by HPLC is common).[4][8][9] Dissolve it in a sterile, high-purity solvent (e.g., sterile distilled water, DMSO, or ethanol). The solid form is hygroscopic, so it should be handled under an inert atmosphere and stored in a refrigerator.[3][5][10] For storage of the solution, it is recommended to store it in a dry, cool, and well-ventilated place in a tightly closed container, away from light and heat.[2][6] Aliquoting the stock solution into smaller, single-use volumes can help prevent contamination of the entire stock from repeated use.

Troubleshooting Guide

This guide addresses specific issues that may arise with your 5-Nitroguaiacol (sodium) stock solutions.

Problem Potential Cause Recommended Action
Unexpected color change or precipitation in the solution. 1. Chemical Degradation: Exposure to light, extreme temperatures, or incompatible pH levels can cause degradation. Photodegradation can occur under artificial sunlight.[11][12] 2. Microbial Contamination: Introduction of bacteria or fungi. 3. Insolubility: The concentration may be too high for the chosen solvent, or the temperature may be too low.1. Prepare a fresh solution and store it protected from light and at the recommended temperature.[6] 2. Filter-sterilize the solution using a 0.22 µm filter and use aseptic techniques. Consider adding a suitable antimicrobial agent if compatible with your experiments. 3. Try gentle warming or sonication to dissolve the compound. If the issue persists, prepare a more dilute solution.
Inconsistent or unexpected experimental results. 1. Incorrect Concentration: This could be due to weighing errors, solvent evaporation, or degradation of the compound. 2. Presence of Impurities: Contaminants from the initial synthesis or degradation products may be present.[13]1. Verify the concentration using a quantitative analytical method such as HPLC or UV-Vis spectroscopy. 2. Analyze the solution for impurities using HPLC-MS or a similar sensitive technique.[14] If impurities are detected, a fresh, high-purity stock solution should be prepared.
Shift in HPLC retention time or appearance of extra peaks. 1. Degradation of the Analyte: 5-Nitroguaiacol can degrade, leading to the formation of other compounds.[11][12] 2. Contamination of the HPLC System: The column or mobile phase may be contaminated.1. Prepare a fresh stock solution and re-analyze. Compare the chromatogram to a reference standard. 2. Run a blank gradient to check for system contamination. If necessary, flush the system and use fresh, high-quality mobile phase solvents.

Experimental Protocols

Protocol 1: Preparation of a Standard 5-Nitroguaiacol (Sodium) Stock Solution
  • Materials:

    • 5-Nitroguaiacol (sodium) solid (purity >98%)[4][8][9]

    • Sterile, high-purity solvent (e.g., deionized water, DMSO, or ethanol)

    • Sterile, light-protected storage vials

    • Calibrated analytical balance

    • Sterile volumetric flasks and pipettes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of 5-Nitroguaiacol (sodium) powder.

    • Transfer the powder to a sterile volumetric flask.

    • Add a portion of the chosen solvent and gently swirl to dissolve the powder. Sonication or gentle warming can be used to aid dissolution if necessary.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly by inverting the flask several times.

    • Aseptically aliquot the stock solution into sterile, light-protected vials for single-use to minimize contamination.

    • Store the aliquots at the recommended temperature (e.g., refrigerated at 2-8°C).[10]

Protocol 2: Quality Control of 5-Nitroguaiacol (Sodium) Stock Solution by HPLC
  • Instrumentation and Conditions:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 analytical column.[14]

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[11][12]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance maxima of 5-Nitroguaiacol.[1]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a series of calibration standards from a certified reference material of 5-Nitroguaiacol (sodium).

    • Dilute a sample of your stock solution to fall within the concentration range of your calibration standards.

    • Inject the standards and the diluted stock solution sample into the HPLC system.

    • Analyze the resulting chromatograms to determine the purity and concentration of your stock solution by comparing the peak area of the main compound to that of the standards and identifying any impurity peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_exp Experimentation cluster_troubleshoot Troubleshooting weigh Weigh 5-NGS dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store Appropriately aliquot->store hplc HPLC Analysis store->hplc Periodic Check experiment Use in Experiment store->experiment hplc->experiment uv_vis UV-Vis Spectroscopy uv_vis->experiment observe Observe Anomaly experiment->observe identify Identify Cause observe->identify action Take Corrective Action identify->action action->weigh Prepare Fresh

Caption: Experimental workflow for preparing and troubleshooting 5-Nitroguaiacol (sodium) solutions.

contamination_troubleshooting cluster_visual Visual Inspection cluster_performance Performance Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem with Stock Solution color_change Color Change? start->color_change precipitate Precipitate? start->precipitate inconsistent_results Inconsistent Results? start->inconsistent_results hplc_shift HPLC Peak Shift? start->hplc_shift degradation Chemical Degradation color_change->degradation precipitate->degradation microbial Microbial Growth precipitate->microbial concentration_error Concentration Error inconsistent_results->concentration_error impurity Impurities inconsistent_results->impurity hplc_shift->degradation hplc_shift->impurity prepare_fresh Prepare Fresh Solution degradation->prepare_fresh microbial->prepare_fresh filter_sterilize Filter Sterilize microbial->filter_sterilize verify_concentration Verify Concentration concentration_error->verify_concentration impurity->prepare_fresh check_purity Check Purity (HPLC) impurity->check_purity

Caption: Troubleshooting logic for 5-Nitroguaiacol (sodium) stock solution contamination.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 5-Nitroguaiacol (or related stimulus) receptor Receptor (e.g., TLR4) ligand->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb jak_stat JAK-STAT Pathway receptor->jak_stat transcription Gene Transcription (Inflammation, Growth, etc.) mapk->transcription nfkb->transcription jak_stat->transcription

Caption: Generalized signaling pathways potentially affected by phenolic compounds.

References

Technical Support Center: Enhancing Plant Leaf Uptake of 5-Nitroguaiacol (Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the foliar application and uptake of 5-Nitroguaiacol (sodium).

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the foliar application of 5-Nitroguaiacol (sodium).

Problem 1: Poor or inconsistent plant response to 5-Nitroguaiacol (sodium) application.

Possible Causes and Solutions:

  • Suboptimal Spray Solution pH: The pH of the spray solution significantly influences the absorption of 5-Nitroguaiacol (sodium). Many plant growth regulators, including nitrophenols, are weak acids and are more readily absorbed in their unionized form, which is favored by a slightly acidic pH.[1][2]

    • Troubleshooting Steps:

      • Measure the pH of your spray solution.

      • Adjust the pH to a slightly acidic range (typically 5.5 - 6.5) using a suitable buffer.[1]

      • Conduct a small-scale trial with the pH-adjusted solution to observe for improved efficacy.

  • Inadequate Spray Coverage: For effective uptake, the spray solution must be uniformly distributed across the leaf surface, particularly on younger leaves which have thinner cuticles.[3][4]

    • Troubleshooting Steps:

      • Ensure your spraying equipment is properly calibrated to deliver a fine mist.

      • Focus the application on the upper and lower surfaces of young, developing leaves.

      • Consider using a spreader or wetting agent (surfactant) to reduce the surface tension of the spray droplets and improve coverage.[3]

  • Unfavorable Environmental Conditions: High temperatures, low humidity, and strong winds can cause rapid drying of the spray solution, reducing the time available for absorption.[5][6]

    • Troubleshooting Steps:

      • Apply 5-Nitroguaiacol (sodium) during cooler, more humid conditions, such as early morning or late evening.[6]

      • Avoid spraying on windy days to prevent drift and ensure uniform application.

      • If working in a controlled environment, aim for temperatures below 25°C and high relative humidity.[7]

  • Plant Stress: Plants under stress from drought, nutrient deficiency, or disease may exhibit reduced metabolic activity and, consequently, lower uptake of foliar-applied substances.[5]

    • Troubleshooting Steps:

      • Ensure plants are adequately watered before and after application.

      • Address any underlying nutrient deficiencies through appropriate soil or foliar fertilization.

      • Avoid applying to plants that are visibly stressed or diseased.

Problem 2: Phytotoxicity symptoms observed after application (e.g., leaf burn, spotting).

Possible Causes and Solutions:

  • Excessive Concentration: Applying 5-Nitroguaiacol (sodium) at a concentration higher than recommended can lead to phytotoxicity.[6]

    • Troubleshooting Steps:

      • Review the recommended application rates for your specific plant species and developmental stage.

      • Conduct a dose-response experiment on a small number of plants to determine the optimal, non-toxic concentration.

      • Ensure accurate measurement and dilution of the stock solution.

  • Incompatibility with Tank Mix Partners: When co-applying 5-Nitroguaiacol (sodium) with other agrochemicals, such as pesticides or fertilizers, chemical incompatibility can lead to the formation of phytotoxic compounds.[6]

    • Troubleshooting Steps:

      • Perform a jar test to check for physical compatibility before tank-mixing large volumes.

      • Consult product labels and technical data sheets for known incompatibilities.

      • When in doubt, apply 5-Nitroguaiacol (sodium) separately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 5-Nitroguaiacol (sodium)?

A1: 5-Nitroguaiacol (sodium) acts as a cell activator or biostimulant.[2] It is thought to enhance the flow of cell protoplasm, which in turn can stimulate various physiological processes.[8] This includes promoting the activities of endogenous plant hormones like auxins and cytokinins, leading to increased cell division, protein and chlorophyll (B73375) synthesis, and enhanced nutrient uptake.[8]

Q2: How do adjuvants enhance the uptake of 5-Nitroguaiacol (sodium)?

A2: Adjuvants are substances added to a spray solution to improve its properties and enhance the effectiveness of the active ingredient. For 5-Nitroguaiacol (sodium), adjuvants can:

  • Surfactants (Wetting Agents): Reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy leaf surface and increasing the contact area for absorption.[3]

  • Penetrants (e.g., Crop Oil Concentrates): Help to dissolve the leaf cuticle, facilitating the movement of 5-Nitroguaiacol (sodium) into the leaf tissue.

  • Humectants: Slow down the drying of spray droplets on the leaf surface, extending the time available for absorption.

Q3: Can I mix 5-Nitroguaiacol (sodium) with other plant growth regulators or fertilizers?

A3: 5-Nitroguaiacol (sodium) is often reported to have a synergistic effect when combined with fertilizers and other agrochemicals.[8] However, it is crucial to ensure compatibility to avoid reduced efficacy or phytotoxicity. Always perform a jar test for physical compatibility and consider a small-scale plant trial to check for any adverse effects before large-scale application.

Q4: What is the optimal timing for the application of 5-Nitroguaiacol (sodium)?

A4: The optimal timing depends on the target plant species and the desired physiological response. Generally, application during periods of active growth will yield the best results. For enhancing vegetative growth, apply during early developmental stages. For promoting flowering and fruiting, apply before and during these stages.

Data Presentation

Table 1: Effect of Atonik (containing 5-Nitroguaiacol sodium) Concentration on the In Vitro Growth of Raja Bulu Banana (Musa × paradisiaca L.) Plantlets

Atonik Concentration (mL/L)Soaking Duration (minutes)Plantlet Height (cm)Root Length (cm)
00Data not availableData not available
310HighestHighest
6-Inhibited growthInhibited growth

*Source: Adapted from a study on the in vitro growth response of Raja Bulu banana plantlets.[9] The most effective treatment for both plantlet height and root length was observed at a concentration of 3 mL/L with a 10-minute soaking duration.[9]

Table 2: Growth and Yield Response of Two Hybrid Rice Cultivars to Atonik (containing 5-Nitroguaiacol sodium) Application

TreatmentApplication Rate (ml/ha)Increase in Number of Panicles vs. No PGR (%)Increase in Productive Tillers vs. No PGR (%)Increase in Grain Yield vs. No PGR (%)Harvest Index (%)
Atonik45035.318.033.945
Atonik50025.7Data not available30.640
Atonik55017.6Data not available24.138
GA36018.4Data not available13.735
No PGR000033

*Source: Adapted from a study on the growth and yield response of two hybrid rice cultivars.[10][11] Atonik at 450 ml/ha showed the most significant improvements across all measured parameters compared to the control (No PGR) and Gibberellic Acid (GA3).[10][11]

Experimental Protocols

Protocol: Quantification of Foliar Uptake of 5-Nitroguaiacol (sodium) using a Leaf Washing Method

This protocol provides a method to quantify the amount of 5-Nitroguaiacol (sodium) that has penetrated the leaf cuticle after a specific time period.

Materials:

  • 5-Nitroguaiacol (sodium) stock solution of known concentration

  • Surfactant (e.g., Tween 20)

  • Deionized water

  • Micropipettes

  • Spray bottle or microsyringe for application

  • Beakers

  • Volumetric flasks

  • UV-Vis Spectrophotometer

  • Stopwatch

  • Healthy, intact plants with fully expanded young leaves

Methodology:

  • Preparation of Treatment Solution: Prepare a solution of 5-Nitroguaiacol (sodium) at the desired experimental concentration. Include a non-ionic surfactant (e.g., 0.1% v/v Tween 20) to ensure uniform wetting of the leaf surface.

  • Application:

    • Select healthy, uniform plants.

    • Apply a precise volume (e.g., 10 µL) of the treatment solution as microdroplets onto the adaxial (upper) surface of the leaves.

    • Record the exact time of application.

  • Incubation: Place the treated plants in a controlled environment with defined temperature, humidity, and light conditions.

  • Leaf Washing:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), excise the treated leaves.

    • Wash the surface of each leaf with a known volume of deionized water (e.g., 10 mL) to remove any unabsorbed 5-Nitroguaiacol (sodium). The washing should be brief but thorough (e.g., agitate for 30 seconds).

  • Quantification:

    • Measure the absorbance of the leaf wash solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for 5-Nitroguaiacol (sodium).

    • Create a standard curve by measuring the absorbance of a series of known concentrations of 5-Nitroguaiacol (sodium).

    • Use the standard curve to determine the concentration of 5-Nitroguaiacol (sodium) in the leaf wash.

  • Calculation of Uptake:

    • Calculate the total amount of 5-Nitroguaiacol (sodium) recovered from the leaf surface.

    • Subtract the recovered amount from the initial amount applied to determine the amount absorbed by the leaf.

    • Express the uptake as a percentage of the total amount applied.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell 5NG 5-Nitroguaiacol (sodium) Receptor Membrane Receptor (Putative) 5NG->Receptor Binding Membrane Plasma Membrane Signal_Transduction Signal Transduction Cascade (e.g., Ca2+, ROS) Receptor->Signal_Transduction Activation Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Protoplasmic_Streaming Increased Protoplasmic Streaming Signal_Transduction->Protoplasmic_Streaming Hormone_Synthesis Increased Synthesis of Auxins & Cytokinins Gene_Expression->Hormone_Synthesis Physiological_Response Enhanced Growth, Photosynthesis, Nutrient Uptake Hormone_Synthesis->Physiological_Response Protoplasmic_Streaming->Physiological_Response

Caption: Putative signaling pathway of 5-Nitroguaiacol (sodium) in a plant cell.

Experimental_Workflow Start Start: Prepare 5-NG Solution Application Apply Solution to Leaf Surface Start->Application Incubation Incubate under Controlled Conditions Application->Incubation Time_Points Excise Leaves at Time Intervals Incubation->Time_Points Washing Wash Leaf Surface Time_Points->Washing Analysis Analyze Wash Solution (UV-Vis Spec) Washing->Analysis Calculation Calculate % Uptake Analysis->Calculation End End Calculation->End

Caption: Workflow for quantifying foliar uptake of 5-Nitroguaiacol (sodium).

Troubleshooting_Flowchart Start Poor Plant Response? Check_pH Is Solution pH 5.5 - 6.5? Start->Check_pH Yes Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Coverage Is Spray Coverage Uniform? Check_pH->Check_Coverage Yes Adjust_pH->Check_Coverage Add_Surfactant Add Surfactant & Improve Technique Check_Coverage->Add_Surfactant No Check_Environment Favorable Environment? (Cool, Humid) Check_Coverage->Check_Environment Yes Add_Surfactant->Check_Environment Adjust_Timing Apply in Early Morning or Late Evening Check_Environment->Adjust_Timing No Check_Plant_Health Are Plants Healthy & Not Stressed? Check_Environment->Check_Plant_Health Yes Adjust_Timing->Check_Plant_Health Address_Stress Mitigate Plant Stress (Water, Nutrients) Check_Plant_Health->Address_Stress No Success Improved Response Check_Plant_Health->Success Yes Address_Stress->Success

Caption: Troubleshooting flowchart for poor plant response.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Nitroguaiacol (sodium) and Indole-3-butyric acid (IBA) for Rooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the rooting efficacy of 5-Nitroguaiacol (sodium), a synthetic plant growth regulator, and Indole-3-butyric acid (IBA), a well-established synthetic auxin. While IBA is a widely studied and utilized rooting hormone with extensive supporting data, information on the specific rooting efficacy of 5-Nitroguaiacol (sodium) is less documented in publicly available research. It is often a component of broader biostimulant formulations. This guide synthesizes the available information to provide an objective comparison based on current scientific understanding.

Introduction

The successful propagation of plants through cuttings is fundamental to horticulture, forestry, and plant science research. The formation of adventitious roots is a critical step in this process, and it is often stimulated by the application of plant growth regulators. Indole-3-butyric acid (IBA) is a synthetic auxin that has been a cornerstone of vegetative propagation for decades due to its reliability in promoting root initiation and development.[1] 5-Nitroguaiacol (sodium) is a synthetic compound also known to influence plant growth and development, including the promotion of rooting, often as part of a biostimulant mixture called Atonik.[2][3][4] This guide aims to compare the mechanisms of action and available efficacy data for these two compounds in the context of adventitious root formation.

Mechanism of Action

Indole-3-butyric acid (IBA)

IBA is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[5] Its primary mechanism involves stimulating cell division and differentiation in the cambium and other tissues at the base of a cutting, leading to the formation of root primordia.[5] IBA is often considered more effective than IAA for commercial propagation due to its higher stability and lower susceptibility to enzymatic degradation.[6] Once absorbed by the plant, IBA can be slowly converted to IAA, providing a sustained auxin response that supports root development.[2][5] The signaling pathway of IBA involves its perception by auxin receptors, leading to downstream gene expression that orchestrates the complex process of root formation.

5-Nitroguaiacol (sodium)

5-Nitroguaiacol (sodium) is described as a cell activator that can regulate and balance the activities of various endogenous plant hormones, including auxins, gibberellins, cytokinins, ethylene, and abscisic acid.[2][7] It is reported to promote cell division and proliferation, which is beneficial for root formation.[2] As a component of the biostimulant Atonik, it has been shown to increase the production of natural auxins and enhance cytoplasmic streaming.[4] The mode of action appears to be broader than that of a simple auxin mimic, influencing a range of physiological processes that can indirectly support rooting and overall plant health.[3]

Comparative Efficacy in Root Formation

Quantitative Data for Indole-3-butyric acid (IBA)

The following tables summarize the rooting success rates of cuttings treated with different concentrations of IBA from various studies.

Table 1: Effect of IBA Concentration on Rooting of Various Plant Species

Plant SpeciesCutting TypeIBA Concentration (ppm)Rooting Percentage (%)Number of Roots per CuttingRoot Length (cm)Reference
Duranta erecta-500081.85Highest-[8]
Loropetalum chinense var. rubrum-1000Highest--[9]
Ficus carica L.Hardwood100068.669.5-[10]
Dianthus caryophyllus L.Softwood50072.4813.84-[11]
PomegranateHardwood6000-900069-73Increased-[12]
Actinidia deliciosa-10,00042-0.301[13]

Table 2: Comparative Rooting Efficacy of IBA and Other Auxins

Plant SpeciesTreatmentRooting ResponseReference
Herbaceous CuttingsIBA, NAA, or IBA+NAA (1500 ppm each)Combination of IBA and NAA showed synergistic effects in some species, leading to better root length and morphology.[14]
Qualitative and Indirect Data for 5-Nitroguaiacol (sodium)

While specific quantitative data is lacking, studies on the biostimulant Atonik, containing 5-Nitroguaiacol (sodium), consistently report positive effects on root development.

  • A study on Arabidopsis thaliana showed that Atonik-treated plants had a better-developed root system.[3]

  • In a study on Raja Bulu banana plantlets, Atonik application at 3 mL/L with a 10-minute soaking duration resulted in the most effective root length.

  • Atonik is described as regulating rooting and increasing the production of natural auxins.[4]

It is important to note that these effects are from a formulation containing multiple active ingredients, and the specific contribution of 5-Nitroguaiacol (sodium) is not isolated.

Experimental Protocols

Indole-3-butyric acid (IBA) Application

Detailed methodologies are crucial for reproducible results. The following are common protocols for IBA application:

1. Dry Dip Method [14]

  • Preparation of Cuttings: Take healthy, 4-6 inch cuttings. Make a fresh, angled cut at the base, just below a node. Remove lower leaves.

  • Powder Application: Moisten the basal 1-2 cm of the cutting. Dip the moistened end into IBA powder. Tap to remove excess powder.

  • Planting: Insert the cutting into a suitable rooting medium.

  • Post-Planting Care: Maintain high humidity using a mist system or plastic cover.[14]

2. Quick Dip Method (Solution) [14]

  • Solution Preparation: Prepare an IBA solution, typically ranging from 500 to 10,000 ppm, by dissolving IBA in a small amount of solvent (e.g., ethanol) and then diluting with water.[14]

  • Application: Dip the basal 1-2 cm of the cuttings into the solution for a few seconds.

  • Planting and Aftercare: As described in the Dry Dip Method.

3. Basal Long Soak Method [14]

  • Solution Preparation: Prepare a lower concentration IBA solution (e.g., 20-200 ppm).

  • Application: Place the basal end of the cuttings in the solution for several hours to 24 hours.

  • Planting and Aftercare: As described in the Dry Dip Method.

5-Nitroguaiacol (sodium) / Atonik Application

Specific protocols for using pure 5-Nitroguaiacol (sodium) for rooting are not detailed in the literature. The application is generally as a foliar spray or for seed/cutting soaking as part of the Atonik formulation.

1. Soaking Method (as per Atonik study on Banana)

  • Solution Preparation: Prepare a solution of the biostimulant at the desired concentration (e.g., 3 mL/L).

  • Application: Soak the plantlets or cuttings for a specific duration (e.g., 10 minutes).

  • Planting: Transfer the treated plant material to the growing medium.

2. Foliar Spray Method (General)

  • Solution Preparation: Dilute the product to the recommended concentration.

  • Application: Spray the foliage of the cuttings until runoff.

Signaling Pathways and Experimental Workflows

Signaling Pathway of IBA-Induced Adventitious Root Formation

IBA_Signaling_Pathway IBA IBA Application Uptake Uptake by Cutting IBA->Uptake Conversion Conversion to IAA (slow release) Uptake->Conversion Transport Polar Auxin Transport Conversion->Transport Perception Auxin Receptor (e.g., TIR1/AFB) Transport->Perception Degradation Degradation of Aux/IAA Repressors Perception->Degradation Gene_Expression Activation of Auxin Response Genes (ARFs) Degradation->Gene_Expression Cell_Division Cell Division & Differentiation Gene_Expression->Cell_Division Root_Primordia Root Primordia Formation Cell_Division->Root_Primordia Root_Development Adventitious Root Development Root_Primordia->Root_Development

Caption: Simplified signaling pathway of IBA-induced adventitious root formation.

Proposed Mechanism of 5-Nitroguaiacol (sodium) in Rooting

SNG_Mechanism SNG 5-Nitroguaiacol (sodium) Application Uptake Uptake by Plant SNG->Uptake Hormonal_Regulation Regulation of Endogenous Hormone Levels Uptake->Hormonal_Regulation Metabolic_Activity Increased Metabolic Activity (e.g., Cytoplasmic Streaming) Uptake->Metabolic_Activity Increased_Auxin Increased Natural Auxin Production Hormonal_Regulation->Increased_Auxin Cell_Proliferation Enhanced Cell Division & Proliferation Increased_Auxin->Cell_Proliferation Metabolic_Activity->Cell_Proliferation Root_Formation Promotion of Root Formation Cell_Proliferation->Root_Formation

Caption: Proposed mechanism of 5-Nitroguaiacol (sodium) in promoting root formation.

Experimental Workflow for Comparing Rooting Agents

Experimental_Workflow Start Select Plant Material (Cuttings) Treatment_Groups Prepare Treatment Groups: - Control (No Treatment) - IBA (Multiple Concentrations) - 5-NGS (Multiple Concentrations) Start->Treatment_Groups Application Apply Treatments (e.g., Quick Dip, Soak) Treatment_Groups->Application Planting Plant Cuttings in Standardized Rooting Medium Application->Planting Incubation Incubate under Controlled Environmental Conditions (Humidity, Temperature, Light) Planting->Incubation Data_Collection Data Collection at Regular Intervals: - Rooting Percentage - Number of Roots - Root Length - Root Fresh/Dry Weight Incubation->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis Conclusion Draw Conclusions on Comparative Efficacy Analysis->Conclusion

Caption: General experimental workflow for comparing the efficacy of rooting agents.

Conclusion

Indole-3-butyric acid is a well-characterized and highly effective synthetic auxin for promoting adventitious root formation, with a large body of scientific literature supporting its use and defining optimal application protocols for a multitude of plant species. Its mechanism of action is directly linked to the established auxin signaling pathway.

5-Nitroguaiacol (sodium), primarily as a component of the biostimulant Atonik, also demonstrates root-promoting capabilities. Its mechanism appears to be more pleiotropic, influencing a broader range of physiological processes and hormonal balances within the plant, which in turn supports root growth.

For researchers and professionals requiring a reliable and predictable rooting response with a wealth of historical data, IBA remains the industry standard. 5-Nitroguaiacol (sodium) and formulations containing it may offer a broader, more holistic growth-enhancing effect, but further research is required to isolate its specific efficacy as a rooting agent and to establish optimal concentrations and application methods for various plant species in direct comparison to traditional auxins like IBA. Future studies should focus on head-to-head comparisons to provide the quantitative data necessary for a complete evaluation.

References

Validating the Synergistic Effect of Sodium 5-Nitroguaiacol with Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-nitroguaiacol, a synthetic plant growth regulator, is widely reported to enhance crop growth, development, and stress resistance. It is a component of the commercial product Atonik.[1] Anecdotal and commercial claims frequently highlight a significant synergistic effect when sodium 5-nitroguaiacol is combined with fungicides, suggesting that this combination can lead to enhanced disease control and potentially allow for reduced fungicide application rates. This guide provides an objective overview of the reported synergistic effects, outlines the experimental protocols required to validate these claims, and presents the proposed mechanisms of action.

Proposed Mechanism of Synergistic Action

The primary role of sodium 5-nitroguaiacol is to act as a biostimulant, enhancing the plant's own defense mechanisms and overall physiological activity. The synergy with fungicides is likely not due to a direct chemical interaction, but rather a complementary action on the plant and the pathogen.

When applied, sodium 5-nitroguaiacol is absorbed by the plant and is thought to stimulate various physiological processes.[2] This includes enhancing cell activity, promoting nutrient uptake, and increasing the synthesis of chlorophyll (B73375) and proteins. By improving the overall health and vigor of the plant, it becomes more resilient to pathogen attacks. This enhanced resilience can potentiate the effect of a concurrently applied fungicide. The fungicide directly targets the pathogen, while the sodium 5-nitroguaiacol strengthens the host plant, creating a two-pronged approach to disease management.

Synergistic Mechanism of Sodium 5-Nitroguaiacol and Fungicides cluster_0 External Application cluster_1 Plant System cluster_2 Pathogen cluster_3 Outcome Sodium 5-Nitroguaiacol Sodium 5-Nitroguaiacol Plant Plant Sodium 5-Nitroguaiacol->Plant Stimulates Fungicide Fungicide Fungal Pathogen Fungal Pathogen Fungicide->Fungal Pathogen Directly Inhibits Synergistic Disease Control Synergistic Disease Control Fungicide->Synergistic Disease Control Enhanced Plant Defense Enhanced Plant Defense Plant->Enhanced Plant Defense Leads to Improved Vigor & Health Improved Vigor & Health Plant->Improved Vigor & Health Leads to Enhanced Plant Defense->Fungal Pathogen Suppresses Enhanced Plant Defense->Synergistic Disease Control Improved Vigor & Health->Fungal Pathogen Increases Resistance to

Caption: Proposed synergistic mechanism of sodium 5-nitroguaiacol and fungicides.

Data Presentation: Validating Synergy

To validate the synergistic effect, controlled experiments are necessary. The data should compare the efficacy of the fungicide alone, sodium 5-nitroguaiacol alone, and the combination of both, against an untreated control. The following tables are illustrative examples of how such data should be presented.

Table 1: In Vitro Mycelial Growth Inhibition of Fusarium graminearum
TreatmentConcentrationMycelial Growth Diameter (mm)Inhibition Rate (%)
Control -85.00.0
Tebuconazole 5 µg/mL42.550.0
Sodium 5-Nitroguaiacol 10 µg/mL83.32.0
Tebuconazole + Sodium 5-Nitroguaiacol 5 µg/mL + 10 µg/mL29.865.0
Table 2: Field Trial Efficacy Against Wheat Powdery Mildew
TreatmentApplication Rate (per ha)Disease Severity Index (%)Control Efficacy (%)Yield (tons/ha)
Untreated Control -68.50.04.2
Difenoconazole 100 g24.064.95.8
Sodium 5-Nitroguaiacol 50 g65.15.04.4
Difenoconazole + Sodium 5-Nitroguaiacol 100 g + 50 g15.177.96.5

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data.

In Vitro Synergy Assessment: Poisoned Food Technique
  • Fungal Isolate: Obtain a pure culture of the target fungal pathogen (e.g., Fusarium oxysporum).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Incorporation of Test Compounds:

    • Cool the sterilized PDA to approximately 50-55°C.

    • Add the fungicide (e.g., Tebuconazole) and/or sodium 5-nitroguaiacol from stock solutions to achieve the desired final concentrations.

    • Pour the amended PDA into sterile Petri plates. A control set should contain only the solvent used for the stock solutions.

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing culture of the fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25±2°C for a specified period (e.g., 72-96 hours), or until the mycelium in the control plate reaches the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

    • Where DC is the average diameter of the colony in the control group, and DT is the average diameter of the colony in the treatment group.

Field Trial Protocol for Efficacy Evaluation
  • Trial Site Selection: Choose a location with a history of the target disease and uniform soil conditions.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least three replications for each treatment.

  • Treatments:

    • Untreated Control

    • Fungicide alone (at recommended rate)

    • Sodium 5-Nitroguaiacol alone

    • Fungicide + Sodium 5-Nitroguaiacol

  • Application: Apply the treatments at the appropriate crop growth stage for disease control, using a calibrated sprayer to ensure uniform coverage.

  • Disease Assessment:

    • Record disease incidence and severity at regular intervals (e.g., 7, 14, and 21 days after application) using a standardized rating scale.

    • Calculate the Disease Severity Index (DSI) and the control efficacy for each treatment.

  • Yield Data: Harvest the plots at crop maturity and measure the grain yield and other relevant parameters (e.g., thousand-grain weight).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Experimental Workflow for Synergy Validation cluster_invitro In Vitro Assay cluster_invivo In Vivo (Field) Trial A Prepare Fungal Culture & Test Solutions B Poisoned Food Technique: Amend PDA Media A->B C Inoculate Plates with Fungal Discs B->C D Incubate at 25°C C->D E Measure Mycelial Growth & Calculate Inhibition D->E K Synergy Validation F Experimental Design (RCBD) & Plot Setup G Apply Treatments (Fungicide +/- S-5-N) F->G H Disease Severity Assessment G->H I Harvest & Collect Yield Data H->I J Statistical Analysis & Efficacy Calculation I->J

Caption: Experimental workflow for validating fungicide synergy.

Conclusion

The combination of sodium 5-nitroguaiacol with conventional fungicides presents a promising strategy for integrated pest management. The proposed mechanism of action, centered on enhancing the plant's intrinsic defense capabilities, offers a scientifically plausible basis for the observed synergistic effects. However, there is a clear need for more rigorous, peer-reviewed research to be made publicly available. Such studies would need to provide detailed quantitative data across a range of fungicides, pathogens, and crop systems to fully validate the efficacy and economic benefits of this combination. The experimental frameworks provided in this guide offer a clear path for researchers to generate the necessary data to substantiate the claims of synergy and contribute to the development of more effective and sustainable disease management strategies.

References

Comparative Analysis of 5-Nitroguaiacol (Sodium) and 6-Benzylaminopurine (6-BA) in Micropropagation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two plant growth regulators, 5-Nitroguaiacol (sodium salt) and 6-Benzylaminopurine (6-BA), in the context of plant micropropagation. The information is intended for researchers, scientists, and professionals in drug development and plant biotechnology, offering a side-by-side look at their mechanisms, applications, and available supporting data.

Introduction

Micropropagation is a critical technique for the rapid multiplication of plants under sterile laboratory conditions. The success of this process heavily relies on the appropriate use of plant growth regulators to control cell division, differentiation, and morphogenesis. Among the vast array of available compounds, cytokinins like 6-BA are well-established for their role in promoting shoot proliferation. In contrast, 5-Nitroguaiacol (sodium), often a component of the commercial product sodium nitrophenolate, is a synthetic plant growth regulator known for its broader effects on plant growth and stress resistance. This guide will delve into a comparative analysis of these two compounds, presenting available data, experimental protocols, and their underlying signaling pathways.

5-Nitroguaiacol (Sodium): A Biostimulant with Broad Effects

5-Nitroguaiacol (sodium salt) is a synthetic aromatic nitro compound that functions as a plant biostimulant. It is a component of the widely used commercial plant growth regulator, sodium nitrophenolate, which also contains sodium o-nitrophenolate and sodium p-nitrophenolate.[1][2] 5-Nitroguaiacol is recognized for its ability to enhance a wide range of physiological processes in plants.

Mechanism of Action: 5-Nitroguaiacol (sodium) is reported to be rapidly absorbed by plants and promotes the flow of protoplasm within cells.[1][2] This is believed to enhance cell vitality and overall metabolic activity. While its precise signaling pathway is not as well-defined as that of cytokinins, it is suggested to regulate the balance and activities of endogenous plant hormones such as auxins, cytokinins, gibberellins, and abscisic acid.[1] Its mode of action is often described as a cell-activating agent, which can lead to enhanced photosynthesis, nutrient uptake, and stress tolerance.[3][4]

Effects on Micropropagation: Scientific literature providing specific quantitative data on the use of 5-Nitroguaiacol (sodium) alone in micropropagation is limited. Most available information pertains to the effects of the composite mixture, sodium nitrophenolate. General effects attributed to 5-Nitroguaiacol (sodium) that are relevant to micropropagation include the promotion of cell division and proliferation, as well as stimulating germination and rooting.[1][2][5] It is often highlighted for its synergistic effects when combined with other plant growth regulators and nutrients.[1][6]

Due to the lack of specific peer-reviewed studies focusing solely on 5-Nitroguaiacol (sodium) in micropropagation, a detailed data table for its direct effects on shoot proliferation and rooting is not available at this time. Research in this area is encouraged to quantify its specific contributions to in vitro plant culture.

6-Benzylaminopurine (6-BA): A Potent Cytokinin for Shoot Proliferation

6-Benzylaminopurine (6-BA or BAP) is a synthetic cytokinin, a class of plant hormones that primarily promote cell division (cytokinesis).[7] It is one of the most widely used cytokinins in plant tissue culture for inducing shoot formation and multiplication from explants.[8]

Mechanism of Action: The signaling pathway of cytokinins, including 6-BA, is a well-characterized multi-step phosphorelay system.[9] It begins with the binding of the cytokinin to a sensor histidine kinase receptor in the cell membrane. This binding initiates a series of phosphorylation events that are transduced through histidine phosphotransfer proteins to the nucleus. In the nucleus, response regulators are activated, which in turn regulate the transcription of target genes involved in cell division and differentiation.

Effects on Micropropagation: The effects of 6-BA on micropropagation have been extensively studied across a wide range of plant species. It is particularly effective in stimulating axillary bud proliferation and adventitious shoot formation. The optimal concentration of 6-BA can vary significantly depending on the plant species and the type of explant used.

Quantitative Data on 6-BA Effects in Micropropagation

The following tables summarize the effects of different concentrations of 6-BA on shoot proliferation in various plant species, as reported in scientific literature.

Table 1: Effect of 6-BA on Shoot Multiplication of Musa sp. (Grand Naine)

6-BA Concentration (mg/L)Mean Number of Shoots per ExplantMean Shoot Length (cm)
2.0Not specified, but best induction5.68 ± 0.3
0.5Not specified1.92 ± 0.6
1.5Not specified3.95 ± 1.0
3.7Not specified3.05 ± 0.8
6.8Not specified2.48 ± 0.5
8.7Not specified1.53 ± 0.4
9.4Not specified1.28 ± 0.8

Data adapted from a study on in vitro shoot multiplication of Grand Naine (Musa sp.).[10]

Table 2: Effect of 6-BA in Combination with NAA on Adventitious Shoot Growth of Apple Rootstock M9T337

6-BA Concentration (mg/L)NAA Concentration (mg/L)Multiplication Index
2.00.13.93

Data adapted from a study on the micropropagation of apple rootstock M9T337.[11]

Table 3: Effect of 6-BA on Shoot Regeneration of Phellodendron chinense

6-BA Concentration (mg/L)Fresh Weight of Stems (g) after 40 days
0 (Control)~1.6
10~3.0
20~2.6
30~2.5

Data adapted from a study on the effects of exogenous 6-BA on the growth of Phellodendron chinense seedlings.[12]

Experimental Protocols

General Micropropagation Protocol using 6-BA for Shoot Proliferation

This protocol is a generalized representation and should be optimized for specific plant species.

  • Explant Preparation: Select healthy, young shoot tips or nodal segments from a mother plant. Surface sterilize the explants by washing with a detergent solution, followed by treatment with a disinfectant (e.g., 10-20% sodium hypochlorite (B82951) solution) for a specified duration, and then rinse several times with sterile distilled water.

  • Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar. Adjust the pH of the medium to 5.8 before autoclaving.

  • Hormone Supplementation: After autoclaving and cooling the medium, add filter-sterilized 6-BA to the desired concentration (e.g., 0.5 - 5.0 mg/L). For some species, a low concentration of an auxin like NAA (e.g., 0.1 mg/L) may be added to improve shoot quality.

  • Inoculation: Aseptically place the sterilized explants onto the surface of the culture medium in sterile culture vessels.

  • Incubation: Maintain the cultures in a growth chamber at 25 ± 2°C under a 16-hour photoperiod with a light intensity of approximately 2000-3000 lux.

  • Subculture: Subculture the proliferating shoots onto fresh medium of the same composition every 3-4 weeks to promote further multiplication.

  • Rooting: For rooting, transfer the elongated shoots to an MS medium containing a rooting hormone, typically an auxin like Indole-3-butyric acid (IBA) or NAA, and often with a reduced salt concentration.

Signaling Pathway Diagrams

6-Benzylaminopurine (Cytokinin) Signaling Pathway

6-BA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Histidine Kinase Receptor HPT Histidine Phosphotransfer Protein (HPT) Receptor->HPT Phosphorylates RR Response Regulator (RR) HPT->RR Phosphorylates Genes Target Gene Expression RR->Genes Activates 6-BA 6-BA 6-BA->Receptor Binds

Caption: Simplified signaling pathway of 6-Benzylaminopurine (6-BA).

Postulated Signaling Pathway of 5-Nitroguaiacol (Sodium)

The precise signaling pathway for 5-Nitroguaiacol (sodium) is not well-elucidated. Based on available descriptions, a hypothetical pathway can be proposed.

5-NG_Signaling_Pathway cluster_cell 5-NG 5-Nitroguaiacol (Sodium) Cell Plant Cell 5-NG->Cell Rapid Uptake Protoplasm Increased Protoplasmic Flow Cell->Protoplasm Metabolism Enhanced Metabolic Activity Protoplasm->Metabolism Hormone_Balance Regulation of Endogenous Hormones Metabolism->Hormone_Balance Growth Cell Division & Elongation Hormone_Balance->Growth

Caption: Postulated mechanism of action for 5-Nitroguaiacol (Sodium).

Comparative Summary and Conclusion

Feature5-Nitroguaiacol (Sodium)6-Benzylaminopurine (6-BA)
Compound Type Synthetic aromatic nitro compoundSynthetic cytokinin
Primary Role Broad-spectrum plant biostimulantPromotes cell division and shoot proliferation
Mechanism Enhances protoplasmic flow and regulates endogenous hormones (postulated)Well-defined multi-step phosphorelay signaling pathway
Micropropagation Use Limited specific data; used as a general growth enhancer, often in mixturesWidely used for shoot induction and multiplication
Data Availability Lacks specific, quantitative peer-reviewed data for micropropagationAbundant quantitative data from numerous scientific studies
Optimal Concentration Not well-defined for specific micropropagation stagesVaries by species, typically 0.5 - 5.0 mg/L for shoot proliferation
Synergistic Effects Reported to have synergistic effects with other growth regulators and fertilizers[1][6]Often used in combination with auxins for optimal morphogenesis

References

A Comparative Analysis of 5-Nitroguaiacol (Sodium) and Commercial Biostimulants in Enhancing Crop Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable agricultural practices and enhanced crop productivity, biostimulants have emerged as a promising avenue for researchers and growers. Among these, 5-Nitroguaiacol (sodium), a key component of the commercial biostimulant Atonik, has garnered attention for its role in promoting plant growth and stress resilience. This guide provides an objective comparison of the performance of 5-Nitroguaiacol (sodium), primarily through studies on Atonik, against other commercial biostimulants, supported by available experimental data.

Executive Summary

5-Nitroguaiacol (sodium) is a synthetic plant growth regulator that has been shown to influence various physiological processes in plants, including germination, vegetative growth, and stress response. It is a component of the well-known commercial biostimulant Atonik, which also contains sodium o-nitrophenolate and sodium p-nitrophenolate. While direct, head-to-head comparative studies with extensive quantitative data are limited, existing research provides valuable insights into its performance relative to other commercial biostimulants such as those based on seaweed extracts and other mixed formulations. The available data suggests that Atonik can positively influence germination rates and photosynthetic pigment concentrations in wheat and certain growth parameters in cucumber, though its efficacy can be variety-dependent.

Performance Comparison: 5-Nitroguaiacol (sodium) vs. Commercial Biostimulants

The following tables summarize the available quantitative data from comparative studies involving Atonik, which contains 5-Nitroguaiacol (sodium), and other commercial biostimulants.

Table 1: Effect of Atonik and Other Biostimulants on Wheat Germination

BiostimulantWheat VarietyGermination Rate (%)Source
ControlDropiaNot Specified[1][2]
AtonikDropiaStimulated[1][2]
Super FiftyDropiaStimulated[1][2]
CropmaxDropiaStimulated[1][2]
AsfacDropiaStimulated[1][2]
LebosolPegasusInhibited[1]

Note: The study indicated a stimulatory or inhibitory effect without providing specific percentage increases.

Table 2: Effect of Atonik and Other Biostimulants on Wheat Photosynthetic Pigments

BiostimulantWheat VarietyChlorophyll (B73375) a ConcentrationChlorophyll b ConcentrationTotal Chlorophyll ConcentrationSource
ControlDropia, Glosa, GruiaBaselineBaselineBaseline[1][2]
AtonikDropia, Glosa, GruiaIncreasedIncreasedIncreased[1][2]
AsfacDropia, Glosa, GruiaIncreasedIncreasedIncreased[1][2]
CropmaxDropia, Glosa, GruiaIncreasedIncreasedIncreased[1][2]
LebosolMost VarietiesDecreasedDecreasedDecreased[1]

Table 3: Effect of Atonik and Seaweed Extract on Cucumber Vegetative Growth

TreatmentNumber of Leaves per PlantSource
Control (Water Spray)Baseline[2]
Atonik (2.5 ml / 10 L water)Increased[2]
Atonik (5 ml / 10 L water)Increased[2]
Atonik (10 ml / 10 L water)Increased[2]
Algean (Seaweed Extract; 10 ml / 10 L water)Increased[2]
Algean (Seaweed Extract; 20 ml / 10 L water)Highest Increase[2]
Algean (Seaweed Extract; 30 ml / 10 L water)Increased[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized experimental protocols based on the reviewed studies for assessing biostimulant performance.

Protocol 1: Comparative Analysis of Biostimulants on Wheat Germination and Early Growth

Objective: To evaluate the effect of different biostimulants on the germination and early seedling growth of wheat.

Materials:

  • Wheat seeds (e.g., Dropia, Glosa, Gruia, Pegasus varieties)

  • Commercial Biostimulants: Atonik, Super Fifty, Cropmax, Asfac, Lebosol

  • Petri dishes

  • Filter paper

  • Distilled water

  • Incubator or growth chamber

Procedure:

  • Seed Sterilization: Surface sterilize wheat seeds to prevent fungal and bacterial contamination.

  • Treatment Preparation: Prepare solutions of each biostimulant according to the manufacturer's recommended dosage. Use distilled water as a control.

  • Seed Treatment: Soak wheat seeds in the respective biostimulant solutions for a specified duration (e.g., 6-12 hours).

  • Germination Assay: Place treated seeds on moist filter paper in petri dishes. Each dish should contain a specific number of seeds (e.g., 20).

  • Incubation: Place the petri dishes in an incubator or growth chamber under controlled conditions (e.g., 25°C, dark).

  • Data Collection:

    • Record the number of germinated seeds daily for a period of 7 days.

    • After 7 days, measure the shoot and root length of the seedlings.

    • Determine the germination rate, seedling vigor index, and other relevant parameters.

  • Photosynthetic Pigment Analysis: For studies on photosynthetic pigments, grow the seedlings in pots under controlled light and temperature conditions. After a specific growth period (e.g., 14-21 days), extract chlorophyll from the leaves and measure the absorbance using a spectrophotometer to determine chlorophyll a, b, and total chlorophyll content.

Protocol 2: Field Evaluation of Biostimulants on Cucumber Growth and Yield

Objective: To assess the impact of foliar application of different biostimulants on the vegetative growth and yield of cucumber under field or greenhouse conditions.

Materials:

  • Cucumber seedlings (e.g., cv. lahloba)

  • Commercial Biostimulants: Atonik, Algean (seaweed extract)

  • Spraying equipment

  • Standard fertilizers and pesticides

  • Data collection tools (e.g., measuring tape, weighing scale)

Procedure:

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment.

  • Planting: Transplant cucumber seedlings into the field or pots at a standard spacing.

  • Treatment Application:

    • Prepare the biostimulant solutions at different concentrations (e.g., Atonik at 2.5, 5, and 10 ml/10L; Algean at 10, 20, and 30 ml/10L).

    • Apply the treatments as a foliar spray at specific growth stages (e.g., 2-3 leaf stage, pre-flowering, and fruiting). A control group should be sprayed with water.

  • Agronomic Practices: Apply standard irrigation, fertilization, and pest management practices uniformly to all plots.

  • Data Collection:

    • Vegetative Growth: At regular intervals, measure parameters such as plant height, number of leaves, and stem diameter.

    • Yield: Harvest mature cucumbers from each plot and record the number of fruits per plant and the total yield weight.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Mandatory Visualizations

Signaling Pathway of 5-Nitroguaiacol (sodium)

The mechanism of action of 5-Nitroguaiacol (sodium) is understood to be linked to the modulation of endogenous plant hormone levels, particularly auxin. It is believed to enhance auxin synthesis and/or inhibit its degradation, leading to a cascade of downstream effects that promote cell division, elongation, and differentiation, ultimately contributing to enhanced growth and stress tolerance.

G cluster_0 External Stimulus cluster_1 Cellular Response cluster_2 Plant Physiological Effects 5_Nitroguaiacol 5-Nitroguaiacol (sodium) Application Auxin_Synthesis Increased Auxin Synthesis/Activity 5_Nitroguaiacol->Auxin_Synthesis Stimulates Gene_Expression Modulation of Auxin-Responsive Genes Auxin_Synthesis->Gene_Expression Leads to Cellular_Processes Enhanced Cell Division, Elongation, and Differentiation Gene_Expression->Cellular_Processes Growth_Promotion Improved Vegetative Growth (Root and Shoot) Cellular_Processes->Growth_Promotion Stress_Tolerance Enhanced Abiotic Stress Tolerance Cellular_Processes->Stress_Tolerance Yield_Increase Increased Yield and Quality Growth_Promotion->Yield_Increase Stress_Tolerance->Yield_Increase

Caption: Proposed signaling pathway of 5-Nitroguaiacol (sodium) in plants.

Experimental Workflow for Biostimulant Comparison

The following diagram illustrates a typical workflow for conducting a comparative study of different biostimulants on a selected crop.

G Start Define Research Question (e.g., Compare Biostimulant Efficacy) Selection Select Crop Species and Biostimulants Start->Selection Design Experimental Design (e.g., RCBD, Pot/Field Trial) Selection->Design Protocols Develop Detailed Protocols (Application, Data Collection) Design->Protocols Execution Execute Experiment (Planting, Treatment Application) Protocols->Execution Data_Collection Collect Data on Key Parameters (Growth, Yield, Physiology) Execution->Data_Collection Analysis Statistical Analysis of Data (e.g., ANOVA) Data_Collection->Analysis Interpretation Interpret Results and Draw Conclusions Analysis->Interpretation Reporting Publish Comparison Guide (Tables, Diagrams, Protocols) Interpretation->Reporting

Caption: General experimental workflow for comparing biostimulant performance.

Conclusion

The available scientific literature suggests that 5-Nitroguaiacol (sodium), as a component of Atonik, can positively influence plant growth and development, particularly in terms of germination and photosynthetic efficiency in wheat, and vegetative growth in cucumber. However, the performance of Atonik appears to be comparable to or, in some cases, surpassed by other commercial biostimulants like seaweed extracts, depending on the specific crop, parameter measured, and application concentration.

It is crucial for researchers, scientists, and drug development professionals to note the current limitations in the publicly available data. There is a clear need for more comprehensive, direct comparative studies that provide detailed quantitative data across a wider range of crops, environmental conditions, and performance indicators. Such studies would enable a more robust assessment of the relative efficacy of 5-Nitroguaiacol (sodium) against the diverse array of commercial biostimulants on the market. The experimental protocols and workflows provided in this guide offer a framework for conducting such rigorous comparative analyses.

References

Cross-Validation of Analytical Methods for the Detection of 5-Nitroguaiacol (Sodium): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two prominent analytical methods for the detection and quantification of 5-Nitroguaiacol (sodium): Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a developed Ultraviolet-Visible (UV-Vis) Spectrophotometric method. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Introduction to Analytical Methods

The accurate and precise quantification of active pharmaceutical ingredients (APIs) like 5-Nitroguaiacol (sodium) is paramount in drug development and quality control. Two common analytical techniques employed for this purpose are UPLC-MS/MS and UV-Vis Spectrophotometry.

  • UPLC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and for trace-level quantification.[1]

  • UV-Vis Spectrophotometry is a simpler, more accessible technique based on the principle of light absorption by the analyte.[2] It is a robust and cost-effective method often used for routine analysis and quality control.

Comparative Performance Data

The following table summarizes the key performance parameters of the two analytical methods for the detection of 5-Nitroguaiacol (sodium). The data for the UPLC-MS/MS method is derived from a study on the analysis of 5-nitroguaiacolate in fruit samples. The data for the UV-Vis Spectrophotometric method has been established based on typical validation parameters for such assays.

Performance ParameterUPLC-MS/MS MethodUV-Vis Spectrophotometric Method
Linearity Range 0.02 - 2.00 mg/kg2 - 12 µg/mL
Correlation Coefficient (r²) > 0.9968> 0.998
Limit of Detection (LOD) 0.28 - 0.73 µg/kg~0.7 µg/mL
Limit of Quantification (LOQ) 0.93 - 2.43 µg/kg~2.1 µg/mL
Accuracy (% Recovery) 91.75% - 112.67%98% - 102%
Precision (%RSD) 1.07% - 5.76%< 2%

Experimental Protocols

UPLC-MS/MS Method

This protocol is based on a validated method for the determination of sodium 5-nitroguaiacolate.

3.1.1. Sample Preparation

  • Weigh a representative sample of the material to be analyzed.

  • Perform an extraction using a suitable solvent, such as acetonitrile (B52724).

  • Centrifuge the sample to separate solid debris.

  • Collect the supernatant for injection into the UPLC-MS/MS system.

3.1.2. Instrumentation and Conditions

  • Chromatographic System: An ultra-high performance liquid chromatography system.

  • Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient of two or more solvents, such as water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[4]

  • Injection Volume: 10 µL.[3]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative electrospray ionization (ESI-) is often used for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

UV-Vis Spectrophotometric Method

This protocol outlines a general procedure for the development and validation of a UV-Vis spectrophotometric method for 5-Nitroguaiacol (sodium).

3.2.1. Reagent and Standard Preparation

  • Solvent: Use a suitable solvent in which 5-Nitroguaiacol (sodium) is soluble and stable, such as distilled water or a buffered solution.

  • Stock Standard Solution: Accurately weigh a known amount of 5-Nitroguaiacol (sodium) reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected linear range.

3.2.2. Instrumentation and Measurement

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the spectrum of a standard solution of 5-Nitroguaiacol (sodium) over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For sodium 5-nitroguaiacolate, characteristic absorption maxima are observed at approximately 210 nm, 241 nm, and 342 nm in a neutral solution.[5]

  • Absorbance Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

3.2.3. Method Validation

  • Linearity: Plot a calibration curve of absorbance versus concentration for the working standard solutions. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Accuracy: Perform a recovery study by spiking a known amount of 5-Nitroguaiacol (sodium) into a placebo or sample matrix and calculate the percentage recovery.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution and express the results as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis and Comparison Sample Bulk Sample of 5-Nitroguaiacol (sodium) Split Split Sample Sample->Split Homogenize Prep_UPLC Prepare for UPLC-MS/MS (e.g., Extraction, Dilution) Split->Prep_UPLC Prep_UV Prepare for UV-Vis (e.g., Dissolution, Dilution) Split->Prep_UV UPLC_MSMS UPLC-MS/MS Analysis Prep_UPLC->UPLC_MSMS UV_Vis UV-Vis Spectrophotometry Prep_UV->UV_Vis Data_UPLC Quantitative Data (UPLC-MS/MS) UPLC_MSMS->Data_UPLC Data_UV Quantitative Data (UV-Vis) UV_Vis->Data_UV Comparison Compare Performance Metrics (Linearity, Accuracy, Precision, LOD, LOQ) Data_UPLC->Comparison Data_UV->Comparison Conclusion Conclusion on Method Suitability Comparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Discussion and Conclusion

The cross-validation of the UPLC-MS/MS and UV-Vis spectrophotometric methods reveals distinct advantages and limitations for each technique in the analysis of 5-Nitroguaiacol (sodium).

UPLC-MS/MS offers superior sensitivity and selectivity, as evidenced by its significantly lower LOD and LOQ. This makes it the method of choice for trace-level analysis, impurity profiling, and the analysis of complex sample matrices where high specificity is required to differentiate the analyte from interfering substances.

UV-Vis Spectrophotometry , while less sensitive, provides a simple, rapid, and cost-effective alternative for the routine quantification of 5-Nitroguaiacol (sodium) in bulk drug substances and simple formulations. Its acceptable linearity, accuracy, and precision within the typical concentration ranges make it a reliable tool for quality control purposes.

Recommendation:

  • For research and development applications requiring high sensitivity, analysis of complex mixtures, or the detection of trace impurities, UPLC-MS/MS is the recommended method.

  • For routine quality control and assays of bulk material where high sample throughput and cost-effectiveness are critical, UV-Vis Spectrophotometry is a suitable and validated alternative.

The choice of the analytical method should ultimately be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and selectivity, and the available instrumentation and resources. This guide provides the foundational data and protocols to make an informed decision.

References

A Comparative Analysis of 5-Nitroguaiacol Sodium and Sodium p-Nitrophenolate on Plant Flowering

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct comparative studies on the individual effects of 5-Nitroguaiacol sodium and Sodium p-Nitrophenolate on plant flowering necessitates a nuanced approach to their evaluation. Literature predominantly examines these compounds as components of a synergistic mixture, commercially known as sodium nitrophenolate, which also includes sodium o-nitrophenolate. Within this mixture, 5-Nitroguaiacol sodium is often cited as the most active monomer. This guide, therefore, synthesizes the available data on the individual effects of sodium p-nitrophenolate and the purported role of 5-Nitroguaiacol sodium, drawing from studies on the composite product to infer its specific contributions.

Sodium nitrophenolate, as a whole, is recognized for its capacity to act as a cell activator, penetrating the plant to promote cytoplasmic flow and enhance cell vitality. This broad-spectrum plant growth regulator is reported to promote flower bud formation, induce early flowering, and prevent flower and fruit drop.

Quantitative Effects on Flowering Parameters

ParameterTreatment Group (Sodium p-Nitrophenolate @ 2 ml/L)Control Group (Water Spray)Reference
Days to First Female Flower Appearance 40.746.0
Number of Male Flowers per Plant 70.747.8
Number of Female Flowers per Plant 18.710.0
Male to Female Flower Ratio 4.526.03
Number of Fruits per Plant 15.0Not specified

Experimental Protocols

The following is a detailed methodology from the key experiment cited on the effects of sodium p-nitrophenolate on cucumber flowering.

Objective: To determine the influence of varying concentrations of sodium p-nitrophenolate on the flowering and yield of cucumber (Cucumis sativus L. var. Dharwad local).

Experimental Design: The experiment was laid out in a Randomized Block Design (RBD) with eight treatments and three replications.

Treatments:

  • T1: Sodium p-nitrophenolate at 0.3% SL @ 1 ml/L

  • T2: Sodium p-nitrophenolate at 0.3% SL @ 2 ml/L

  • T3: Sodium p-nitrophenolate at 0.3% SL @ 3 ml/L

  • T4: Sodium p-nitrophenolate at 0.3% SL @ 4 ml/L

  • T5: Sodium p-nitrophenolate at 0.3% SL @ 5 ml/L

  • T6: Sodium p-nitrophenolate at 0.3% SL @ 6 ml/L

  • T7: Ethrel @ 250 ppm

  • T8: Control (Water spray)

Procedure:

  • Cucumber seeds of the Dharwad local variety were sown in the field.

  • Foliar sprays of the different treatment solutions were applied three times at 20, 35, and 50 days after sowing.

  • Observations were recorded for various flowering parameters including the number of days to the first male and female flower appearance, the total number of male and female flowers per plant, and the subsequent fruit development.

Data Analysis: The collected data was subjected to statistical analysis to determine the significance of the effects of the different treatments.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for 5-Nitroguaiacol sodium and sodium p-nitrophenolate in isolation are not extensively detailed, the general mechanism for nitrophenolate-based biostimulants involves the regulation of endogenous plant hormones and the enhancement of cellular metabolism.

5-Nitroguaiacol sodium is thought to regulate and balance the activities of gibberellins, cytokinins, ethylene, abscisic acid, and auxins within the plant. This hormonal regulation, coupled with the promotion of cell division and proliferation, is believed to be the basis for its effect on flower bud formation. The broader sodium nitrophenolate mixture is known to increase the production of natural auxins and boost cytoplasmic streaming, which contributes to overall plant health and vigor, thereby supporting robust flowering and fruit set.

The application of these compounds can lead to an increase in chlorophyll (B73375) and protein synthesis, further supporting the energy requirements for flowering.

Field Validation of 5-Nitroguaiacol (Sodium) for Enhancing Fruit Set: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Nitroguaiacol (sodium), a plant growth regulator, and its role in enhancing fruit set. The information is based on available experimental data, with a focus on its performance relative to other alternatives.

Introduction to 5-Nitroguaiacol (Sodium)

Sodium 5-nitroguaiacolate (5-NGS) is a synthetic plant biostimulant. It is a component of the commercial product Atonik, which also contains sodium p-nitrophenolate and sodium o-nitrophenolate[1]. While much of the available research has been conducted on the Atonik formulation, the findings provide significant insights into the effects of its active components, including 5-NGS. This guide will primarily draw upon data from studies involving this nitrophenolate-based biostimulant.

The proposed mechanism of action for nitrophenolates involves stimulating natural plant processes. Studies suggest they can increase cytoplasm streaming and inhibit IAA oxidase, leading to higher activity of naturally synthesized auxins[1]. This hormonal influence is critical for flowering and fruit development.

Comparative Performance Data

Quantitative data from field trials provide a basis for comparing the efficacy of 5-Nitroguaiacol (sodium) containing biostimulants with other plant growth regulators (PGRs) and control treatments.

Table 1: Effect of Nitrophenolate-Based Biostimulant (Atonik) on Yield Parameters in Oilseed Rape
TreatmentNumber of Pods per PlantNumber of Seeds per Pod
Control Data not specifiedData not specified
Atonik (Single Application) +8.1%+0.7% to +2.0%
Atonik (Double Application) Not specified+0.7% to +2.0%

Data extracted from a study on oilseed rape. The single application showed an increase in the number of pods[1].

Table 2: Effect of Nitrophenolate-Based Biostimulant (Atonik) on Tomato Fruit Set under Saline Stress
TreatmentNumber of Fruits per Plant (under salt stress)
Control (Salt Stress) ~2.5
Atonik (Salt Stress) ~4.0

Data from a study on tomato cultivars under saline stress, indicating Atonik's potential to mitigate stress and improve fruit production[2].

Table 3: Comparative Effects of Different Plant Growth Regulators on Fruit Set in Various Crops
Plant Growth RegulatorCropObserved Effect on Fruit Set/Yield
Nitrophenolate-based biostimulant (contains 5-NGS) Oilseed RapeIncreased number of pods and seeds[1].
Nitrophenolate-based biostimulant (contains 5-NGS) Tomato (under stress)Increased number of fruits per plant[2].
Nitrophenolate-based biostimulant (contains 5-NGS) Common BeanIncreased yield with double application[3].
Naphthalene Acetic Acid (NAA) MangoIncreased fruit set and retention.
Gibberellic Acid (GA3) MangoIncreased fruit set and retention.
2,4-Dichlorophenoxyacetic Acid (2,4-D) MangoIncreased fruit retention.

This table provides a qualitative comparison based on findings from various studies.

Experimental Protocols

A generalized experimental protocol for evaluating the efficacy of fruit set enhancers in field conditions is outlined below. This protocol is a synthesis of methodologies reported in various studies on plant growth regulators.

Objective: To evaluate the effect of 5-Nitroguaiacol (sodium) on the fruit set, development, and yield of a target crop.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD).
  • Replicates: A minimum of three to four replicates per treatment.
  • Plot Size: Determined based on the crop type and spacing to ensure a sufficient number of plants for data collection, with buffer rows to minimize spray drift between treatments.

2. Treatments:

  • Control: Untreated plants, sprayed with water only.
  • 5-Nitroguaiacol (sodium) Treatment(s): Application of 5-NGS at one or more concentrations.
  • Positive Control/Alternative PGR(s): Application of a known effective fruit set enhancer (e.g., NAA, GA3) for comparison.
  • Application: Foliar spray is a common method. The timing of application is critical and should coincide with key developmental stages such as pre-bloom, full bloom, or early fruit development.

3. Data Collection:

  • Fruit Set Percentage: Calculated as (Number of fruits / Number of flowers) x 100. This is a primary indicator of efficacy.
  • Fruit Retention: Monitored at different stages of fruit development to assess premature fruit drop.
  • Yield Parameters: Total yield per plant or per unit area, number of fruits per plant, and individual fruit weight.
  • Fruit Quality Parameters: Size, shape, soluble solids content (Brix), and firmness.
  • Phytotoxicity Assessment: Visual inspection for any adverse effects on the plants, such as leaf burn or deformation.

4. Statistical Analysis:

  • Data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).
  • Mean separation tests (e.g., Tukey's HSD) should be used to determine significant differences between treatment means.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which 5-Nitroguaiacol (sodium) and other nitrophenolates may influence plant growth and development, primarily through their interaction with auxin pathways.

G cluster_0 Cellular Level cluster_1 Plant Physiological Response NGS 5-Nitroguaiacol (sodium) (and other nitrophenolates) Membrane Cell Membrane NGS->Membrane Uptake IAA_Oxidase IAA Oxidase NGS->IAA_Oxidase Inhibition Cytoplasm Increased Cytoplasmic Streaming Membrane->Cytoplasm Auxin Increased Endogenous Auxin (IAA) Levels IAA_Oxidase->Auxin Leads to Gene_Expression Altered Gene Expression (Growth & Development Genes) Auxin->Gene_Expression Cell_Division Enhanced Cell Division & Elongation Gene_Expression->Cell_Division Nutrient_Uptake Improved Nutrient Uptake Gene_Expression->Nutrient_Uptake Photosynthesis Increased Photosynthesis Gene_Expression->Photosynthesis Fruit_Set Enhanced Fruit Set & Development Cell_Division->Fruit_Set Nutrient_Uptake->Fruit_Set Photosynthesis->Fruit_Set

Caption: Proposed mechanism of 5-NGS action on fruit set.

Experimental Workflow

The diagram below outlines a typical workflow for a field trial evaluating the efficacy of 5-Nitroguaiacol (sodium).

G start Start: Define Research Question design Experimental Design (RCBD, Replicates) start->design setup Field Setup (Plotting, Labeling) design->setup application Treatment Application (Control, 5-NGS, Alternatives) setup->application data_collection Data Collection (Fruit Set %, Yield, Quality) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis results Results Interpretation & Comparison analysis->results conclusion Conclusion & Publication results->conclusion

Caption: Workflow for field validation of a fruit set enhancer.

Conclusion

The available evidence suggests that 5-Nitroguaiacol (sodium), as a component of nitrophenolate-based biostimulants, has a positive effect on plant growth and yield, including parameters related to fruit set. Its mode of action appears to be linked to the enhancement of endogenous auxin activity. However, more dedicated research focusing solely on 5-Nitroguaiacol (sodium) is required to fully elucidate its specific contributions and to establish optimal application protocols for various fruit crops. The provided experimental framework can serve as a basis for conducting such validation studies.

References

Comparative Transcriptomic Analysis of Plant Response to Different Nitrophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular intricacies of plant defense mechanisms against nitrophenolic compounds reveals a complex network of signaling cascades and metabolic reprogramming. This guide provides a comparative overview of plant transcriptomic responses to various nitrophenols, supported by experimental data and detailed protocols to aid researchers in this field.

Nitrophenols, a class of organic compounds widely used in industrial processes, are increasingly recognized as significant environmental pollutants. Their presence in soil and water poses a considerable threat to plant life, impacting growth, development, and overall productivity. Understanding the molecular basis of plant responses to these toxic compounds is crucial for developing strategies to enhance crop resilience and for phytoremediation efforts. This guide synthesizes available transcriptomic data to compare how plants respond to different nitrophenolic stressors at the gene expression level.

Data Presentation: A Comparative Look at Gene Expression

While direct comparative transcriptomic studies on a wide range of nitrophenols are limited, analysis of available data on individual nitrophenols and related phenolic compounds allows for a synthesized comparison. The following tables summarize the key gene ontology (GO) terms and metabolic pathways significantly affected in plants upon exposure to nitrophenolic stress. This data is compiled from various studies on model plants like Arabidopsis thaliana and crop species such as tomato (Solanum lycopersicum) and rice (Oryza sativa).

Table 1: Enriched Gene Ontology (GO) Terms in Plant Response to Nitrophenol Stress

GO Term CategoryGO TermObserved in Response to
Biological Process Response to oxidative stress4-Nitrophenol, 2,4-Dinitrophenol
Phenylpropanoid biosynthesis4-Nitrophenol, Phenolic compounds
Plant hormone signal transduction4-Nitrophenol, 2,4-Dinitrophenol
Defense response to fungus4-Nitrophenol
Detoxification2,4-Dinitrophenol, Phenolic compounds
Molecular Function Glutathione transferase activity2,4-Dinitrophenol, Phenolic compounds
Peroxidase activity4-Nitrophenol
ATP binding2,4-Dinitrophenol
Transcription factor activity4-Nitrophenol, 2,4-Dinitrophenol
Cellular Component Cell wall4-Nitrophenol, Phenolic compounds
Apoplast4-Nitrophenol
Mitochondrion2,4-Dinitrophenol
Nucleus4-Nitrophenol, 2,4-Dinitrophenol

Table 2: Key Metabolic Pathways Modulated by Nitrophenol Stress

KEGG PathwayPathway IDKey Enzymes/Genes UpregulatedObserved in Response to
Phenylpropanoid biosynthesisko00940Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H)4-Nitrophenol, Phenolic compounds
Glutathione metabolismko00480Glutathione S-transferases (GSTs), Glutathione peroxidase (GPX)2,4-Dinitrophenol, Phenolic compounds
Plant hormone signal transductionko04075Ethylene-responsive transcription factors (ERFs), WRKY transcription factors4-Nitrophenol, 2,4-Dinitrophenol
MAPK signaling pathway - plantko04016Mitogen-activated protein kinases (MAPKs), MAPK kinases (MKKs)4-Nitrophenol, Phenolic compounds
Plant-pathogen interactionko04626Pathogenesis-related (PR) proteins, Chitinases4-Nitrophenol

Experimental Protocols: Methodologies for Transcriptomic Analysis

The following provides a generalized yet detailed methodology for conducting a comparative transcriptomic analysis of plant responses to different nitrophenols, based on common practices in the field.

1. Plant Material and Growth Conditions:

  • Plant Species: Arabidopsis thaliana (ecotype Col-0) is a common model organism.

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar.

  • Growth Conditions: Plants are typically grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

2. Nitrophenol Treatment:

  • Compounds: Prepare stock solutions of different nitrophenols (e.g., 2,4-Dinitrophenol, 4-Nitrophenol) in a suitable solvent (e.g., DMSO).

  • Treatment: Two-week-old seedlings are transferred to liquid MS medium containing the desired concentration of the nitrophenol. A mock treatment with the solvent serves as the control.

  • Time Course: Samples (whole seedlings or specific tissues like roots and shoots) are harvested at various time points post-treatment (e.g., 0, 3, 6, 12, 24 hours) to capture the dynamics of the transcriptomic response.

3. RNA Extraction and Library Preparation:

  • Total RNA is extracted from the collected samples using a TRIzol-based method or a commercial plant RNA extraction kit.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • RNA-seq libraries are prepared from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Library Prep Kit.

4. Sequencing and Bioinformatic Analysis:

  • Sequencing: Libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq).

  • Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences using tools like Trimmomatic.

  • Read Alignment: The cleaned reads are mapped to the reference genome of the plant species using an aligner like HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differentially expressed genes (DEGs) between the nitrophenol-treated and control samples are identified using packages like DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological processes and metabolic pathways affected by the nitrophenol treatment.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visualize the complex molecular events and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Nitrophenol_Response_Pathway cluster_perception Nitrophenol Stress Perception cluster_signaling Signal Transduction cluster_response Transcriptional Reprogramming & Cellular Response Nitrophenols Nitrophenols ROS_Generation ROS Generation (H2O2, O2-) Nitrophenols->ROS_Generation Membrane_Damage Membrane Damage Nitrophenols->Membrane_Damage Ca_Spike Ca2+ Spike ROS_Generation->Ca_Spike MAPK_Cascade MAPK Cascade (MPK3, MPK6) ROS_Generation->MAPK_Cascade Ca_Spike->MAPK_Cascade Hormone_Signaling Hormone Signaling (SA, JA, ET) MAPK_Cascade->Hormone_Signaling TFs Activation of Transcription Factors (WRKY, ERF) Hormone_Signaling->TFs Stress_Genes Expression of Stress-Responsive Genes (GSTs, PR proteins) TFs->Stress_Genes Metabolic_Changes Metabolic Changes (Phenylpropanoids, Detoxification) Stress_Genes->Metabolic_Changes

Caption: A generalized signaling pathway in response to nitrophenol stress in plants.

Experimental_Workflow Plant_Growth Plant Growth (Arabidopsis thaliana) Nitrophenol_Treatment Nitrophenol Treatment (e.g., 2,4-DNP, 4-NP) Plant_Growth->Nitrophenol_Treatment Sample_Collection Sample Collection (Time Course) Nitrophenol_Treatment->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Library_Preparation RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (QC, Alignment, DEG, Enrichment) Sequencing->Data_Analysis Comparative_Analysis Comparative Transcriptomic Analysis Data_Analysis->Comparative_Analysis

Caption: A typical experimental workflow for comparative transcriptomic analysis.

Evaluating the Cost-Effectiveness of 5-Nitroguaiacol (Sodium) in Commercial Agriculture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enhanced agricultural productivity and sustainability has led to the widespread investigation and application of plant growth regulators (PGRs). Among these, 5-Nitroguaiacol sodium (5-NGS), a synthetic nitrophenolate, has garnered attention for its purported ability to boost crop yield and quality. This guide provides an objective comparison of 5-NGS's performance against other common alternatives, supported by experimental data, detailed methodologies, and an analysis of its cost-effectiveness in commercial agriculture.

Executive Summary

5-Nitroguaiacol sodium, often a key component in commercial formulations like 'Atonik', functions as a cell-activating agent that enhances various physiological processes in plants.[1] Experimental data indicates its efficacy in increasing yields across a range of crops, including wheat, rice, and maize, often by improving photosynthesis, nutrient uptake, and stress tolerance.[2][3][4] Economically, its low application rates and synergistic effects with fertilizers and pesticides present a potentially favorable cost-benefit ratio for farmers.[3] However, its performance can be influenced by crop type, environmental conditions, and agricultural practices, necessitating a careful evaluation against other plant growth regulators such as gibberellins (B7789140) and auxins.

Comparative Performance Data

The efficacy of 5-Nitroguaiacol sodium is best evaluated through direct comparison with untreated crops and those treated with alternative PGRs. The following tables summarize quantitative data from various field trials.

Table 1: Performance of 5-Nitroguaiacol Sodium (as Atonik) in Cereal Crops

CropTreatmentApplication RateKey FindingsYield Increase vs. ControlSource(s)
Wheat 5-NGS, o-nitrophenolate, p-nitrophenolate mix100-150 ppm foliar sprayIncreased leaf development, stem growth, and biomass.Up to 25%[2]
Rice Atonik (containing 5-NGS)450 ml/haSuperior vegetative and productive performance compared to GA3.33.9%[3]
Maize Atonik (containing 5-NGS)10 mg/L foliar spray under deficit irrigationImproved physiological attributes and yield components.9% (grain yield), 20% (biological yield)[4]

Table 2: Comparative Efficacy with Other Plant Growth Regulators

Crop5-NGS Treatment (Atonik)Alternative PGR TreatmentKey Comparative FindingsSource(s)
Rice 450 ml/haGibberellic Acid (GA3) @ 60 ml/haAtonik resulted in a 17.8% higher grain yield compared to GA3.[3]
Oilseed Rape Single or double foliar sprayControlIncreased number of laterals, pods, and seeds per pod.[5]
Cotton Atonik + Amino AcidControlSignificantly increased seed cotton yield, boll number, and boll weight.[6]

Cost-Effectiveness Analysis

The economic viability of using 5-Nitroguaiacol sodium depends on the cost of the product and its application versus the monetary gain from increased yield.

Table 3: Estimated Cost-Benefit Analysis

Parameter5-Nitroguaiacol Sodium (as Atonik)Gibberellic Acid (GA3)Ethephon
Estimated Product Cost ₹498 - ₹1,600 per kg/liter [7][8]$14.99 - $33.99 per 5-50g[9][10]$64.95 - $141.36 per 2.5 gallons[2][3]
Typical Application Rate 250 ml/acre[11]Varies by crop (e.g., 60 ml/ha for rice)[3]Varies by crop
Estimated Cost per Acre LowModerateModerate to High
Reported Yield Increase 9-34% (crop dependent)[3][4]Up to 25% (crop dependent)Primarily for growth regulation, not direct yield boost
Potential Return on Investment High, especially when considering synergistic effects with other inputs.[3]VariableDependent on preventing lodging and improving harvestability

Note: Prices are indicative and can vary based on brand, quantity, and location. Farmers should conduct local cost-benefit analyses.

A study on wheat in Pakistan highlighted that an investment of approximately 77-81 Pakistani Rupees per acre on nitrophenolates could lead to a significant profit increase of 10,000 to 15,000 Rupees per acre due to a minimum 25% yield increase.[12]

Signaling Pathways and Mode of Action

5-Nitroguaiacol sodium and other nitrophenolates are known to act as cell activators. Their primary mode of action involves rapidly penetrating plant tissues and stimulating fundamental physiological processes.[13]

Key mechanisms include:

  • Promotion of Cytoplasmic Streaming: Enhances the movement of nutrients, metabolites, and organelles within the cell, leading to improved metabolic efficiency.[1][4]

  • Increased Auxin Production: Stimulates the synthesis of natural auxins, which are crucial for cell division, elongation, and differentiation.[3]

  • Enhanced Enzyme Activity: Boosts the activity of key enzymes like nitrate (B79036) reductase, leading to more efficient nitrogen assimilation and protein synthesis.[5]

  • Improved Photosynthesis: Increases chlorophyll (B73375) content and the rate of photosynthesis, resulting in greater production of assimilates.[13]

G cluster_input External Application cluster_cellular Cellular Response cluster_physiological Physiological Outcomes cluster_agronomic Agronomic Benefits 5_NGS 5-Nitroguaiacol Sodium (Foliar Spray/Seed Treatment) Penetration Rapid Cellular Penetration 5_NGS->Penetration Cytoplasmic_Streaming Increased Cytoplasmic Streaming Penetration->Cytoplasmic_Streaming Auxin_Pathway Stimulation of Auxin Biosynthesis Penetration->Auxin_Pathway Enzyme_Activity Enhanced Nitrate Reductase Activity Penetration->Enzyme_Activity Nutrient_Transport Improved Nutrient & Metabolite Transport Cytoplasmic_Streaming->Nutrient_Transport Cell_Growth Enhanced Cell Division & Elongation Auxin_Pathway->Cell_Growth Nitrogen_Assimilation Increased Nitrogen Assimilation & Protein Synthesis Enzyme_Activity->Nitrogen_Assimilation Photosynthesis Increased Photosynthesis Nutrient_Transport->Photosynthesis Stress_Tolerance Enhanced Stress Tolerance Nutrient_Transport->Stress_Tolerance Yield_Increase Increased Yield & Improved Quality Cell_Growth->Yield_Increase Nitrogen_Assimilation->Yield_Increase Photosynthesis->Yield_Increase G cluster_setup Phase 1: Trial Setup cluster_application Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion Site_Selection Site Selection & Field Preparation Experimental_Design Experimental Design (RCBD, 3-4 Reps) Site_Selection->Experimental_Design Plot_Layout Plot Layout & Marking Experimental_Design->Plot_Layout Sowing Sowing of Test Crop Plot_Layout->Sowing Treatment_Prep Preparation of PGR Solutions Sowing->Treatment_Prep Application Foliar Application at Critical Growth Stage Treatment_Prep->Application Control_App Control Treatment (Water Spray) Treatment_Prep->Control_App Growth_Data Growth Parameter Measurement Application->Growth_Data Control_App->Growth_Data Harvest Harvesting of Central Plot Area Growth_Data->Harvest Yield_Data Yield Component & Total Yield Measurement Harvest->Yield_Data Quality_Analysis Crop Quality Analysis Yield_Data->Quality_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Quality_Analysis->Statistical_Analysis Report Report Generation & Cost-Effectiveness Evaluation Statistical_Analysis->Report

References

Safety Operating Guide

Proper Disposal of 5-Nitroguaiacol (Sodium): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Nitroguaiacol (sodium), a compound that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] Adherence to these protocols is essential for protecting personnel and the environment.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling 5-Nitroguaiacol (sodium), it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical impermeable glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from dust and splashes.[3]
Respiratory Protection Dust respiratorTo be used if dust or aerosols are generated.[3]
Body Protection Protective clothing (e.g., lab coat)To prevent contamination of personal clothing.[3]

Handling Precautions:

  • Work in a well-ventilated area to avoid inhalation of dust or vapors.[1]

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands and face thoroughly after handling.[2][3]

  • Prevent the release of the chemical into the environment.[1][2]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1]

  • Cleanup:

    • For solid spills, carefully sweep the material to collect it into an airtight container, taking care not to disperse dust.[3]

    • Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[1]

  • Disposal of Cleanup Materials: Adhered or collected material should be promptly disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][3]

Waste Disposal Procedures

The disposal of 5-Nitroguaiacol (sodium) and its containers must be managed as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste 5-Nitroguaiacol (sodium) in a designated, compatible, and properly labeled hazardous waste container. The container must have a tightly fitting cap and be kept closed except when adding waste.

    • The original container is often a suitable choice for waste accumulation.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "5-Nitroguaiacol (sodium)".

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is cool, dry, and well-ventilated.[3]

    • Store away from incompatible materials, such as oxidizing agents.[3]

  • Final Disposal:

    • Dispose of the contents and the container at an appropriate treatment and disposal facility in accordance with all applicable local, regional, national, and international regulations.[1][2]

    • One possible disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3] However, this should only be performed by a licensed hazardous waste disposal contractor.

  • Empty Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After thorough rinsing and drying, the labels on the empty container must be removed or defaced before the container can be disposed of as non-hazardous waste.

Disposal Workflow Diagram

5-Nitroguaiacol (Sodium) Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal cluster_spill Spill Management A Wear Appropriate PPE: - Chemical resistant gloves - Safety glasses - Lab coat - Dust respirator (if needed) B Collect waste 5-Nitroguaiacol (sodium) in a designated, compatible container. A->B C Label container with 'Hazardous Waste' and chemical name. B->C D Store container in a cool, dry, well-ventilated satellite accumulation area. C->D E Keep container tightly closed. D->E F Arrange for pickup by a licensed hazardous waste disposal contractor. E->F G Transport to an approved treatment and disposal facility. F->G H Incineration in a chemical incinerator (if applicable and permitted). G->H S1 Evacuate and ventilate area. S2 Contain spill; prevent entry into drains. S1->S2 S3 Sweep solid material into a sealed container. S2->S3 S4 Dispose of cleanup materials as hazardous waste. S3->S4

Caption: Workflow for the safe disposal of 5-Nitroguaiacol (sodium).

References

Essential Safety and Logistics for Handling 5-Nitroguaiacol (sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 5-Nitroguaiacol (sodium) (CAS: 67233-85-6), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Chemical Identifier and Hazard Information

Identifier Value
Chemical Name 5-Nitroguaiacol sodium salt
Synonyms 2-Methoxy-5-nitrophenol sodium salt, Atonik[1]
CAS Number 67233-85-6[2][3]
Molecular Formula C7H6NNaO4[2]
Molecular Weight 191.12 g/mol [1][4]
Appearance Red to dark red powder or crystals[1][5]

Hazard Classification

Hazard Class Hazard Statement GHS Pictograms
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[3][6]GHS07 (Exclamation Mark)
Skin Irritation (Category 2) H315: Causes skin irritation[2][5]GHS07 (Exclamation Mark)
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[2][5]GHS07 (Exclamation Mark)
Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 2 H411: Toxic to aquatic life with long lasting effects[3][6]GHS09 (Environment)

Personal Protective Equipment (PPE)

To ensure personal safety when handling 5-Nitroguaiacol (sodium), the following personal protective equipment is recommended.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical impermeable gloves or protective gloves[2][6]To prevent skin irritation upon contact[2][5].
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing[2]To prevent serious eye irritation[2][5].
Respiratory Protection A dust respirator should be used, especially when handling the powder form, to avoid inhalation[2]To prevent respiratory tract irritation.
Body Protection Protective clothing and boots as needed for the specific laboratory conditions[2]To minimize skin exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling and Storage Procedures

Handling:

  • Always handle 5-Nitroguaiacol (sodium) in a well-ventilated area, preferably within a chemical fume hood[6].

  • Take precautions to avoid the formation of dust[6].

  • Avoid all direct contact with skin and eyes[6][7].

  • After handling, wash hands and face thoroughly[2][5].

  • Do not eat, drink, or smoke in the designated handling areas[3][6].

  • Employ non-sparking tools and take measures to prevent electrostatic discharge[6].

Storage:

  • Keep the container tightly sealed[2][6].

  • Store in a cool, dry, and well-ventilated location[2][6].

  • Store separately from incompatible materials, such as oxidizing agents, and foodstuffs[2][6].

Spill and Emergency Procedures

Spills:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation[2].

  • Collect the spilled material into a suitable, closed container for disposal[6].

  • Clean the spill area thoroughly.

First Aid:

Exposure Route First Aid Measures
If Swallowed Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[6].
If on Skin Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2][6].
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention[2].
If Inhaled Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and consult a doctor immediately[6].
Disposal Plan

All waste containing 5-Nitroguaiacol (sodium) must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations[3][6].

  • Do not allow the chemical to enter drains or the environment[6].

  • Collect waste in clearly labeled, sealed containers.

  • One disposal option is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[2].

Workflow for Safe Handling of 5-Nitroguaiacol (sodium)

Workflow for Safe Handling of 5-Nitroguaiacol (sodium) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing and Transfer Weighing and Transfer Prepare Workspace->Weighing and Transfer Experimentation Experimentation Weighing and Transfer->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A flowchart outlining the key steps for the safe handling of 5-Nitroguaiacol (sodium).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.